Perfluoro-2-butyltetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQJMIEZVMYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871632 | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
335-36-4, 40464-54-8 | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fluorocarbon 77 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040464548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-butyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL8VN7XHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluoro-2-butyltetrahydrofuran structural isomers and properties
An In-Depth Technical Guide to Perfluoro-2-butyltetrahydrofuran: Structural Isomers, Properties, and Advanced Applications
Abstract
Perfluoro-2-butyltetrahydrofuran (PFBTHF), a prominent member of the perfluorinated cyclic ether family, presents a unique confluence of chemical inertness, thermal stability, and distinct physicochemical properties. Commercially available as an isomeric mixture, often under trade names like FC-75, its utility spans from high-performance heat transfer fluids to specialized solvents in niche chemical synthesis.[1][2] This guide provides a comprehensive technical exploration of PFBTHF, focusing on the structural nuances of its isomers, their collective properties, and the advanced analytical methodologies required for their characterization. We delve into the causality behind experimental choices for synthesis and analysis, offering field-proven insights for researchers, scientists, and professionals in drug development who may leverage such compounds for their unique capabilities.
Introduction: The Landscape of Perfluorinated Ethers
Perfluorinated compounds (PFCs) are distinguished by the substitution of all hydrogen atoms with fluorine on a carbon backbone. This extensive fluorination imparts exceptional properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic characteristics.[3][4] Within this class, perfluorinated ethers, such as PFBTHF, incorporate an ether linkage, which can introduce subtle changes in polarity and flexibility compared to their perfluoroalkane counterparts.[5]
PFBTHF (C₈F₁₆O) is a fully fluorinated analog of 2-butyltetrahydrofuran.[6][7] Its primary significance lies in its performance as a dielectric fluid and heat transfer agent. However, for the scientific research and pharmaceutical community, its potential as an inert reaction medium, a component in gas-carrying emulsions, or a specialized solvent for fluorinated reagents and drug molecules is of growing interest.[2][8] Understanding the isomeric composition of this compound is critical, as subtle structural variations can influence physical properties and interactions at a molecular level.
Structural Isomerism: Deconstructing Perfluoro-2-butyltetrahydrofuran
The synthesis of PFBTHF, typically through electrochemical fluorination, is not stereospecific and results in a mixture of isomers.[9][10][11] The core structure of 2-butyltetrahydrofuran contains two chiral centers: one at the C2 position of the tetrahydrofuran ring (where the butyl group is attached) and another at the C5 position. The perfluorination process preserves this stereochemical potential.
Consequently, PFBTHF exists as a group of stereoisomers.[1] The presence of two chiral centers gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers (diastereomeric pairs).
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Foreword: The Strategic Imperative of Perfluorinated Compounds
An In-Depth Technical Guide to the Synthesis and Purification of Perfluoro-2-butyltetrahydrofuran
Perfluoro-2-butyltetrahydrofuran (PBTF), a prominent member of the perfluorinated compounds (PFCs) family, stands out for its exceptional chemical inertness, thermal stability, high dielectric strength, and unique solvency characteristics.[1][2] These properties make it an indispensable material in advanced applications ranging from high-performance heat transfer fluids in the electronics and aerospace industries to stable lubricants and reaction media in aggressive chemical environments.[2][3][4] For researchers and drug development professionals, its utility can extend to specialized solvent systems and as a building block in the synthesis of complex fluorinated molecules.
This guide provides a comprehensive, field-proven exploration of the synthesis and purification of Perfluoro-2-butyltetrahydrofuran. Moving beyond a mere recitation of steps, we will delve into the fundamental principles governing the chosen methodologies, the rationale behind critical process parameters, and the self-validating systems required for achieving high-purity PBTF suitable for the most demanding applications.
Part 1: The Cornerstone of Synthesis - Electrochemical Fluorination (ECF)
The industrial production of PBTF and similar perfluorinated substances is dominated by electrochemical fluorination (ECF), a technique pioneered by Joseph H. Simons in the 1930s.[5][6] The Simons Process remains one of the most effective, albeit challenging, methods for the exhaustive replacement of carbon-hydrogen bonds with carbon-fluorine bonds.[7]
The Causality of the Simons Process
The core of the Simons Process is the electrolysis of an organic substrate—in this case, 2-butyltetrahydrofuran—dissolved in anhydrous hydrogen fluoride (aHF).[5] AHF serves a dual role as both the solvent and the fluorine source. The process is not a direct fluorination by elemental fluorine but rather a complex free-radical mechanism initiated at the anode.
Why this method? Direct fluorination with F₂ gas is notoriously aggressive, often leading to fragmentation and charring of the organic substrate due to the high exothermicity of the reaction.[8][9] ECF provides a more controlled, albeit lower-yield, pathway to perfluorination by generating the fluorinating species in situ at the electrode surface.[6] The process operates in an electrochemical cell, typically with a nickel anode, which is crucial for the reaction's success.[5][6] Nickel forms a passivating layer of nickel fluoride on its surface that is conductive and facilitates the fluorination process while resisting corrosion from the highly aggressive aHF medium.
Experimental Workflow: From Hydrocarbon to Fluorocarbon
The transformation of 2-butyltetrahydrofuran into its perfluorinated analog is a systematic process involving careful preparation, reaction control, and product recovery.
Caption: Overall workflow for PBTF synthesis via the Simons ECF process.
Key Parameters and Their Scientific Rationale
Success in ECF hinges on the meticulous control of several interdependent parameters.
| Parameter | Typical Value | Rationale & Expert Insight |
| Cell Voltage | 5 - 6 V | This potential is sufficient to initiate the fluorination process without causing excessive current, which can lead to overheating and substrate degradation.[5] It balances the rate of reaction with selectivity. |
| Current Density | 10-25 mA/cm² | Higher densities can increase the rate but may promote fragmentation of the tetrahydrofuran ring or the butyl side chain, drastically reducing the yield of the desired C₈ product. |
| Temperature | 0 - 10 °C | ECF is highly exothermic. Cooling is critical to prevent the boiling of aHF (BP: 19.5 °C) and to minimize side reactions like polymerization and charring. |
| Substrate Conc. | 5 - 25 wt% | A higher concentration can increase throughput but often leads to lower conductivity of the electrolyte and increased viscosity, hindering mass transport to the anode and promoting incomplete fluorination. |
| Anode Material | Nickel (Ni) | As mentioned, Ni forms a stable, conductive NiF₂ layer that mediates the fluorination.[6] Other materials would corrode rapidly in aHF. |
Part 2: The Path to Purity - Refining Crude PBTF
The raw effluent from the ECF process is a complex mixture containing the desired Perfluoro-2-butyltetrahydrofuran, isomers (e.g., perfluoro-3-butyltetrahydrofuran), partially fluorinated intermediates, products of molecular fragmentation (e.g., perfluorobutane), and residual HF. Achieving high purity (>95%) necessitates a robust purification strategy, primarily centered on fractional distillation.
The Power of Distillation for Fluorochemicals
Fractional distillation separates chemical compounds based on differences in their boiling points. Perfluorocarbons exhibit significantly weaker intermolecular forces (van der Waals forces) compared to their hydrocarbon counterparts, resulting in lower boiling points. However, the boiling points within a mixture of fluorochemicals are often close, demanding efficient fractionation.
Self-Validation in Distillation: The trustworthiness of this protocol is established by continuous monitoring. The temperature at the distillation head must remain stable during the collection of a specific fraction, indicating that a pure component is being isolated. Any fluctuation signals a change in the composition of the vapor, meaning the fraction is mixed.
Caption: Logical flow of the fractional distillation purification process.
High-Purity Polish: Preparative Gas Chromatography
For applications requiring ultra-high purity (>99.5%) or the separation of close-boiling isomers, preparative gas chromatography (Prep-GC) can be employed. While not scalable for industrial production, it is an invaluable tool at the research and development level.
Principle of Operation: In GC, the mixture is vaporized and travels through a column containing a stationary phase.[10] Compounds separate based on their differential partitioning between the mobile gas phase and the stationary liquid phase. Perfluorinated compounds are typically analyzed using non-polar columns.[11] The separated components are then detected, and the desired fraction can be collected via a cooled trap.
Part 3: Protocols and Characterization
Detailed Protocol: Laboratory-Scale ECF Synthesis
WARNING: This procedure involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic. It must be performed only by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. An HF exposure response kit (calcium gluconate gel) must be immediately accessible.
-
Cell Preparation: Assemble a 250 mL laboratory-scale Simons ECF cell with a nickel anode and cathode pack (total surface area ~100 cm²). Ensure all fittings are made of HF-resistant materials (e.g., Monel, Teflon). The cell must be equipped with a cooling jacket and a gas outlet leading to a cold trap (-78 °C) and subsequent neutralization scrubber (e.g., soda lime).
-
Electrolyte Charging: Cool the cell to 0 °C. In a separate, dry, and inert atmosphere, prepare the electrolyte by slowly adding 20 g of 2-butyltetrahydrofuran to 180 g of anhydrous hydrogen fluoride (condensed into a cooled Teflon vessel).
-
Transfer: Carefully transfer the electrolyte into the ECF cell under an inert atmosphere (e.g., Nitrogen).
-
Electrolysis: Begin circulating coolant through the jacket to maintain the cell temperature at 5-10 °C. Apply a constant voltage of 5.5 V across the electrodes. Monitor the current, which should stabilize over time.
-
Reaction Monitoring: The reaction is complete when the current drops to a low, steady value, indicating consumption of the substrate. This may take 24-48 hours. Gaseous products (H₂ and volatile fluorocarbons) will continuously exit the cell.
-
Product Collection: The volatile fluorinated products, along with unreacted HF, are condensed in the -78 °C cold trap.
-
Workup: Once electrolysis is complete, slowly warm the cold trap and bubble the evolving gases through a stirred, chilled 10% aqueous solution of sodium bicarbonate to neutralize HF.
-
Isolation: Transfer the mixture to a separatory funnel. The dense, immiscible fluorocarbon phase will settle at the bottom. Separate this lower layer, which represents the crude PBTF product. Wash it with deionized water, then dry it over anhydrous magnesium sulfate.
Detailed Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask, a 30 cm Vigreux or packed column, a distillation head with a thermometer, a condenser, and a set of pre-weighed receiving flasks. Ensure all glass joints are properly sealed.
-
Charging: Charge the distillation flask with the dried crude PBTF from the synthesis step. Add a few boiling chips.
-
Fractionation:
-
Gently heat the flask using a heating mantle.
-
Collect the first fraction (low-boiling impurities) that comes over below ~100 °C.
-
As the temperature at the distillation head rises and stabilizes at approximately 101-103 °C, switch to a new receiving flask. This is the main PBTF fraction.[1]
-
Continue collecting this fraction as long as the head temperature remains stable.
-
If the temperature rises further or becomes unstable, switch to a third flask to collect the high-boiling fraction.
-
-
Analysis: Analyze all collected fractions using GC-MS to determine their composition and purity. Combine fractions with the desired purity level.
Product Characterization
The identity and purity of the final product must be unequivocally confirmed.
| Technique | Expected Result for Perfluoro-2-butyltetrahydrofuran |
| GC-MS | A major peak in the gas chromatogram corresponding to C₈F₁₆O. The mass spectrum will show a molecular ion peak (m/z 416) and characteristic fragmentation patterns for perfluorinated compounds.[4][12] |
| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the different fluorine environments on the tetrahydrofuran ring and the perfluorobutyl side chain. The absence of signals in the C-H region of ¹H NMR is critical. |
| FTIR | Strong absorbance bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching. A complete absence of C-H stretching bands (~2850-3000 cm⁻¹) confirms perfluorination.[4] |
Conclusion
The synthesis and purification of Perfluoro-2-butyltetrahydrofuran is a technically demanding process that epitomizes the challenges and rewards of modern organofluorine chemistry. The Simons Electrochemical Fluorination process, while requiring specialized equipment and stringent safety protocols, remains the most viable route for production.[7] Subsequent purification by fractional distillation is essential for removing isomers and byproducts to achieve the high purity required for advanced applications.[13][14] The protocols and scientific rationale detailed in this guide provide a robust framework for researchers and developers to produce and validate this critical fluorochemical, enabling further innovation in materials science, electronics, and beyond.
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An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Methacrylate (CAS 335-36-4) for Researchers and Drug Development Professionals
Introduction: The Unique Role of Fluorination in Methacrylate Chemistry
2,2,2-Trifluoroethyl methacrylate (TFEMA), identified by CAS number 352-87-4, is a specialty monomer that has garnered considerable attention for its ability to impart unique and desirable properties to polymers. The incorporation of a trifluoroethyl group into the methacrylate backbone results in polymers with enhanced thermal stability, chemical resistance, and distinct surface properties, such as low surface energy.[1] These characteristics make TFEMA and its corresponding polymer, poly(2,2,2-trifluoroethyl methacrylate) (pTFEMA), highly valuable in a range of applications, from advanced coatings to sophisticated biomedical devices and drug delivery vehicles.[][3] This guide offers a detailed exploration of TFEMA, from its fundamental properties to its synthesis and polymerization, with a particular focus on its emerging applications in the pharmaceutical and biomedical fields.
Core Physical and Chemical Properties of 2,2,2-Trifluoroethyl Methacrylate
A thorough understanding of the physicochemical properties of TFEMA is paramount for its effective application in research and development. The presence of the highly electronegative fluorine atoms significantly influences its molecular behavior.
| Property | Value | Source(s) |
| CAS Number | 352-87-4 | [4] |
| Molecular Formula | C6H7F3O2 | [4] |
| Molecular Weight | 168.11 g/mol | [4] |
| Appearance | Clear, colorless liquid | [] |
| Density | 1.181 g/mL at 25 °C | [5] |
| Boiling Point | 59 °C at 100 mmHg | [5] |
| Refractive Index (n20/D) | 1.361 | [5] |
| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C | [6] |
| Solubility | Miscible with common organic solvents such as acetone, ethanol, and dichloromethane. Insoluble in water. | [6] |
Spectral Data for Structural Elucidation
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of TFEMA. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Spectra available for structural confirmation. | [7] |
| ¹³C NMR | Spectra available for detailed structural analysis. | [7] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic peaks for the methacrylate and trifluoroethyl groups. | [7] |
| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight and fragmentation pattern. | [7] |
Synthesis of 2,2,2-Trifluoroethyl Methacrylate: A Step-by-Step Protocol
The synthesis of TFEMA is typically achieved through the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol. A common and efficient method is detailed below.[][8][9]
Reaction Scheme:
Caption: Synthesis of TFEMA via esterification.
Experimental Protocol:
-
Reactor Setup: A reactor equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel is charged with thionyl chloride and a polymerization inhibitor (e.g., hydroquinone or phenothiazine).[8][9]
-
Formation of Methacryloyl Chloride: A mixture of methacrylic acid and a catalyst such as dimethylformamide (DMF) is added dropwise to the reactor while maintaining the temperature at 20-25°C. The reaction mixture is then heated to approximately 50°C and held for several hours to complete the formation of methacryloyl chloride.[8][9]
-
Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst, such as 4-dimethylaminopyridine (DMAP), is then slowly added to the reactor. The reaction temperature is controlled at around 60°C for several hours.[8][9]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous sodium hydroxide solution. The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate. The final product, 2,2,2-trifluoroethyl methacrylate, is obtained by distillation under reduced pressure.[8][9]
Controlled Polymerization of TFEMA: The RAFT Approach
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This control is particularly valuable in the context of drug delivery applications where polymer architecture can significantly impact performance.
Workflow for RAFT Polymerization of TFEMA:
Caption: RAFT polymerization workflow for pTFEMA.
Exemplary RAFT Polymerization Protocol:
-
Reactant Preparation: In a round-bottom flask, the TFEMA monomer, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent, such as 1,4-dioxane or toluene.[10][11]
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[10][12]
-
Polymerization: The sealed flask is then placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-70°C for AIBN) and stirred for a predetermined time to achieve the desired monomer conversion.[10][11]
-
Termination and Purification: The polymerization is quenched, often by cooling and exposure to air. The resulting polymer is then purified, typically by precipitation into a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and initiator fragments.
Applications in Drug Development and Biomedical Science
The unique properties of pTFEMA make it a compelling candidate for various applications in drug development, particularly in the formulation of advanced drug delivery systems.
Ophthalmic Drug Delivery
The eye presents significant barriers to drug delivery. Polymers are increasingly being explored to create carriers that can enhance drug bioavailability and residence time.[7] While poly(2-hydroxyethyl methacrylate) (pHEMA) is a well-established biomaterial in ophthalmology, its fluorinated analog, pTFEMA, offers the potential for improved properties.[9][13] Copolymers incorporating TFEMA are being investigated for use in intraocular lenses and as components of nanoparticles for targeted drug delivery to the eye.[6]
Nanoparticles for Drug Delivery and Imaging
Polymeric nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. Copolymers of TFEMA with hydrophilic monomers like polyethylene glycol methyl ether methacrylate (PEGMEMA) can self-assemble into nanoparticles.[6] These fluorinated nanoparticles are also being explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), offering a non-invasive method to track the biodistribution of the drug delivery system.[6]
Influence of Hydrophobicity on Drug Release
The hydrophobicity of a polymer matrix can significantly influence the release kinetics of an encapsulated drug.[1][12][14] The trifluoromethyl groups in pTFEMA impart a high degree of hydrophobicity.[10] This property can be leveraged to control the release of both hydrophilic and hydrophobic drugs. For hydrophobic drugs, the compatibility with the pTFEMA matrix can lead to a more sustained release profile. Conversely, for hydrophilic drugs, the hydrophobic nature of the polymer can be modulated through copolymerization with hydrophilic monomers to achieve a desired release rate.
Biocompatibility Considerations
While extensive biocompatibility data for pTFEMA is still emerging, its structural similarity to the well-tolerated pHEMA suggests a favorable biocompatibility profile.[13] However, as with any new biomaterial, thorough in vitro and in vivo toxicological studies are essential to establish its safety for clinical applications. Preliminary studies on copolymers containing TFEMA have shown them to be non-toxic in certain applications.[6]
Safety and Handling
2,2,2-Trifluoroethyl methacrylate is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as an irritant, and contact with skin and eyes should be avoided.[15] Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood.
Conclusion
2,2,2-Trifluoroethyl methacrylate is a versatile fluorinated monomer with a unique combination of properties that make it highly attractive for researchers and drug development professionals. Its ability to form polymers with enhanced thermal stability, chemical resistance, and tunable surface properties opens up new possibilities in the design of advanced materials for a wide range of applications. In the biomedical field, pTFEMA and its copolymers are showing promise in the development of novel drug delivery systems, particularly for ophthalmic applications and as imaging agents. As research in this area continues, a deeper understanding of the structure-property relationships and the in vivo behavior of pTFEMA-based materials will undoubtedly lead to the development of innovative and effective therapeutic solutions.
References
- Wek, K. et al. (2018). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. PMC - PubMed Central.
- El-Samaligy, M.S. et al. (1996). Polymer-based carriers for ophthalmic drug delivery. CONICET.
- Raihane, M., & Ameduri, B. (2021). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry (RSC Publishing).
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Patsnap. (n.d.). Method for preparing 2,2,2-trifluoroethyl methacrylate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.
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MDPI. (n.d.). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. Retrieved from [Link]
- Armes, S. P. et al. (2021). Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate in n-Alkanes.
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Scientific Polymer Products. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate). Retrieved from [Link]
- He, S.-W. et al. (2021). Improvement of drug release and compatibility between hydrophilic drugs and hydrophobic nanofibrous composites.
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ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethyl methacrylate | C6H7F3O2 | CID 9608. Retrieved from [Link]
- Qi, M. et al. (2015).
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PubChem. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate). Retrieved from [Link]
- De, S. et al. (2017). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry (RSC Publishing).
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A Technical Guide to the Spectroscopic Characterization of Perfluoro-2-butyltetrahydrofuran
Introduction
Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), a fully fluorinated derivative of 2-butyltetrahydrofuran, belongs to the class of per- and polyfluoroalkyl substances (PFAS).[1] Its chemical structure, consisting of a saturated five-membered ether ring with a perfluorobutyl side chain, imparts exceptional thermal and chemical stability. These properties make it a compound of interest in applications such as heat transfer fluids, electronic coolants, and as a solvent in specialized chemical reactions. The IUPAC name for this compound is 2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane.[1]
Molecular Structure and Spectroscopic Overview
The molecular formula of perfluoro-2-butyltetrahydrofuran is C₈F₁₆O, with a molecular weight of 416.06 g/mol .[1] A thorough understanding of its structure is fundamental to interpreting its spectroscopic data.
C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,1.5!"]; C4 [label="C", pos="0,1.5!"]; O [label="O", pos="-0.75,0.75!"];
C5 [label="C", pos="-1.5,0!"]; C6 [label="C", pos="-3,0!"]; C7 [label="C", pos="-4.5,0!"]; C8 [label="C", pos="-6,0!"];
C1 -- C2 -- C3 -- C4 -- O -- C1; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8;
F1a [label="F", pos="-0.5,-0.5!"]; F1b [label="F", pos="0.5,-0.5!"]; F2a [label="F", pos="2,-0.5!"]; F2b [label="F", pos="2.0,-0.5!"]; F3a [label="F", pos="2,2!"]; F3b [label="F", pos="2.0,2!"]; F4a [label="F", pos="-0.5,2!"]; F4b [label="F", pos="0.5,2!"]; F_on_C1 [label="F", pos="-0.5,0.5!"];
F5a [label="F", pos="-1.5,-0.5!"]; F5b [label="F", pos="-1.5,0.5!"]; F6a [label="F", pos="-3,-0.5!"]; F6b [label="F", pos="-3,0.5!"]; F7a [label="F", pos="-4.5,-0.5!"]; F7b [label="F", pos="-4.5,0.5!"]; F8a [label="F", pos="-6,-0.5!"]; F8b [label="F", pos="-6,0.5!"]; F8c [label="F", pos="-6.5,0!"];
C1 -- F1a; C1 -- F1b; C2 -- F2a; C2 -- F2b; C3 -- F3a; C3 -- F3b; C4 -- F4a; C4 -- F4b; C1 -- F_on_C1;
C5 -- F5a; C5 -- F5b; C6 -- F6a; C6 -- F6b; C7 -- F7a; C7 -- F7b; C8 -- F8a; C8 -- F8b; C8 -- F8c; }
Figure 1: Chemical structure of Perfluoro-2-butyltetrahydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of perfluoro-2-butyltetrahydrofuran in a suitable deuterated solvent. For perfluorinated compounds, common NMR solvents like chloroform-d (CDCl₃) or acetone-d₆ are often immiscible. A more appropriate choice would be a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or using a sealed capillary of a standard deuterated solvent for locking.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
¹⁹F NMR Acquisition:
-
Reference the spectrum to an external standard, typically trifluorotoluene (C₆H₅CF₃) at -63.72 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
Due to the presence of fluorine, carbon signals will be split into complex multiplets (C-F coupling).
-
Employ proton decoupling to simplify the spectrum if any residual protonated impurities are present.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the signal splitting.
-
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum of perfluoro-2-butyltetrahydrofuran is expected to be complex due to the numerous inequivalent fluorine environments and spin-spin coupling. The chemical shifts are influenced by the proximity to the oxygen atom and the position along the perfluoroalkyl chain.
| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Rationale |
| -CF₃ | ~ -81 | Triplet | Terminal trifluoromethyl group, coupled to the adjacent -CF₂- group. |
| -O-CF- | ~ -130 to -150 | Multiplet | The fluorine on the carbon adjacent to the ether oxygen and the perfluorobutyl chain will be significantly deshielded and show complex splitting. |
| -CF₂- (chain) | ~ -120 to -126 | Multiplets | Fluorines on the internal methylene groups of the perfluorobutyl chain. |
| -CF₂- (ring) | ~ -120 to -135 | Multiplets | Fluorines on the tetrahydrofuran ring, with varying chemical shifts depending on their proximity to the oxygen and the perfluorobutyl substituent. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each of the eight carbon atoms, each split by coupling to the attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorines on adjacent carbons (²JCF, ³JCF).
| Carbon Environment | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Rationale |
| -CF₃ | ~ 118 | Large quartet (¹JCF ~ 280-300 Hz) | The terminal trifluoromethyl carbon. |
| -O-CF- | ~ 110-120 | Complex multiplet | The carbon atom of the tetrahydrofuran ring bonded to both the oxygen and the perfluorobutyl chain. |
| -CF₂- (chain & ring) | ~ 108-115 | Complex multiplets | The various perfluorinated methylene carbons in the chain and the ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of perfluoro-2-butyltetrahydrofuran, the IR spectrum will be dominated by strong absorptions corresponding to C-F and C-O bond vibrations.
Experimental Protocol: IR Analysis
-
Sample Preparation: As a liquid, the IR spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000 to 400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 1350 - 1000 | Strong, Broad | C-F stretching | The most prominent feature of the spectrum, characteristic of perfluorinated compounds. This broad band is a composite of multiple C-F stretching vibrations from the various CF₂, CF₃, and CF groups. |
| 1150 - 1050 | Strong | C-O-C stretching | The ether linkage will give rise to a strong absorption band in this region. This may overlap with the strong C-F absorptions. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. For perfluorinated compounds, electron ionization (EI) often leads to extensive fragmentation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method. Chemical Ionization (CI) can be used as a softer ionization technique to potentially observe the molecular ion.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
The mass spectrum of perfluoro-2-butyltetrahydrofuran is expected to show a very weak or absent molecular ion (M⁺) at m/z 416. The fragmentation pattern will be dominated by the loss of fluorine and various perfluoroalkyl fragments.
| m/z | Proposed Fragment | Rationale |
| 397 | [M - F]⁺ | Loss of a fluorine atom. |
| 219 | [C₄F₉]⁺ | Cleavage of the perfluorobutyl side chain. |
| 197 | [C₄F₇O]⁺ | Fragmentation of the tetrahydrofuran ring. |
| 131 | [C₃F₅]⁺ | Further fragmentation of the perfluoroalkyl chains. |
| 69 | [CF₃]⁺ | A common and often abundant fragment in the mass spectra of perfluorinated compounds. |
"C₈F₁₆O (m/z 416)" -> "C₈F₁₅O⁺ (m/z 397)" [label="- F"]; "C₈F₁₆O (m/z 416)" -> "C₄F₉⁺ (m/z 219)" [label="- C₄F₇O"]; "C₈F₁₆O (m/z 416)" -> "C₄F₇O⁺ (m/z 197)" [label="- C₄F₉"]; "C₄F₉⁺ (m/z 219)" -> "C₃F₅⁺ (m/z 131)" [label="- CF₄"]; "C₄F₉⁺ (m/z 219)" -> "CF₃⁺ (m/z 69)" [label="- C₃F₆"]; }
Figure 2: Predicted mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic characterization of perfluoro-2-butyltetrahydrofuran relies on a multi-technique approach, with ¹⁹F NMR, ¹³C NMR, IR, and Mass Spectrometry each providing complementary and crucial pieces of structural information. This guide has outlined the expected spectroscopic data based on the known principles of analyzing fluorinated compounds. The provided protocols and predictive data serve as a valuable resource for scientists and researchers in the positive identification and characterization of this and other perfluorinated molecules. The inherent complexity of the spectra of such compounds underscores the importance of a systematic and well-informed approach to their analysis.
References
Sources
Dissolving the Undissolvable: A Senior Application Scientist's Guide to the Solubility of Organic Compounds in Perfluoro-2-butyltetrahydrofuran
Abstract
Perfluoro-2-butyltetrahydrofuran (PFBTHF), a prominent member of the perfluorinated compound family, presents a unique and challenging solvent landscape for researchers and drug development professionals. Its distinct properties, including high thermal stability, chemical inertness, and low surface tension, make it a compelling medium for specialized applications. However, its solvating power deviates significantly from conventional organic solvents, necessitating a nuanced understanding of solubility principles. This in-depth technical guide provides a comprehensive exploration of the solubility of organic compounds in PFBTHF. Moving beyond a simple compilation of data, this guide delves into the theoretical underpinnings of solubility in fluorinated systems, offers a framework for solubility prediction, and provides detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to empower researchers and scientists to confidently navigate the complexities of formulation and analysis in this unique solvent.
Introduction: The Enigma of Perfluoro-2-butyltetrahydrofuran as a Solvent
Perfluoro-2-butyltetrahydrofuran (CAS No: 335-36-4), often known by its trade name, is a fully fluorinated cyclic ether.[1][2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability.[3] This inertness, coupled with its excellent dielectric properties, has led to its use in demanding applications such as electronic cooling solutions and as a reaction medium for aggressive chemistries.[4][5]
However, the very characteristics that make PFBTHF a robust medium also define its peculiar solvent behavior. Perfluorinated compounds are famously both hydrophobic (water-repelling) and lipophobic (oil-repelling), a consequence of the low polarizability of the C-F bond and the high electronegativity of fluorine.[6] This dual nature means that traditional "like dissolves like" rules require careful re-evaluation. This guide will provide the foundational knowledge and practical tools to master solubility in this exceptional solvent.
Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran
A thorough understanding of the physical and chemical properties of PFBTHF is the cornerstone of predicting and interpreting solubility behavior. The following table summarizes key properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆O | [1][2] |
| Molecular Weight | 416.06 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2][4] |
| Density | 1.77 - 1.78 g/cm³ at 20-25 °C | [7][8] |
| Boiling Point | 98 - 107 °C | [2][8] |
| Melting Point | -88 °C | [2][8] |
| Refractive Index | ~1.296 at 20 °C | [2][8] |
| Water Solubility | Insoluble | [2][4] |
| Vapor Pressure | High volatility, higher than expected for its molecular weight | [9] |
The Theoretical Framework: Understanding Solubility in Fluorinated Systems
The solubility of an organic compound in any solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. Dissolution occurs spontaneously when ΔG is negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors. In the context of PFBTHF, the intermolecular forces at play are significantly different from those in hydrocarbon or polar protic/aprotic solvents.
The primary intermolecular interactions in perfluorinated compounds are weak van der Waals forces.[10] The highly electronegative fluorine atoms create a strong C-F bond, but the electron density is tightly held, leading to low polarizability of the molecule. This results in weak dispersion forces and a general inability to participate in significant dipole-dipole or hydrogen bonding interactions with most solutes.
The "Fluorophobic" Effect
While the term "hydrophobic" is well-understood, the concept of "lipophobicity" or, more accurately in this context, the "fluorophobic" effect, is crucial. Just as nonpolar molecules are driven out of a polar water phase, many non-fluorinated organic molecules are poorly solvated by the highly organized, weakly interacting PFBTHF "phase". This is a key reason why PFBTHF is immiscible with many common organic solvents.[10]
Hansen Solubility Parameters (HSPs): A Predictive Tool
Hansen Solubility Parameters provide a semi-quantitative method for predicting solubility based on the principle that "like dissolves like."[11][12] Each molecule is assigned three parameters representing the energy from:
-
δd (Dispersion forces): Arising from temporary dipoles in molecules.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Representing the energy of hydrogen bonds.
The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
Estimating Hansen Solubility Parameters for Perfluoro-2-butyltetrahydrofuran:
Estimated HSPs for Perfluoro-2-butyltetrahydrofuran:
-
δd: ~14.0 - 15.0 MPa⁰·⁵
-
δp: ~2.0 - 4.0 MPa⁰·⁵
-
δh: ~1.0 - 3.0 MPa⁰·⁵
Disclaimer: These are estimated values and should be used as a preliminary guide. Experimental verification is strongly recommended.
The utility of HSPs lies in their ability to predict solubility for a wide range of organic compounds, including active pharmaceutical ingredients (APIs), polymers, and excipients. By comparing the estimated HSPs of PFBTHF with the known HSPs of a target solute, researchers can make an informed initial assessment of potential solubility.
Predicting Solubility of Different Classes of Organic Compounds in PFBTHF
Based on the theoretical framework, we can make some general predictions about the solubility of various classes of organic compounds in PFBTHF.
-
Perfluorinated and Highly Fluorinated Compounds: These are the most likely to be soluble in PFBTHF due to the principle of "like dissolves like." The intermolecular forces are of a similar nature and magnitude.
-
Alkanes and other Nonpolar Compounds: While seemingly "nonpolar," the intermolecular forces in alkanes (van der Waals) are significantly different from those in perfluoroalkanes, often leading to immiscibility.[7] Small gaseous alkanes may show some solubility, but larger alkanes will have very limited solubility.
-
Aromatic Compounds: The polarizability of the π-electron system in aromatic compounds can lead to slightly better interactions with PFBTHF compared to alkanes, but high solubility is not generally expected.
-
Alcohols, Ketones, and Esters: These moderately polar compounds containing oxygen can exhibit some limited solubility. The ether oxygen in PFBTHF may have some weak dipole-dipole interactions with the carbonyl or hydroxyl groups of the solute.[13][14] However, the strong hydrogen bonding between alcohol molecules, for instance, will be a significant barrier to dissolution in the non-hydrogen-bonding PFBTHF.
-
Polar and Ionic Compounds: Compounds with strong permanent dipoles, and especially those that are ionic, will have negligible solubility in PFBTHF. The energy required to break the strong intermolecular forces or crystal lattice energy of these solutes cannot be compensated by the weak interactions with PFBTHF.
Experimental Determination of Solubility: A Practical Guide
Given the limited availability of quantitative solubility data for organic compounds in PFBTHF, experimental determination is often necessary. The following protocols are designed to be robust and provide accurate, reproducible results.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature. It is considered the benchmark for thermodynamic solubility measurements.
Causality of Experimental Choices:
-
Excess Solute: The addition of an excess of the solid compound ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.
-
Equilibration Time: A sufficient equilibration time (24-72 hours) is critical to ensure that the system has reached a true thermodynamic equilibrium. This is particularly important for compounds that dissolve slowly.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately measured temperature is essential for reproducible results.
-
Phase Separation: Centrifugation or filtration is used to completely separate the undissolved solid from the saturated solution, preventing artificially high concentration measurements.
-
Analytical Method: A validated, sensitive, and specific analytical method (e.g., HPLC, GC, UV-Vis) is required to accurately quantify the concentration of the solute in the saturated solution.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid organic compound to a known volume of PFBTHF in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at high speed to pellet any remaining solid particles. Alternatively, filter the supernatant through a chemically inert filter (e.g., PTFE).
-
Sample Preparation for Analysis: Carefully take a known volume of the clear, saturated solution and dilute it with a suitable solvent in which both the solute and PFBTHF are soluble and which is compatible with the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the organic compound.
-
Calculation: Calculate the solubility of the compound in PFBTHF (e.g., in mg/mL or mol/L) by back-calculating from the diluted sample concentration.
Experimental Workflow for the Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
High-Throughput Screening (HTS) Methods for Kinetic Solubility
For early-stage drug discovery and formulation screening, where a large number of compounds need to be assessed quickly, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution upon addition of an anti-solvent (in this case, PFBTHF could be the solvent or the anti-solvent depending on the system).
Causality of Experimental Choices:
-
Stock Solution: A concentrated stock solution of the test compound in a good solvent (e.g., DMSO) allows for precise and automated dispensing.
-
Titration: The gradual addition of the test solution to the anti-solvent (or vice-versa) allows for the identification of the point of precipitation.
-
Precipitation Detection: Nephelometry (light scattering) or UV-Vis spectroscopy are commonly used to detect the formation of a precipitate.
-
Kinetic vs. Thermodynamic: It is crucial to understand that these methods measure kinetic solubility, which is often higher than thermodynamic solubility, as they do not allow for sufficient time to reach equilibrium.
Step-by-Step Protocol (Conceptual):
-
Preparation: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dispensing: In a microplate format, dispense increasing volumes of the stock solution into wells containing a fixed volume of PFBTHF.
-
Mixing and Incubation: Mix the solutions and incubate for a short period.
-
Detection: Use a plate reader to measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light.
-
Determination: The concentration at which a significant increase in signal is observed is determined as the kinetic solubility.
Logical Relationship for Solubility Prediction and Determination
Caption: Logical workflow from compound properties to formulation decisions.
Applications in Research and Drug Development
The unique solvent properties of PFBTHF make it suitable for a range of specialized applications:
-
Reaction Medium for Fluorinated Compounds: It is an excellent solvent for reactions involving other fluorinated reagents and intermediates.
-
Drug Delivery of Fluorinated APIs: For highly fluorinated drug candidates, PFBTHF can be a suitable vehicle for preclinical studies.
-
Extraction of Fluorinated Compounds: Its selectivity for other fluorous molecules can be exploited in specialized liquid-liquid extraction protocols.
-
Polymer Processing: It can be used as a solvent for the processing and analysis of fluoropolymers.[2][15]
Safety, Handling, and Disposal
Perfluoro-2-butyltetrahydrofuran is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Storage: Store in a cool, dry place away from incompatible materials such as finely powdered metals.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its persistence, incineration at high temperatures is often the preferred method of disposal.
Conclusion
Perfluoro-2-butyltetrahydrofuran is a solvent with a unique and challenging set of properties. Its low miscibility with both aqueous and common organic solvents stems from its highly fluorinated nature and the resulting weak intermolecular forces. While quantitative solubility data is scarce, a strong understanding of the theoretical principles of solubility in fluorinated systems, coupled with the predictive power of Hansen Solubility Parameters, can provide valuable guidance. Ultimately, robust experimental determination using methods such as the shake-flask protocol is essential for obtaining accurate and reliable solubility data. By combining theoretical knowledge with rigorous experimental practice, researchers, scientists, and drug development professionals can effectively harness the unique potential of Perfluoro-2-butyltetrahydrofuran in their applications.
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78976, Perfluoro-2-butyltetrahydrofuran. Retrieved from [Link]
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LookChem. (n.d.). Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. Retrieved from [Link]
- Alfa Aesar. (2024, February 2). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET.
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Abraham, M. H. (2011). The factors that influence solubility in perfluoroalkane solvents. ResearchGate. Retrieved from [Link]
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Chang, Y., et al. (2015). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 6(35), 6310-6320. Retrieved from [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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Pirika. (2013, January 28). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]
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ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]
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chemguide. (n.d.). an introduction to esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9544, Perfluoro compounds, C5-18. Retrieved from [Link]
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Rayner, P. J., et al. (2024). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters, 15(3), 828-834. Retrieved from [Link]
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MDPI. (n.d.). Pharmaceuticals, Pesticides, and Poly- and Perfluoroalkyl Substances at Surface Water Occurrence Levels—Impact of Compound Specific Physicochemical Properties on Nanofiltration and Reverse Osmosis Processes. Retrieved from [Link]
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Pieri, E., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Molecules, 26(18), 5595. Retrieved from [Link]
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A Researcher's Guide to Perfluoro-2-butyltetrahydrofuran: Commercial Sources, Purity, and Analytical Verification
Introduction: Understanding Perfluoro-2-butyltetrahydrofuran (PFBTF)
Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), often known by the trade name FC-75, is a fully fluorinated cyclic ether.[1][2] Its structure, which replaces all carbon-hydrogen bonds with highly stable carbon-fluorine bonds, imparts remarkable properties including high thermal stability, chemical inertness, low surface tension, and excellent dielectric strength.[3] These characteristics make it a valuable compound in specialized applications relevant to research and drug development, such as use as a heat transfer fluid, a stable solvent for fluorinated compounds, and a component in fluorous-phase synthesis.[3]
For scientists and developers, the procurement of high-quality PFBTF is paramount. The presence of impurities, such as isomers or partially fluorinated precursors, can significantly impact experimental outcomes, reaction kinetics, and the safety profile of developmental materials. This guide provides an in-depth analysis of the commercial landscape for PFBTF, discusses the critical aspects of purity, and presents a robust protocol for its analytical verification.
Commercial Availability and Sourcing
Perfluoro-2-butyltetrahydrofuran is available from several specialized chemical suppliers. Purity levels and available quantities can vary, making it essential for researchers to select a source that aligns with their specific application's tolerance for impurities.
It is important to note that PFBTF is often sold as a mixture of isomers, with the main component being 2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane.[1][2] Some suppliers explicitly label their product as a "multi-component mixture" or provide typical component percentages.[4]
Table 1: Comparison of Commercial Suppliers for Perfluoro-2-butyltetrahydrofuran
| Supplier | Catalog Number (Example) | Stated Purity | CAS Number | Notes |
| TCI America | P0867 | Purity (GC): multi-component mixture | 335-36-4 | Marketed as "Perfluoro(2-butyltetrahydrofuran) (so called)".[5] |
| Fluoryx Labs | FC23-08 | 97% | 454-31-9 (Note: This CAS differs) | Offers a specific grade.[6] |
| Fluoryx Labs | FC23-08M | >98% (Sum of Components) | 335-36-4 (Major Component) | Sold as "FC-75 Mixture" with a typical component breakdown provided.[4] |
| Key Organics | LS-13734 | >97% | 86508-42-1 (Note: This CAS differs) | Specifies a minimum purity level.[7] |
| Strem (Ascensus) | --- | min. 95% | 335-36-4 | Provides a minimum purity specification.[8] |
| Angene Chemical | AG003TMV | Not specified | 86508-42-1 (Note: This CAS differs) | Offers various quantities; Certificate of Analysis available upon request.[9] |
| Fisher Scientific | P086725G | Not specified | --- | Distributes TCI America products.[10] |
Disclaimer: Catalog numbers, purity, and CAS numbers are subject to change. Researchers should always consult the supplier's most current documentation and Certificate of Analysis (C of A) before purchase.
Understanding Purity and Potential Impurities
The purity of PFBTF is dictated by its synthesis and subsequent purification processes. The most common industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF). This process can lead to the formation of various structural isomers and fragmentation products.
Causality of Impurities:
-
Structural Isomers: ECF is not perfectly selective. Fluorination of 2-butyltetrahydrofuran can result in different isomers of PFBTF, as well as other perfluorinated C8 ethers. This is why many commercial grades are sold as isomer mixtures.[4]
-
Partially Fluorinated Species: Incomplete fluorination can leave residual C-H bonds, creating hydrofluoroethers (HFEs). These impurities can have vastly different chemical and physical properties compared to the perfluorinated target compound.
-
Starting Material and Byproducts: Residual starting material (2-butyltetrahydrofuran) or byproducts from its synthesis may persist through the fluorination process.
For applications in drug development or high-precision chemistry, the presence of reactive C-H bonds in partially fluorinated impurities can be particularly detrimental. Therefore, verifying the absence of such species is a critical quality control step.
Analytical Protocol for Purity Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile and semi-volatile perfluorinated compounds like PFBTF.[11][12] It allows for the separation of isomers and the identification of impurities.
Self-Validating Experimental Protocol: GC-MS Analysis
This protocol is designed to be self-validating by including solvent blanks, standard preparations, and clear data analysis steps to ensure trustworthy results.
Objective: To determine the purity of a commercial Perfluoro-2-butyltetrahydrofuran sample and identify potential impurities.
Materials:
-
Perfluoro-2-butyltetrahydrofuran (PFBTF) sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks (10 mL)
-
Microsyringes
-
GC vials with caps
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
GC Column suitable for fluorinated compounds (e.g., Agilent DB-624MS or similar mid-polarity column).[13]
Step-by-Step Methodology:
-
Solvent Blank Preparation:
-
Fill a GC vial with the pure solvent (e.g., Dichloromethane).
-
Causality: This step is crucial to ensure that the solvent and the system (injector, column) are free from contaminants that could interfere with the analysis.
-
-
Sample Preparation:
-
Prepare a dilute solution of the PFBTF sample. A typical concentration is ~100 µg/mL.
-
Accurately weigh ~1 mg of the PFBTF sample.
-
Dissolve it in the solvent in a 10 mL volumetric flask and fill to the mark.
-
Transfer the solution to a GC vial.
-
Causality: Dilution prevents overloading the GC column, which ensures sharp, symmetrical peaks for accurate quantification.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Inlet: Pulsed Splitless mode, 200°C.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Oven Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 2 minutes.[13]
-
Causality: This temperature program allows for the separation of volatile impurities at the beginning of the run, followed by the elution of the main PFBTF isomers and any higher-boiling point impurities.
-
-
MS Transfer Line: 280°C.
-
MS Source: 230°C (Electron Impact ionization).
-
Scan Range: 50-500 m/z.
-
-
Analysis Sequence:
-
Inject the Solvent Blank .
-
Inject the prepared PFBTF Sample Solution .
-
Inject the Solvent Blank again.
-
Causality: Running a blank after the sample confirms that there is no carryover from the injection, ensuring the integrity of the next analysis.
-
-
Data Analysis and Interpretation:
-
Examine the chromatogram of the solvent blank to identify any system peaks.
-
In the sample chromatogram, identify the major peak(s) corresponding to PFBTF isomers. The molecular weight of C₈F₁₆O is 416.06 g/mol . Look for the molecular ion or characteristic fragment ions in the mass spectrum.
-
Integrate all peaks in the chromatogram (excluding solvent and known blank peaks).
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of PFBTF peaks / Total Area of all peaks) * 100
-
-
Attempt to identify impurity peaks by comparing their mass spectra against a library (e.g., NIST). Pay close attention to ions that would suggest the loss of fluorine or the presence of hydrogen.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity verification process.
Caption: Workflow for GC-MS Purity Verification of PFBTF.
Procurement and Handling Considerations
Given that Perfluoro-2-butyltetrahydrofuran belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), appropriate handling and storage procedures are mandatory to ensure laboratory safety and maintain compound integrity.[14]
-
Supplier Selection: For sensitive applications, request a lot-specific Certificate of Analysis before purchasing. Inquire about the analytical method used to determine purity and whether the product is a known mixture of isomers.
-
Storage: Store PFBTF in a cool, dry, and well-ventilated area in tightly sealed containers.[15] Keep containers away from incompatible materials.[15] Although highly stable, storage in a dark place is recommended to prevent any potential long-term degradation.
-
Handling: All work with PFBTF should be conducted in a properly functioning chemical fume hood.[15] Standard personal protective equipment (PPE), including chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[15]
-
Disposal: Dispose of PFBTF and related waste in accordance with local, state, and federal regulations for perfluorinated compounds.[16]
Conclusion
Perfluoro-2-butyltetrahydrofuran is a specialized fluorochemical with valuable properties for scientific research and development. While available from several commercial suppliers, researchers must be aware that it is often supplied as a mixture of isomers with varying levels of purity. Understanding the potential impurities arising from its synthesis is key to mitigating risks in sensitive applications. The implementation of a robust, self-validating analytical method, such as the GC-MS protocol detailed here, is a critical step in quality control, ensuring that the material meets the stringent requirements for its intended use.
References
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Perfluoro-2-butyltetrahydrofuran(CAS# 86508-42-1) . Angene Chemical. [Link]
-
Perfluoro(2-butyltetrahydrofuran), (so called), 25g, Each . CP Lab Safety. [Link]
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Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies . National Institutes of Health (NIH). [Link]
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Chemical Storage for PFOS and PFOA . U.S. Hazmat Storage. [Link]
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Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976 . PubChem, National Institutes of Health (NIH). [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]
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Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry . National Institutes of Health (NIH). [Link]
-
Uses of Perfluorinated Substances . Greenpeace Research Laboratories. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants . National Institutes of Health (NIH). [Link]
-
PERFLUORO-2-BUTYLTETRAHYDROFURAN . Drugfuture.com. [Link]
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Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods . ResearchGate. [Link]
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The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS . LCGC International. [Link]
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Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods . MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for Perfluoro-2-butyltetrahydrofuran in Fluorous Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Third Phase in Chemical Synthesis
In the landscape of modern organic synthesis and drug discovery, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck. Traditional methods like chromatography are often time-consuming and resource-intensive. Fluorous phase synthesis emerges as an elegant solution, introducing a third, "fluorous" phase, which is immiscible with both aqueous and common organic solvents.[1][2] This unique partitioning behavior allows for a simplified, "phase-tagging" approach to purification. Molecules of interest are temporarily "tagged" with a highly fluorinated moiety, rendering them soluble in a fluorous solvent. After the reaction, the fluorous-tagged product can be selectively extracted into the fluorous phase, leaving behind non-tagged impurities in the organic phase. Subsequent removal of the fluorous tag yields the pure product.
Perfluoro-2-butyltetrahydrofuran (F-THF), a highly fluorinated cyclic ether, has garnered attention as a versatile and effective fluorous solvent.[3][4] Its distinct properties, including high density, thermal stability, and chemical inertness, make it an excellent medium for a variety of fluorous synthesis applications. This guide provides an in-depth exploration of F-THF's role in fluorous phase synthesis, complete with detailed application notes and protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran (F-THF)
Understanding the physical and chemical properties of F-THF is paramount to its effective application in the laboratory. These properties dictate its behavior as a solvent and its compatibility with various reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈F₁₆O | [5] |
| Molecular Weight | 416.06 g/mol | [5] |
| Boiling Point | 99-107 °C | [1] |
| Melting Point | -88 °C | [1] |
| Density | 1.77 g/cm³ at 20 °C | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Water Solubility | Insoluble | [1] |
| Refractive Index | n20/D 1.296 | [1] |
Safety and Handling: Perfluoro-2-butyltetrahydrofuran is considered an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Applications in Fluorous Synthesis
F-THF's utility in fluorous synthesis is multifaceted, spanning from its use as a reaction solvent in fluorous biphasic systems to its role in purification via fluorous solid-phase extraction.
Fluorous Biphasic Systems (FBS)
Application Note: Esterification using a Fluorous Biphasic System
This protocol details the synthesis of a carboxylic ester using F-THF in a fluorous biphasic system, which simplifies the workup by separating the product from the catalyst and unreacted starting materials.
Protocol: Synthesis of Decyl Methacrylate
Materials:
-
Methacrylic acid
-
Decanol
-
p-Toluenesulfonic acid (catalyst)
-
Perfluoro-2-butyltetrahydrofuran (F-THF)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methacrylic acid (1.0 eq), decanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition: Add a sufficient volume of F-THF to the flask to create a biphasic mixture with the reactants at room temperature.
-
Homogenization and Reaction: Heat the mixture with stirring. The F-THF and the organic reactants will form a single homogeneous phase at elevated temperatures, allowing the esterification reaction to proceed. Monitor the reaction progress by a suitable method (e.g., TLC or GC). The water generated during the reaction will not dissolve in the fluorous medium.
-
Phase Separation and Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The system will separate into two or three distinct layers: an upper organic layer containing the desired decyl methacrylate, a lower fluorous layer containing the p-toluenesulfonic acid catalyst, and potentially a small aqueous layer.
-
Workup: Carefully separate the layers using a separatory funnel. The upper organic layer can be washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The lower fluorous phase containing the catalyst can potentially be recovered and reused.
Causality Behind Experimental Choices:
-
F-THF as the Solvent: F-THF is chosen for its ability to form a temperature-dependent miscible system with the organic reactants, facilitating a homogeneous reaction at elevated temperatures for efficient esterification. Its inert nature prevents it from participating in the reaction.
-
p-Toluenesulfonic Acid as the Catalyst: This acid catalyst is soluble in the fluorous phase at elevated temperatures, driving the reaction in the homogeneous mixture. Upon cooling, it preferentially partitions back into the fluorous phase, simplifying its removal from the product.
-
Temperature-Dependent Phase Behavior: The key to this simplified workup is the thermomorphic behavior of the F-THF/organic system. Heating creates a single phase for the reaction to occur, while cooling induces phase separation for easy product isolation.
Fluorous Solid-Phase Extraction (F-SPE)
Fluorous solid-phase extraction is a powerful purification technique that utilizes a solid support with a bonded fluorous stationary phase (e.g., silica gel functionalized with perfluoroalkyl chains).[7][8] This technique is particularly useful for separating "light fluorous" molecules, which contain a single fluorous tag.[7]
Workflow for Fluorous Solid-Phase Extraction (F-SPE):
Caption: General workflow for fluorous solid-phase extraction (F-SPE).
Application Note: General Protocol for F-SPE Purification
This protocol provides a general framework for the purification of a fluorous-tagged compound from a crude reaction mixture using F-SPE. F-THF can be employed as a highly effective fluorophilic elution solvent.
Protocol: F-SPE Purification of a Fluorous-Tagged Molecule
Materials:
-
Crude reaction mixture containing the fluorous-tagged product
-
Fluorous SPE cartridge (e.g., FluoroFlash®)
-
Fluorophobic wash solvent (e.g., 80:20 methanol/water)
-
Fluorophilic elution solvent (e.g., Methanol, Acetonitrile, or Perfluoro-2-butyltetrahydrofuran)
-
SPE manifold or syringe for solvent delivery
-
Collection vials
Procedure:
-
Cartridge Conditioning: Pre-condition the fluorous SPE cartridge by passing a few column volumes of the fluorophilic elution solvent (e.g., methanol or F-THF) through it.
-
Cartridge Equilibration: Equilibrate the cartridge with the fluorophobic wash solvent (e.g., 80:20 methanol/water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., DMF, THF) and load it onto the equilibrated cartridge.
-
Fluorophobic Wash: Wash the cartridge with several column volumes of the fluorophobic solvent. This will elute the non-fluorous compounds (unreacted starting materials, non-fluorous byproducts). Collect this fraction for analysis if needed.
-
Fluorophilic Elution: Elute the retained fluorous-tagged product with a suitable fluorophilic solvent. Methanol or acetonitrile are common choices. For very strongly retained compounds or to ensure complete elution, Perfluoro-2-butyltetrahydrofuran can be an excellent, highly fluorophilic choice. Collect this fraction containing the purified fluorous-tagged product.
-
Solvent Removal: Remove the solvent from the collected fluorophilic fraction to yield the purified fluorous-tagged product.
-
Tag Cleavage (if applicable): If the fluorous tag is designed to be removable, proceed with the appropriate cleavage reaction to obtain the final, untagged product.
Causality Behind Experimental Choices:
-
Fluorous Stationary Phase: The high affinity between the perfluorinated chains on the stationary phase and the fluorous tag on the molecule of interest is the basis for the separation.
-
Fluorophobic Wash: A solvent system with low fluorophilicity (like methanol/water) is used to wash away compounds that do not have a strong affinity for the fluorous stationary phase.
-
Fluorophilic Elution with F-THF: F-THF, being a highly fluorinated and thus highly fluorophilic solvent, can effectively disrupt the interaction between the fluorous-tagged compound and the stationary phase, ensuring its complete elution from the cartridge. This is particularly advantageous for compounds with high fluorine content or those that are strongly retained.
Emerging Applications in Drug Development
The principles of fluorous synthesis are increasingly being applied to the synthesis of complex biomolecules, such as peptides and oligonucleotides, which are central to modern drug development. While specific, published protocols detailing the use of F-THF in these areas are still emerging, the following sections outline representative protocols based on established fluorous chemistry principles.
Fluorous-Tag-Assisted Peptide Synthesis
The synthesis of peptides, especially long sequences, can be challenging due to difficulties in purification. Fluorous-tagging strategies offer a promising alternative to traditional solid-phase peptide synthesis (SPPS) purification methods.[9][10] A fluorous tag can be attached to the peptide, allowing for its selective extraction and purification after each coupling step or at the end of the synthesis.
Conceptual Workflow for Fluorous-Assisted Peptide Purification:
Caption: Purification of a fluorous-tagged peptide using F-SPE.
Representative Protocol: Post-Synthesis Purification of a Fluorous-Tagged Peptide
Materials:
-
Crude peptide from solid-phase synthesis, cleaved from the resin, with a fluorous tag at the N- or C-terminus.
-
Fluorous SPE cartridge.
-
Wash Solvent: Acetonitrile/Water mixture (e.g., 10-50% acetonitrile in water with 0.1% TFA).
-
Elution Solvent: A highly fluorophilic solvent like methanol or potentially a mixture containing F-THF.
-
Buffers and reagents for tag cleavage (specific to the tag chemistry).
-
RP-HPLC system for analysis and final polishing if required.
Procedure:
-
Sample Preparation: After cleavage and global deprotection, precipitate the crude peptide with cold ether. Dissolve the crude peptide pellet in a suitable aqueous buffer compatible with F-SPE (e.g., acetonitrile/water).
-
F-SPE Purification:
-
Condition and equilibrate a fluorous SPE cartridge as described in the general F-SPE protocol.
-
Load the dissolved crude peptide onto the cartridge.
-
Wash the cartridge thoroughly with the acetonitrile/water wash solvent to remove all non-fluorous impurities, including truncated "failure" sequences that lack the fluorous tag.
-
Elute the purified fluorous-tagged peptide with a more fluorophilic solvent. The choice of solvent will depend on the nature of the fluorous tag and the peptide. While methanol is often sufficient, a solvent system incorporating F-THF could be explored for peptides with very strong fluorous interactions.
-
-
Tag Cleavage: After lyophilization of the purified, tagged peptide, perform the chemical reaction to cleave the fluorous tag. The specific conditions will depend on the linker chemistry used to attach the tag.
-
Final Purification/Desalting: After tag cleavage, a final desalting step (e.g., via standard C18 SPE or size-exclusion chromatography) may be necessary to remove the cleaved tag and any remaining reagents. RP-HPLC can be used for final polishing to achieve very high purity.
Rationale for Using F-THF in this Context: While less common than standard organic solvents for peptide work, F-THF's high fluorophilicity could be advantageous in the elution step for peptides with particularly bulky or multiple fluorous tags that might be strongly retained on the fluorous stationary phase. Its use would need to be optimized to ensure compatibility with the peptide's solubility and stability.
Fluorous-Assisted Purification of Oligonucleotides
Similar to peptides, the synthesis of oligonucleotides yields a mixture of the full-length product and shorter, failure sequences. A fluorous tag, often incorporated as a modified 5'-DMT group (FDMT), allows for highly efficient affinity purification.[11][12][13][14]
Representative Protocol: Purification of a 5'-Fluorous-Tagged Oligonucleotide
Materials:
-
Crude oligonucleotide deprotection solution (e.g., in aqueous ammonia) containing the 5'-FDMT-on target product.
-
Fluoro-Pak™ column or similar fluorous affinity cartridge.
-
Loading Buffer (e.g., 0.1 M TEAA - Triethylammonium acetate).
-
Wash Buffer (e.g., 10% acetonitrile in 0.1 M TEAA).
-
Detritylation Solution (e.g., 3% Trichloroacetic acid in an organic solvent).
-
Elution Buffer (e.g., a buffered solution for collecting the final product).
Procedure:
-
Sample Loading: Dilute the crude oligonucleotide deprotection solution with the loading buffer and apply it to the pre-equilibrated fluorous affinity cartridge. The 5'-FDMT-on oligonucleotide will be strongly retained.[12]
-
Washing: Wash the cartridge extensively with the wash buffer to remove all non-fluorous "failure" sequences that lack the 5'-FDMT group.[12]
-
On-Column Detritylation: Pass the detritylation solution through the cartridge. This cleaves the fluorous DMT group, releasing the purified, de-tagged oligonucleotide from the stationary phase.
-
Elution: Elute the purified oligonucleotide from the cartridge with the elution buffer.
-
Desalting: A final desalting step is typically required to remove the salts from the elution buffer.
Potential Role of F-THF in Oligonucleotide Synthesis: In this established workflow, F-THF is not typically used directly in the purification buffers. However, its properties as a stable, inert, and highly fluorinated liquid suggest potential applications in the synthesis or processing of novel, highly fluorinated nucleotide analogs or as a component in specialized wash or elution buffers for particularly challenging separations. Its use would require careful investigation to ensure compatibility with the oligonucleotide chemistry.
Solvent Recycling and Sustainability
A key consideration in "green chemistry" is the ability to recycle and reuse solvents.[15][16] Perfluorinated solvents like F-THF are relatively expensive, making recycling an economic and environmental imperative. Due to their immiscibility with many organic solvents and water, F-THF can often be recovered by simple phase separation after a reaction. For mixtures that require more rigorous separation, distillation can be an effective method, provided that F-THF does not form azeotropes with the other components at the distillation pressure.[17][18][19] It is crucial to consult azeotrope data when designing a distillation-based recycling protocol.
Conclusion and Future Outlook
Perfluoro-2-butyltetrahydrofuran stands out as a valuable tool in the arsenal of the modern synthetic chemist. Its unique physicochemical properties enable the design of efficient reaction and purification workflows based on the principles of fluorous phase synthesis. From simplifying catalyst and product separation in fluorous biphasic systems to enabling high-purity isolation of complex molecules through fluorous solid-phase extraction, F-THF offers tangible advantages in terms of efficiency and reduced reliance on traditional purification methods.
As the demand for complex, high-purity molecules in drug discovery and materials science continues to grow, the applications of fluorous synthesis, and specifically solvents like F-THF, are poised to expand. Further research into its use in the synthesis of biomolecules like peptides and oligonucleotides will likely yield novel, streamlined protocols that accelerate the development of next-generation therapeutics. By understanding and leveraging the principles outlined in this guide, researchers can effectively integrate F-THF into their synthetic strategies, paving the way for more efficient and sustainable chemical synthesis.
References
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Glen Research. (2005). Glen Report 18.16: Fluorous Affinity Purification of Oligonucleotides. [Link]
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Pearson, W. H., Berry, D. A., Stoy, P., Jung, K. Y., & Sercel, A. D. (2005). Fluorous affinity purification of oligonucleotides. The Journal of organic chemistry, 70(18), 7114–7122. [Link]
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ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
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Xu, C., Zhu, J., Li, Y., Yu, Y., & Duan, G. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(5), 1995-2001. [Link]
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Zhang, W., & Curran, D. P. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. Organic letters, 7(17), 3677–3680. [Link]
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Zhang, W. (2003). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current opinion in drug discovery & development, 6(6), 834-848. [Link]
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Aikawa, H. (2022). Tag-assisted Liquid-phase Peptide Synthesis. Waseda University. [Link]
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Wende, M., Meier, R., & Gladysz, J. A. (2003). Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation. Journal of the American Chemical Society, 125(50), 15330-15331. [Link]
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Condorchem Envitech. Recycling of organic solvents. [Link]
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International Journal of Science and Research (IJSR). Green Solvents for Sustainable Organic Synthesis. [Link]
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LookChem. Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. [Link]
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Knochel, P., & Pozzi, G. (2000). Perfluorinated Solvents—a Novel Reaction Medium in Organic Chemistry. European Journal of Organic Chemistry, 2000(11), 1947-1957. [Link]
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J&K Scientific LLC. Perfluoro-2-butyltetrahydrofuran, 96%, Mixture of isomers | 335-36-4. [Link]
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ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]
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Cai, C., Yi, W. B., & Zhang, W. (2007). Fluorous Lewis acids and phase transfer catalysts. Topics in Current Chemistry, 279, 135-177. [Link]
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Zhang, W. (2006). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Fish, R. H. (2001). Fluorous Biphasic Catalysis: A Green Chemistry Concept for Alkane and Alkene Oxidation Reactions. In ACS Symposium Series (Vol. 786, pp. 248-260). American Chemical Society. [Link]
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Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
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Curran, D. P. (2003). A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique, (4-5), 67-71. [Link]
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Mikami, K., & Funabiki, K. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Journal of Synthetic Organic Chemistry, Japan, 64(8), 786-794. [Link]
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Veranova. Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. [Link]
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Ojeda-Porras, A., & Nieto, P. M. (2022). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Methods in molecular biology (Clifton, N.J.), 2303, 37–47. [Link]
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Wikipedia. Azeotrope tables. [Link]
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Royal Society of Chemistry. (2013). Chapter 8: Fluorous Solvents and Related Systems. In Alternative Solvents for Green Chemistry (pp. 195-229). [Link]
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Crimmin, M. R., & Farley, S. (2025). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ChemRxiv. [Link]
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Condorchem Envitech. Recycling of organic solvents. [Link]
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PubChem. Perfluoro-2-butyltetrahydrofuran. [Link]
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CDN. Azeotropic data for binary mixtures. [Link]
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PubChem. Perfluoro-2-butyltetrahydrofuran. [Link]
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Scribd. Binary Azeotrope List. [Link]
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MG Chemicals. Fluorochemicals in Heat Transfer Applications. [Link]
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Wikipedia. Perfluorohexane. [Link]
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Applications of Perfluoro-2-butyltetrahydrofuran in Polymer Chemistry: A Guide for Researchers
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Perfluoro-2-butyltetrahydrofuran in polymer chemistry. It explores the unique properties of this fluorinated solvent and its applications in the synthesis of advanced polymer systems.
Introduction: The Unique Advantages of Perfluoro-2-butyltetrahydrofuran in Polymer Synthesis
Perfluoro-2-butyltetrahydrofuran, also known by its trade name Fluorinert FC-75, is a fully fluorinated cyclic ether.[1] Its chemical structure, consisting of a tetrahydrofuran ring substituted with a perfluorobutyl group, imparts a unique combination of physical and chemical properties that make it a valuable medium for polymer synthesis.[1] These properties include high thermal stability, chemical inertness, low surface tension, and the ability to dissolve fluorinated compounds while remaining immiscible with many common organic solvents and water.[2][3][4]
The primary application of Perfluoro-2-butyltetrahydrofuran in polymer chemistry is as a specialized solvent, particularly in what is known as "fluorous chemistry."[4] This approach utilizes the unique phase behavior of fluorous solvents to facilitate reactions and, crucially, to simplify the separation and purification of products and catalysts.[3][4] In the context of polymer science, this is particularly advantageous for the synthesis of fluoropolymers, where the resulting polymer is soluble in the fluorous medium, while hydrocarbon-based reagents and byproducts can be easily separated.
This guide will focus on the application of Perfluoro-2-butyltetrahydrofuran as a solvent in the free-radical solution polymerization of fluorinated acrylic monomers, a class of polymers with significant interest for applications requiring low surface energy, and chemical and thermal resistance.[5][6]
Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran
A thorough understanding of the solvent's properties is critical for designing successful polymerization protocols. The key physicochemical properties of Perfluoro-2-butyltetrahydrofuran are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆O | [1] |
| Molecular Weight | 416.06 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | ~102 °C | [7] |
| Density | ~1.78 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in some organic solvents | [2] |
| Chemical Stability | High thermal and chemical stability | [7] |
Application Note 1: Free-Radical Solution Polymerization of Fluorinated Acrylates
Rationale:
The synthesis of polymers from fluorinated monomers, such as fluoroalkyl acrylates, is often challenging in conventional organic solvents due to solubility issues of either the monomer or the resulting polymer. Perfluoro-2-butyltetrahydrofuran provides an excellent medium for such polymerizations because it can effectively dissolve both the fluorinated monomer and the growing fluorinated polymer chains, leading to a homogeneous reaction mixture. This homogeneity is crucial for achieving good control over the polymerization process and obtaining polymers with desired molecular weights and narrow molecular weight distributions.
Furthermore, the inertness of Perfluoro-2-butyltetrahydrofuran prevents it from participating in side reactions, such as chain transfer, which can be a problem with hydrocarbon-based solvents. This leads to cleaner polymer products.
Experimental Workflow:
The following diagram illustrates the general workflow for the free-radical solution polymerization of a fluorinated acrylate in Perfluoro-2-butyltetrahydrofuran.
Protocol: Synthesis of Poly(2,2,2-trifluoroethyl methacrylate) in Perfluoro-2-butyltetrahydrofuran
This protocol details the synthesis of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) via free-radical solution polymerization using Perfluoro-2-butyltetrahydrofuran as the solvent.
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer (purified by passing through a column of basic alumina to remove inhibitor)
-
Perfluoro-2-butyltetrahydrofuran (reagent grade, degassed prior to use)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller and thermocouple
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the apparatus under vacuum and then backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
In a separate, sealed vial, prepare a stock solution of AIBN initiator in degassed Perfluoro-2-butyltetrahydrofuran (e.g., 10 mg/mL).
-
Degas the required volume of Perfluoro-2-butyltetrahydrofuran by bubbling with nitrogen or argon for at least 30 minutes.
-
Ensure the TFEMA monomer is purified and free of inhibitor.
-
-
Polymerization:
-
To the reaction flask, add the degassed Perfluoro-2-butyltetrahydrofuran (e.g., 20 mL) via a cannula or syringe.
-
Add the purified TFEMA monomer (e.g., 2.0 g, 11.9 mmol) to the solvent.
-
Heat the solution to the desired reaction temperature (typically 60-70 °C for AIBN).
-
Once the temperature has stabilized, inject the required volume of the AIBN initiator stock solution to start the polymerization (e.g., targeting a monomer-to-initiator ratio of 100:1).
-
Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with stirring to precipitate the polymer. A white, fibrous precipitate should form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the polymer by filtration through a Büchner funnel.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polymer by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.
-
Chemical Structure: Confirm the structure of the polymer and determine the monomer conversion using ¹H and ¹⁹F NMR spectroscopy.
-
Thermal Properties: Analyze the glass transition temperature (Tg) of the polymer using Differential Scanning Calorimetry (DSC).
Data Presentation: Expected Results
The following table provides a hypothetical example of how to present the results from a series of polymerizations of TFEMA in Perfluoro-2-butyltetrahydrofuran, varying the monomer-to-initiator ratio.
| Entry | [M]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (GPC) | T₉ (°C) (DSC) |
| 1 | 50:1 | 12 | 95 | 8,500 | 1.8 | 85 |
| 2 | 100:1 | 12 | 92 | 16,500 | 1.9 | 86 |
| 3 | 200:1 | 12 | 88 | 31,000 | 2.1 | 87 |
Troubleshooting and Expert Insights
-
Low Monomer Conversion: This can be due to impure monomer (presence of inhibitor), insufficient initiator, or oxygen contamination. Ensure all reagents are pure and the system is thoroughly deoxygenated.
-
Broad Polydispersity: This can result from chain transfer reactions or a non-uniform reaction temperature. While Perfluoro-2-butyltetrahydrofuran is a relatively inert solvent, maintaining a stable and uniform temperature is crucial for controlled polymerization.
-
Difficulty in Precipitation: If the polymer does not precipitate well, try using a different non-solvent or a mixture of non-solvents. Cooling the non-solvent can also improve precipitation efficiency.
Safety Precautions
-
Perfluoro-2-butyltetrahydrofuran is generally considered to be of low toxicity; however, it is good laboratory practice to handle it in a well-ventilated fume hood.[5]
-
Fluorinated monomers can be volatile and should be handled with care.
-
AIBN is a potentially explosive compound when dry and should be handled with appropriate precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Perfluoro-2-butyltetrahydrofuran is a highly effective solvent for the synthesis of fluorinated polymers, offering advantages in terms of solubility, inertness, and ease of product purification. The protocol provided for the free-radical solution polymerization of a fluorinated acrylate serves as a robust starting point for researchers exploring the synthesis of novel fluorinated materials. By understanding the principles of fluorous chemistry and carefully controlling the reaction parameters, scientists can leverage the unique properties of Perfluoro-2-butyltetrahydrofuran to develop advanced polymers for a wide range of applications.
References
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Thomas, R. R., Anton, D. R., Graham, W. F., Darmon, M. J., Sauer, B. B., Stika, K. M., & Swartzfager, D. G. (1997). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Macromolecules, 30(10), 2883–2890. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78976, Perfluoro-2-butyltetrahydrofuran. [Link]
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Malshe, V. C., & Sangaj, N. S. (2005). Fluorinated acrylic copolymers: Part I: Study of clear coatings. Progress in Organic Coatings, 53(3), 207–211. [Link]
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-
Punniyamurthy, T. (2021). 7.2: Reactions in Fluorous Solvents. Chemistry LibreTexts. [Link]
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Dong, Y., Wang, Z., & Li, C. (2017). Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution. Nature communications, 8(1), 1-8. [Link]
-
Sanji, T., & Iyoda, T. (2014). Transition-metal-free controlled polymerization of 2-perfluoroaryl-5-trimethylsilylthiophenes. Journal of the American Chemical Society, 136(29), 10238–10241. [Link]
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Application Notes and Protocols for Perfluoro-2-butyltetrahydrofuran in Electrochemical Systems
Abstract
This technical guide provides a comprehensive overview of the potential electrochemical applications of Perfluoro-2-butyltetrahydrofuran, a highly fluorinated cyclic ether. Drawing upon its intrinsic properties of high thermal stability, chemical inertness, and non-flammability, this document outlines its prospective use as a key component in high-performance electrolyte formulations for advanced energy storage devices, particularly high-voltage lithium-ion batteries. Detailed protocols for electrolyte preparation, electrochemical characterization, and battery cell testing are provided to enable researchers and professionals in materials science and drug development to explore its utility. This guide is structured to offer both foundational knowledge and actionable experimental workflows, underpinned by established scientific principles and safety protocols for handling per- and polyfluoroalkyl substances (PFAS).
Introduction: The Case for Fluorinated Solvents in High-Energy Electrochemistry
The relentless pursuit of higher energy density and improved safety in electrochemical energy storage systems, such as lithium-ion batteries, has driven the exploration of novel electrolyte components. Conventional carbonate-based electrolytes, while widely used, are limited by their flammability and electrochemical instability at high voltages (>4.3 V vs. Li/Li⁺). This restricts the use of next-generation high-voltage cathode materials that could significantly boost battery capacity.
Fluorinated solvents have emerged as a promising solution to these challenges. The strong electron-withdrawing nature of fluorine atoms imparts several desirable properties to organic molecules, including:
-
High Oxidative Stability: The C-F bond is exceptionally strong, leading to a lower highest occupied molecular orbital (HOMO) energy level and consequently, a wider electrochemical stability window. Fluorinated ethers, in particular, have demonstrated anodic stability exceeding 5.0 V vs. Li/Li⁺, making them compatible with high-voltage cathodes.[1][2][3]
-
Non-flammability: The high degree of fluorination significantly reduces the flammability of organic solvents, a critical factor in enhancing battery safety.[4]
-
Formation of a Stable Solid Electrolyte Interphase (SEI): Fluorinated components can participate in the formation of a robust and stable SEI on the anode surface, which is crucial for long-term cycling stability and efficiency.[5]
Perfluoro-2-butyltetrahydrofuran (C₈F₁₆O), a perfluorinated cyclic ether, possesses the hallmark characteristics of this class of compounds. Its chemical structure, featuring a fully fluorinated tetrahydrofuran ring with a perfluorobutyl side chain, suggests a high degree of chemical and thermal stability. This application note will explore its potential as a non-flammable, high-voltage co-solvent in lithium-ion battery electrolytes and provide detailed protocols for its evaluation.
Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran
A thorough understanding of the physical and chemical properties of Perfluoro-2-butyltetrahydrofuran is essential for its application in electrochemical systems.
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆O | [4] |
| Molecular Weight | 416.06 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 99-107 °C | [4] |
| Melting Point | -88 °C | [4] |
| Density | 1.77 g/mL at 25 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Highly soluble in many organic solvents |
Potential Application: High-Voltage Electrolyte Co-solvent
While direct experimental data on the electrochemical performance of Perfluoro-2-butyltetrahydrofuran is limited, its properties strongly suggest its utility as a co-solvent in high-voltage lithium-ion battery electrolytes.
Rationale for Use
-
High Voltage Stability: As a perfluorinated ether, it is anticipated to have a wide electrochemical stability window, making it suitable for use with 5V-class cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) and LiCoPO₄.[2]
-
Safety Enhancement: Its non-flammable nature can significantly improve the safety of the battery by reducing the risk of thermal runaway and fire, a major concern with conventional carbonate electrolytes.
-
SEI Modification: It may contribute to the formation of a LiF-rich SEI, which is known to be a good ionic conductor and electronically insulating, thereby enhancing the cycling stability of the lithium metal or graphite anode.[5]
Formulation Considerations
A key challenge with highly fluorinated solvents is their often-limited ability to dissolve lithium salts.[1] Therefore, Perfluoro-2-butyltetrahydrofuran is best utilized as a co-solvent in conjunction with a solvent that has better salt-solvating properties. A common strategy is to blend it with a conventional carbonate solvent like ethylene carbonate (EC) or a fluorinated carbonate like fluoroethylene carbonate (FEC).
Example Electrolyte Formulation:
| Component | Purpose | Concentration/Ratio |
| Lithium Salt (e.g., LiPF₆, LiTFSI) | Provides charge carriers (Li⁺ ions) | 1.0 M |
| High-Permittivity Solvent (e.g., EC, FEC) | Dissolves the lithium salt and forms a stable SEI | 30% (by volume) |
| Low-Viscosity Co-solvent (e.g., EMC, DMC) | Reduces viscosity and improves ionic conductivity | 40% (by volume) |
| Perfluoro-2-butyltetrahydrofuran | High-voltage stabilizer and non-flammable component | 30% (by volume) |
Experimental Protocols
The following protocols provide a systematic approach to evaluating the electrochemical properties of an electrolyte containing Perfluoro-2-butyltetrahydrofuran.
Safety and Handling of Perfluoro-2-butyltetrahydrofuran
Perfluoro-2-butyltetrahydrofuran belongs to the class of per- and polyfluoroalkyl substances (PFAS). It is imperative to handle these "forever chemicals" with appropriate safety precautions to minimize exposure.[6][7]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles to prevent skin and eye contact.[6]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Waste Disposal: Dispose of all waste containing Perfluoro-2-butyltetrahydrofuran as hazardous waste in designated, sealed containers. Do not pour down the drain.[6]
Protocol 1: Electrolyte Preparation
This protocol describes the preparation of a 1.0 M LiPF₆ electrolyte in a ternary solvent blend containing Perfluoro-2-butyltetrahydrofuran. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Materials and Equipment:
-
Perfluoro-2-butyltetrahydrofuran (battery grade, <20 ppm H₂O)
-
Ethylene Carbonate (EC, battery grade, <20 ppm H₂O)
-
Ethyl Methyl Carbonate (EMC, battery grade, <20 ppm H₂O)
-
Lithium Hexafluorophosphate (LiPF₆, battery grade)
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all solvents and the lithium salt into the glovebox and allow them to reach thermal equilibrium.
-
In a clean, dry volumetric flask, prepare the solvent blend by mixing EC, EMC, and Perfluoro-2-butyltetrahydrofuran in the desired volume ratio (e.g., 3:4:3).
-
Slowly add the pre-weighed LiPF₆ to the solvent blend while stirring continuously.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container in the glovebox.
Protocol 2: Electrochemical Stability Window Determination by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the anodic and cathodic stability limits of the prepared electrolyte.[8][9]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working Electrode (e.g., Platinum or Glassy Carbon disk)
-
Reference Electrode (e.g., Lithium metal foil)
-
Counter Electrode (e.g., Lithium metal foil)
-
Prepared electrolyte
-
Glovebox for cell assembly
Procedure:
-
Polish the working electrode to a mirror finish according to standard laboratory procedures.
-
Assemble the three-electrode cell inside the glovebox, ensuring good contact between the electrodes and the separator soaked in the electrolyte.
-
Connect the cell to the potentiostat.
-
Perform the CV scan. A typical potential range for a high-voltage electrolyte would be from 2.5 V to 6.0 V vs. Li/Li⁺ at a scan rate of 1 mV/s.
-
Analyze the resulting voltammogram to identify the onset potentials for oxidative and reductive decomposition of the electrolyte.
Caption: Workflow for Electrochemical Stability Window Determination.
Protocol 3: Ionic Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)
This protocol describes how to measure the ionic conductivity of the electrolyte at various temperatures.[10][11][12][13]
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum)
-
Temperature-controlled chamber
-
Prepared electrolyte
-
Glovebox for cell assembly
Procedure:
-
Assemble the conductivity cell inside the glovebox, filling it with the prepared electrolyte.
-
Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the cell to the potentiostat.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
From the Nyquist plot, determine the bulk resistance (R_b) of the electrolyte from the high-frequency intercept with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where L is the distance between the electrodes and A is the electrode area.
-
Repeat the measurement at different temperatures to obtain the temperature-dependent ionic conductivity.
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Introduction: The Critical Role of Gas Solubility and the Perfluoro-2-butyltetrahydrofuran Advantage
An In-Depth Guide to Gas Solubility Studies Using Perfluoro-2-butyltetrahydrofuran (FC-75)
For Researchers, Scientists, and Drug Development Professionals
The study of gas solubility in liquids is fundamental to a vast array of scientific and industrial applications, from the development of artificial blood substitutes and respiratory therapeutics to organ preservation and advanced materials science.[1][2] The efficiency of gas transport—particularly for respiratory gases like oxygen (O₂) and carbon dioxide (CO₂)—is a rate-limiting factor in many biological and chemical systems. Perfluorocarbons (PFCs), a class of synthetic organofluorine compounds, have emerged as exceptional media for these studies due to their remarkable capacity to physically dissolve large quantities of gases.[3][4]
Unlike biological carriers such as hemoglobin which chemically bind oxygen, PFCs dissolve gases through weak van der Waals interactions.[5][6] This physical dissolution is governed by Henry's Law, which dictates a linear relationship between the partial pressure of a gas and its concentration in the liquid phase, allowing for efficient and predictable gas exchange.[6][7]
Among the various PFCs, Perfluoro-2-butyltetrahydrofuran (also known by its 3M trade name, Fluorinert™ FC-75) presents a compelling profile for gas solubility studies.[8][9] Its chemical inertness, thermal stability, low surface tension, and well-characterized properties make it a reliable and reproducible medium for precise and accurate measurements.[5][10] This application note provides a comprehensive guide, from fundamental principles to detailed experimental protocols, for leveraging Perfluoro-2-butyltetrahydrofuran in your gas solubility research.
Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran (FC-75)
A thorough understanding of the solvent's properties is paramount for experimental design and data interpretation. The key physicochemical characteristics of Perfluoro-2-butyltetrahydrofuran are summarized below.
| Property | Value | References |
| Chemical Formula | C₈F₁₆O | [8][11] |
| Molecular Weight | 416.06 g/mol | [11][12] |
| Appearance | Clear, colorless liquid | [13][14] |
| Boiling Point | 98 - 102 °C | [8][15] |
| Melting Point | -88 °C | [8][11] |
| Density (at 20-25 °C) | 1.77 - 1.78 g/cm³ | [15][16] |
| Vapor Pressure (at 25 °C) | 49.5 mmHg | [11] |
| Water Solubility | Practically insoluble | [8] |
| Solubility in Organic Solvents | Highly soluble | [14] |
| Chemical Stability | Highly stable and inert | [10][17] |
Theoretical Framework: The Principle of Gas Dissolution
The solubility of gases in liquids like Perfluoro-2-butyltetrahydrofuran is a physical phenomenon where gas molecules occupy molecular cavities between the larger solvent molecules.[6] The weak intermolecular forces and low polarizability of PFCs are responsible for their high gas-dissolving capability.[5][18]
The equilibrium of this process is described by Henry's Law .[7]
Sgas = kH * Pgas
Where:
-
Sgas is the solubility (concentration) of the gas in the liquid (e.g., in mol/L).[19]
-
kH is the Henry's Law constant, a unique proportionality factor for a specific gas, solvent, and temperature (e.g., in mol/(L·atm)).[19][20]
-
Pgas is the partial pressure of the gas above the liquid.[19]
This relationship underscores the importance of precise pressure control and measurement in determining gas solubility. It also explains why degassing the solvent prior to measurement is a critical step to ensure that the initial concentration of the gas of interest is zero.
Application Protocol: Measuring Gas Solubility via the Volumetric Saturation Method
The saturation method is a robust and widely cited technique for accurately determining the solubility of a gas in a liquid.[6][21] The principle involves saturating a known volume of degassed liquid with the gas of interest at a constant temperature and pressure and then measuring the volume of gas that has dissolved.[21][22]
I. Required Apparatus
-
Gas-tight Dissolution Vessel: A thermostated glass vessel of known volume, equipped with a magnetic stirrer.
-
Calibrated Gas Burette: To accurately measure the volume of gas delivered to the vessel.
-
Manometer or Pressure Transducer: For precise pressure measurement within the apparatus.
-
Vacuum Pump and Line: Capable of achieving high vacuum for solvent degassing.
-
Constant Temperature Bath: To maintain isothermal conditions (±0.1 °C) throughout the experiment.[21]
-
High-Purity Gas Source: Cylinder of the gas to be studied (e.g., O₂, CO₂, N₂) with a regulator.
-
Liquid Nitrogen: For the freeze-pump-thaw degassing cycle.
II. Experimental Workflow Diagram
The overall process, from preparation to final calculation, is outlined in the following workflow.
Caption: Experimental workflow for gas solubility measurement.
III. Step-by-Step Methodology
Step 1: Apparatus Preparation and Degassing the Solvent
-
Causality: This is the most critical step. Any residual dissolved gases in the Perfluoro-2-butyltetrahydrofuran will lead to significant errors in the final solubility measurement. The freeze-pump-thaw method is highly effective for removing these dissolved gases.[6][21]
-
Assemble the apparatus as per the manufacturer's instructions and perform a leak check by evacuating the system and ensuring the pressure remains stable over time.
-
Introduce a precisely measured volume of Perfluoro-2-butyltetrahydrofuran into the dissolution vessel.
-
Immerse the bottom of the vessel in liquid nitrogen to completely freeze the solvent.
-
Open the vessel to the vacuum line and evacuate the headspace for 10-15 minutes.
-
Close the valve to the vacuum pump and remove the liquid nitrogen bath, allowing the solvent to thaw completely. A sonicator can be used to aid in the release of gas bubbles.
-
Repeat this freeze-pump-thaw cycle at least three times, or until the pressure reading on the manometer remains constant after thawing, indicating that all dissolved gases have been removed.[21]
Step 2: Gas Saturation
-
Causality: Achieving true equilibrium is essential for the application of Henry's Law. Constant stirring increases the surface area for gas-liquid interaction, speeding up the dissolution process until the liquid is fully saturated at the given temperature and pressure.
-
Bring the degassed Perfluoro-2-butyltetrahydrofuran to the desired experimental temperature using the constant temperature bath.
-
Fill the calibrated gas burette with the gas of interest from the high-pressure cylinder. Record the initial volume (V₁) and pressure (P₁).
-
Slowly introduce the gas from the burette into the dissolution vessel containing the degassed liquid.
-
Activate the magnetic stirrer to agitate the liquid, facilitating the dissolution of the gas.
-
Monitor the pressure inside the vessel. Equilibrium is reached when the pressure remains constant over a significant period (e.g., 15-20 minutes), indicating the solvent is saturated.
-
Record the final gas volume in the burette (V₂) and the final equilibrium pressure in the system (Peq).
IV. Data Analysis and Interpretation
The amount of gas dissolved is determined from the change in the volume of gas in the burette, corrected to standard temperature and pressure (STP: 0 °C and 1 atm).
-
Calculate the volume of gas dissolved (ΔV): ΔV = V₁ - V₂
-
Correct the dissolved gas volume to STP (VSTP): Use the combined gas law. The calculation must account for the partial pressure of the gas, which is the total equilibrium pressure (Peq) minus the vapor pressure of the Perfluoro-2-butyltetrahydrofuran (Pvap) at the experimental temperature (Texp).
VSTP = ΔV * [(Peq - Pvap) / Pstd] * [Tstd / Texp]
-
Pstd = 760 mmHg (1 atm)
-
Tstd = 273.15 K (0 °C)
-
Texp must be in Kelvin.
-
-
Express Solubility: Solubility is typically expressed as the volume of gas (at STP) dissolved per unit volume of the liquid. For example:
Solubility (mL / 100 mL) = (VSTP / VPFC) * 100
-
VPFC is the initial volume of the Perfluoro-2-butyltetrahydrofuran.
-
V. Logical Framework for Solubility Calculation
The relationship between the experimental parameters and the final result is grounded in the ideal gas law and the definition of solubility.
Caption: Logical flow from raw data to final solubility value.
Troubleshooting and Experimental Considerations
-
Incomplete Degassing: The most common source of error. If results are inconsistent or lower than expected, repeat the freeze-pump-thaw cycles.
-
System Leaks: Will result in a continuous drop in pressure, making equilibrium unattainable. Thoroughly check all seals and joints before starting.
-
Temperature Fluctuations: Gas solubility is temperature-dependent.[7] Ensure the constant temperature bath is stable and allows for full thermal equilibration of the vessel.
-
Instrument Calibration: Regularly calibrate pressure transducers and ensure the volume markings on the gas burette are accurate.[23][24]
-
Solvent Purity: Use high-purity Perfluoro-2-butyltetrahydrofuran (≥95%) to avoid interference from impurities.[11][25]
Safety Precautions
-
Handling: Perfluoro-2-butyltetrahydrofuran may cause skin, eye, and respiratory irritation.[16][17] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
-
Thermal Decomposition: Avoid exposure to very high temperatures, as hazardous decomposition products like hydrogen fluoride gas can be formed.[13][17]
-
Environmental: PFCs are potent greenhouse gases with long atmospheric lifetimes.[9] Employ closed systems where possible and handle the substance responsibly to prevent release into the environment.[9]
References
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-
Carl ROTH. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]
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Chemsrc. (2025). Fluorinert FC-75 | CAS#:335-36-4. Retrieved from [Link]
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Thermo Fisher Scientific. (2024). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. (n.d.). FC-75. Retrieved from [Link]
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SlideShare. (n.d.). Perfluorocarbons-Versatile-Synthetic-Compounds.pptx. Retrieved from [Link]
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3M. (n.d.). 3M™ Fluorinert™ Electronic Liquid FC-70. Retrieved from [Link]
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Wikipedia. (n.d.). Henry's law. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Disposal of Perfluoro-2-butyltetrahydrofuran in a Laboratory Setting
Abstract
Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), a per- and polyfluoroalkyl substance (PFAS) also known by trade names such as Fluorinert FC-75, is utilized in laboratories for its unique properties, including high thermal stability and chemical inertness.[1][2] However, its classification as a PFAS necessitates stringent handling and disposal protocols due to its environmental persistence and potential health risks.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of Perfluoro-2-butyltetrahydrofuran, from initial handling to final disposal, ensuring laboratory safety and environmental compliance.
Understanding the Compound: Properties and Hazards
A thorough understanding of the chemical's properties is foundational to safe handling. Perfluoro-2-butyltetrahydrofuran is a colorless, odorless liquid with a high density and low water solubility.[1][2] Its stability is a key feature, but this also contributes to its persistence in the environment, earning it the moniker of a "forever chemical."[3][5]
Table 1: Physicochemical and Hazard Profile of Perfluoro-2-butyltetrahydrofuran
| Property | Value | Source |
| CAS Number | 335-36-4 | [1][6] |
| Molecular Formula | C8F16O | [7] |
| Molecular Weight | 416.06 g/mol | [7] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 99-107 °C | [2][8] |
| Density | ~1.78 g/cm³ at 20 °C | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH413: May cause long lasting harmful effects to aquatic life | [1][6][7][8] |
| Signal Word | Warning | [1][6][7] |
The primary hazards associated with direct contact are skin, eye, and respiratory irritation.[1][6][7] The long-term environmental impact is also a significant concern, necessitating that this compound not be released into the environment.[8]
Core Principles of Safe Handling
The safe handling of Perfluoro-2-butyltetrahydrofuran is predicated on the principle of minimizing exposure and preventing environmental release. This is achieved through a combination of engineering controls, appropriate personal protective equipment (PPE), and established safe laboratory practices.
Engineering Controls: The First Line of Defense
The primary engineering control for handling Perfluoro-2-butyltetrahydrofuran is a certified chemical fume hood.[5] This is crucial to prevent the inhalation of any vapors, especially if the compound is heated or aerosolized.[9]
Causality: The strong carbon-fluorine bonds in PFAS like Perfluoro-2-butyltetrahydrofuran make them generally stable at room temperature. However, laboratory procedures can involve heating or agitation, which may increase vapor pressure. A fume hood provides constant ventilation to capture and exhaust these vapors, preventing them from entering the laboratory atmosphere and being inhaled by personnel.
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE is mandatory when handling Perfluoro-2-butyltetrahydrofuran. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[5]
-
Skin Protection: A lab coat should be worn to protect against incidental skin contact.[10] Nitrile gloves are recommended, but it is crucial to inspect them for any signs of degradation before and during use.[9] Always remove and wash contaminated clothing before reuse.[8]
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of inhalation exposure (e.g., large spills outside of a containment system), respiratory protection may be necessary and must be approved by the institution's Environmental Health & Safety (EHS) department.[10]
Diagram 1: PPE Selection Logic for Handling Perfluoro-2-butyltetrahydrofuran
Caption: PPE selection workflow based on the task being performed.
Experimental Protocols: Step-by-Step Procedures
Adherence to detailed protocols is essential for safety and experimental reproducibility.
General Use and Dispensing Protocol
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Transport: When moving the primary container, use a secondary container to mitigate spills.
-
Dispensing: Perform all dispensing of Perfluoro-2-butyltetrahydrofuran inside the fume hood.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents and finely powdered metals.[8]
-
Decontamination: After handling, wipe down the work area with an appropriate solvent (consult your institution's EHS for guidance) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS or emergency response team.
-
Containment (for small, manageable spills): If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.[10]
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent as recommended by your EHS department. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Waste Disposal: A Critical Responsibility
As a "forever chemical," the disposal of Perfluoro-2-butyltetrahydrofuran and any materials contaminated with it is of paramount importance.[3] Improper disposal can lead to long-term environmental contamination.[11][12]
The Core Principle of PFAS Disposal: PFAS waste must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[3][9]
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing Perfluoro-2-butyltetrahydrofuran in a designated, compatible, and clearly labeled hazardous waste container.[3] Glass or high-density polyethylene (HDPE) containers are generally suitable.[3]
-
Solid Waste: All materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent materials, contaminated lab debris) must be collected separately as solid hazardous waste.[3][10] Double-bagging this waste is a recommended practice.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Perfluoro-2-butyltetrahydrofuran."
Diagram 2: Waste Segregation and Disposal Workflow
Caption: Decision workflow for proper segregation and disposal of waste.
Final Disposal Methods
The final disposal of PFAS waste is handled by specialized hazardous waste management companies, coordinated through your institution's EHS department. The common, though still evolving, methods include:
-
High-Temperature Incineration: This is often considered a promising technology for the complete destruction of PFAS.[5] However, its effectiveness is highly dependent on the operational parameters, and incomplete combustion can release harmful byproducts.[4]
-
Hazardous Waste Landfills: This method contains the PFAS waste in specially designed landfills with liners and leachate collection systems to prevent environmental release.[4] However, this only contains the problem, it does not destroy the "forever chemicals."[4]
-
Deep-Well Injection: This involves injecting liquid PFAS waste into deep, geologically stable underground formations.[4][5]
Trustworthiness Check: The disposal route for your specific waste will be determined by your EHS department in accordance with local, state, and federal regulations. Always follow their guidance. Document all waste disposal activities, including manifests provided by the waste vendor.[5]
Conclusion
Perfluoro-2-butyltetrahydrofuran is a valuable laboratory chemical, but its identity as a PFAS compound demands a high level of care in its handling and disposal. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the waste management protocols outlined in this guide, researchers can mitigate risks to themselves and the environment. The ultimate responsibility lies in preventing the release of these persistent chemicals, ensuring that today's research does not become tomorrow's environmental burden.
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-
Carl ROTH. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, February 2). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. Retrieved from [Link]
-
LookChem. (n.d.). Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]
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National Science Teaching Association. (n.d.). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Great Lakes PFAS Action Network. (2020, July 16). Study: Disposal of PFAS Waste Increases Contamination. Retrieved from [Link]
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Environmental Working Group. (2020, July 15). Study: Disposal of PFAS Waste Increases Contamination. Retrieved from [Link]
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Quantitative Analysis of Perfluoro-2-butyltetrahydrofuran (FC-75) by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4), a cyclic perfluorinated ether compound also known as FC-75, is utilized in various industrial and specialty applications, including as a heat transfer fluid and in the production of fluorine-containing polymers[1][2]. Its high chemical stability and persistence, characteristic of per- and polyfluoroalkyl substances (PFAS), necessitate robust and sensitive analytical methods for its quantification in environmental and biological matrices. This application note presents a detailed protocol for the trace-level quantification of Perfluoro-2-butyltetrahydrofuran using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is grounded in established principles for PFAS analysis, such as those outlined in U.S. EPA methods, ensuring high accuracy, precision, and reliability through the use of an isotope dilution approach[3][4][5].
Introduction and Principle of Method
Perfluoro-2-butyltetrahydrofuran is an organofluorine compound with a molecular weight of 416.06 g/mol [6]. Unlike the more commonly regulated perfluoroalkyl acids (PFAAs), it does not possess a functional group that is readily ionized. This presents unique challenges and considerations for its extraction and analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantifying a wide array of PFAS compounds due to its exceptional sensitivity and selectivity[7][8][9]. This method employs a robust sample preparation stage involving solid-phase extraction (SPE) to isolate the analyte from complex matrices and concentrate it for detection[8][10]. Chromatographic separation is achieved on a reversed-phase HPLC column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. To ensure the highest level of data quality, the method utilizes an isotopically labeled internal standard for quantification via the isotope dilution method. This approach corrects for variations in sample matrix effects and analyte recovery during the extraction process[4].
Materials and Reagents
2.1. Standards and Chemicals
-
Perfluoro-2-butyltetrahydrofuran (PFBTHF) native analytical standard (CAS: 335-36-4)
-
¹³C₈-Perfluoro-2-butyltetrahydrofuran (or a suitable structural analog) as an isotopically labeled internal standard (IS). Note: As a specific labeled standard may not be commercially available, a closely related labeled perfluorinated ether should be used as a surrogate.
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium acetate (NH₄OAc), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Styrene-divinylbenzene, SDB-L, 500 mg) or Weak Anion Exchange (WAX) cartridges can be tested for optimal recovery[5][11].
2.2. Consumables and Equipment
-
Polypropylene (PP) or High-Density Polyethylene (HDPE) sample containers and vials (pre-screened for PFAS contamination)[10].
-
Vacuum manifold for SPE
-
Sample concentrator/evaporator with nitrogen gas supply
-
UHPLC system equipped with a PFAS delay column to separate system-related background contamination[4].
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
Experimental Workflow and Protocols
Workflow Overview
The overall analytical workflow is designed to ensure sample integrity, maximize analyte recovery, and achieve sensitive quantification.
Caption: High-level workflow for PFBTHF analysis.
Step-by-Step Sample Preparation Protocol (Aqueous Matrix)
Causality Note: Strict adherence to PFAS-free sampling and labware is critical to prevent background contamination, which can compromise low-level detection[10][12].
-
Sample Collection: Collect a 250 mL aqueous sample in a pre-cleaned polypropylene (PP) bottle. Store at ≤ 6 °C until extraction.
-
Fortification: Allow the sample to reach room temperature. Add a known quantity (e.g., 10 ng) of the isotopically labeled internal standard (IS) solution to the sample bottle. Cap and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (500 mg) by passing 5 mL of Methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 250 mL sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences. Dry the cartridge under vacuum for 10 minutes.
-
Analyte Elution: Elute the PFBTHF and IS from the cartridge by passing 2 x 4 mL aliquots of Methanol into a clean PP collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen at 40°C. Reconstitute to a final volume of 1.0 mL with Methanol. Vortex to mix and transfer to an autosampler vial.
LC-MS/MS Instrumental Analysis Protocol
Causality Note: A delay column installed between the LC pump and the autosampler is crucial for chromatographically separating any background PFAS contamination originating from the LC system components (solvents, tubing) from the analytes injected from the sample[4]. The choice of negative ion mode ESI is standard for most PFAS; however, given the lack of an acidic proton on PFBTHF, atmospheric-pressure chemical ionization (APCI) or positive mode ESI should also be evaluated during method development. Negative mode may still work via adduct formation (e.g., [M+acetate]⁻).
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | |
| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Delay Column | C18 Reversed-Phase Column (e.g., 3.0 x 50 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B hold for 1 min, ramp to 95% B over 8 min, hold for 3 min, return to 10% B and equilibrate for 3 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions for PFBTHF
Note: These transitions must be empirically determined by infusing the native standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PFBTHF | 416.0 (or adduct) | Fragment 1 | 50 | Optimized Value |
| PFBTHF | 416.0 (or adduct) | Fragment 2 | 50 | Optimized Value |
| ¹³C₈-PFBTHF (IS) | 424.0 (or adduct) | Corresponding Fragment | 50 | Optimized Value |
Method Validation and Quality Control
To ensure the method is trustworthy and robust, a validation should be performed according to established guidelines.
-
Linearity: Analyze a calibration curve consisting of at least five standards to demonstrate a linear response (R² > 0.99).
-
Accuracy and Precision: Analyze replicate (n=5) spiked samples at low, medium, and high concentrations. Accuracy (recovery) should be within 70-130% and precision (RSD) should be < 20%[11].
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Quality Control: Each analytical batch should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to monitor for contamination, accuracy, and precision.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Given that a GC-MS spectrum for PFBTHF is noted in the PubChem database and its boiling point is relatively low (~100-107°C), GC-MS represents a viable alternative analytical technique[2][6].
Caption: Conceptual workflow for GC-MS analysis of PFBTHF.
A potential GC-MS method would involve liquid-liquid extraction of the analyte from the sample matrix into a solvent like methyl tert-butyl ether (MTBE), followed by direct injection into the GC-MS[13]. Electron ionization (EI) would likely produce characteristic fragment ions for quantification in Selected Ion Monitoring (SIM) mode. While potentially simpler by avoiding aqueous mobile phases, GC-MS may lack the sensitivity of modern LC-MS/MS instruments for trace-level environmental analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive framework for the quantification of Perfluoro-2-butyltetrahydrofuran. By leveraging established principles of PFAS analysis, including meticulous sample handling, solid-phase extraction, and isotope dilution quantification, researchers can achieve reliable and accurate results. The protocol is designed to be a starting point for method development and should be fully validated for the specific matrix of interest.
References
-
Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
-
PFAS Sample Preparation: A Definitive Guide. Organomation. [Link]
-
EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. Agilent Technologies. [Link]
-
PFAS Analysis by U.S. EPA Method 533 for Drinking Water. Restek. [Link]
-
Sample Prep for Environmental PFAS Analysis. Agilent Technologies. [Link]
-
Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry. LCGC North America. [Link]
-
EPA method 533 for PFAS analysis in drinking water at low parts-per-trillion levels. SCIEX. [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. [Link]
-
Targeted Quantitation of Legacy and Emerging Per- and Polyfluoroalkyl Substances (PFAS) in Water Using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies. [Link]
-
Quantitation of PFASs in Water Samples using LC-MS/MS. SCIEX. [Link]
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Perfluoro-2-butyltetrahydrofuran. PubChem, National Center for Biotechnology Information. [Link]
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11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
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Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. LookChem. [Link]
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Quantification of fluorotelomer-based chemicals in mammalian matrices by monitoring perfluoroalkyl chain fragments with GC/MS. ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Perfluoro-2-butyltetrahydrofuran
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Perfluoro-2-butyltetrahydrofuran (also known by the trade name Fluorinert FC-75). This guide is designed for researchers, scientists, and drug development professionals who utilize this chemically inert fluid in their critical applications. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, from altering reaction kinetics to introducing cytotoxic artifacts.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and remove common impurities. The protocols herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific principles that ensure their efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial-grade Perfluoro-2-butyltetrahydrofuran?
Commercial-grade Perfluoro-2-butyltetrahydrofuran is typically a mixture of isomers and can contain several types of impurities stemming from its synthesis, storage, and handling.[1] Understanding these is the first step toward effective purification.
Table 1: Common Impurities in Perfluoro-2-butyltetrahydrofuran and Their Origins
| Impurity Type | Specific Examples | Common Origin | Potential Impact on Experiments |
| Partially Fluorinated Compounds | Hydrogen-containing analogues (hydrofluoroethers) | Incomplete fluorination during synthesis.[2] | Can be reactive, leading to unexpected side reactions; may degrade to form acidic byproducts.[2] |
| Acidic Impurities | Hydrogen Fluoride (HF) | Degradation of partially fluorinated compounds or hydrolysis of the ether at high temperatures.[2][3] | Highly corrosive, can damage equipment, and is extremely toxic; acts as an unwanted catalyst.[2] |
| Isomeric Byproducts | Other C₈F₁₆O isomers | The electrochemical fluorination process used in synthesis is not perfectly selective.[1] | May have slightly different physical properties (boiling point, density), affecting process control. |
| Reactive Precursors | Perfluorinated compounds with carboxylic acid fluoride terminal groups | Remnants from the synthesis process before terminal group stabilization.[4] | Highly reactive functional groups can interfere with sensitive chemical reactions. |
| Leachables | Ethylbenzene, dimethylbenzene, other hydrocarbons | Migration from storage containers, seals, or tubing.[2] | Introduction of non-fluorinated, reactive species into an otherwise inert system. |
| Particulates & Non-Volatiles | Dust, degraded sealing materials, dissolved salts | Environmental contamination or degradation of system components. | Can interfere with optical measurements, act as nucleation sites, or introduce catalytic metals. |
Q2: How can the purity of Perfluoro-2-butyltetrahydrofuran be reliably assessed?
Assessing purity is a critical step before and after any purification protocol. The choice of analytical method depends on the suspected impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5][6] It can effectively separate isomers and identify contaminants like leachables or partially fluorinated compounds by their unique mass spectra.[2][7]
-
¹⁹F NMR Spectroscopy: Provides detailed information about the fluorine environments in the molecule. It is excellent for identifying structural isomers and quantifying fluorine-containing impurities that may not be easily resolved by GC.
-
Karl Fischer Titration: Specifically used to quantify water content, which can be a critical parameter in moisture-sensitive applications.
-
pH Measurement of Water Extract: A simple and effective method to detect the presence of acidic impurities like Hydrogen Fluoride (HF).[2] Shaking a sample of the solvent with deionized water and measuring the water's pH can indicate acidic contamination.[2]
Q3: What are the primary methods for purifying Perfluoro-2-butyltetrahydrofuran?
The appropriate purification method is dictated by the nature of the impurity you are trying to remove. A multi-step approach is often necessary for achieving high purity.
Table 2: Comparison of Primary Purification Techniques
| Technique | Primary Target Impurities | Principle of Separation | Advantages | Limitations |
| Fractional Distillation | Isomers, compounds with different boiling points | Difference in volatility | Effective for separating components with a sufficient boiling point difference. | Ineffective for azeotropes, which are common with fluorocarbons.[8][9] |
| Adsorption Chromatography | Acidic impurities (HF), water, polar compounds | Preferential adsorption onto a solid stationary phase | Simple, effective for removing trace polar contaminants. | Adsorbent capacity is finite; may require pre-activation (baking). |
| Aqueous Washing | Water-soluble acidic or ionic impurities | Partitioning between the immiscible fluorocarbon and water phases | Good for removing inorganic acids and salts. | Does not remove non-polar or sparingly soluble impurities; introduces water that must be subsequently removed. |
| Degassing (Sparging) | Dissolved gases (O₂, N₂, CO₂) | Purging with an inert gas (e.g., Argon, Helium) | Crucial for applications sensitive to dissolved oxygen or other gases. | May not remove reactive gaseous impurities that have a high affinity for the solvent. |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: My experiment shows poor reproducibility and unexpected side products.
Underlying Cause: Your Perfluoro-2-butyltetrahydrofuran may be contaminated with reactive impurities, such as partially fluorinated compounds or leachables from your storage container. These impurities can participate in side reactions, leading to inconsistent results.[2][10]
Solution Workflow:
Caption: Workflow for troubleshooting reactive impurities.
Detailed Protocol: Fractional Distillation
-
Safety First: Conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[11] Perfluorinated compounds can release toxic HF gas upon thermal decomposition.[3]
-
Apparatus: Assemble an all-glass fractional distillation apparatus. Avoid using greased joints, as grease can contaminate the solvent; use PTFE sleeves or joints. The fractionating column should be packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations).
-
Procedure: a. Add the impure solvent to the distillation flask along with PTFE boiling chips. Do not fill the flask more than two-thirds full. b. Slowly heat the flask using a heating mantle. c. Discard the initial fraction (the "forerun"), which will contain the most volatile impurities. d. Collect the main fraction boiling at a constant temperature (literature boiling point for Perfluoro-2-butyltetrahydrofuran is approx. 102°C). e. Stop the distillation before the flask runs dry to prevent the concentration and potential decomposition of non-volatile impurities.
-
Validation: Analyze the collected fraction by GC-MS to confirm the removal of the target impurities.
Problem: I suspect my solvent is acidic, potentially containing Hydrogen Fluoride (HF).
Underlying Cause: The presence of partially fluorinated species can lead to the formation of HF over time, especially with exposure to heat or certain catalysts.[2]
Solution Workflow:
Caption: Workflow for removing acidic impurities.
Detailed Protocol: Purification via Adsorption Chromatography
-
Adsorbent Preparation: Use neutral activated alumina or silica gel (60-200 mesh). Activate the adsorbent by heating it in a vacuum oven at >150°C for at least 4 hours to remove any adsorbed water. Allow it to cool to room temperature under a vacuum or in a desiccator.
-
Column Packing: Prepare a chromatography column by packing a slurry of the activated adsorbent in a small amount of pure, dry solvent.
-
Purification: a. Gently pass the contaminated Perfluoro-2-butyltetrahydrofuran through the packed column under gravity or slight positive pressure from an inert gas (e.g., nitrogen or argon). b. The polar acidic impurities (like HF) and water will be retained by the stationary phase. c. Collect the purified solvent as it elutes from the column.
-
Validation: Perform the aqueous extraction and pH test again on the eluted solvent to confirm that the acidity has been neutralized. The purified solvent should then be stored over activated 3Å molecular sieves to maintain dryness.
Problem: Simple distillation is not improving purity; the impurity co-distills with the product.
Underlying Cause: The impurity likely forms an azeotrope with Perfluoro-2-butyltetrahydrofuran. Azeotropes are mixtures that boil at a constant temperature and have a constant composition in the vapor phase, making separation by conventional distillation impossible.[9] This is a known issue with mixtures of different fluorocarbons.[8]
Solution: Extractive Distillation
Extractive distillation involves adding a third component, a high-boiling "entrainer" solvent, to the mixture. This entrainer interacts differently with the components of the azeotrope, altering their relative volatilities and allowing for their separation.
Conceptual Steps:
-
Select an Entrainer: Choose a solvent that is miscible with the fluorocarbon mixture but alters the activity coefficients of the components, breaking the azeotrope. Aromatic hydrocarbons or halogenated hydrocarbons have been used for this purpose with fluorocarbons.[9] The choice is highly specific to the azeotropic mixture.
-
Perform Distillation: The distillation is carried out with the entrainer continuously fed to the distillation column.
-
Separation: One of the original components is distilled off as the overhead product, while the other component exits with the entrainer from the bottom of the column.
-
Entrainer Recovery: The entrainer is then separated from the second component in a subsequent distillation step and recycled.
Note: This is an advanced technique requiring specialized equipment and process design. Consultation with a chemical engineering expert is highly recommended.
References
-
Wikipedia. Perfluoroether. [Link]
-
PFAS Central. Direct contact membrane distillation for effective concentration of perfluoroalkyl substances – Impact of surface fouling and material stability. [Link]
-
American Chemical Society. Hydrolysis of Fluorinated Ethers. J. Am. Chem. Soc.[Link]
-
ACS Publications. Treatment of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Hypersaline Brine by Membrane Distillation. ACS Environmental Au. [Link]
-
ResearchGate. Adsorption and removal of perfluorinated compounds from aqueous solution using magnetic fluorinated porous carbons. [Link]
-
Asian Journal of Chemistry. Adsorption of Perfluorocarbon Surfactant on Activated Carbon Adsorbents. [Link]
- Google Patents.
-
ACS Publications. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. [Link]
-
Water Distiller. Does Distilling Water Remove PFAS? The Definitive Answer. [Link]
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-
ACS ES&T Engineering. Carbon Adsorbent Properties Impact Hydrated Electron Activity and Perfluorocarboxylic Acid (PFCA) Destruction. [Link]
-
ResearchGate. Carbon-Based Adsorbent for Remediation of Per-And Polyfluoroalkyl Substances from Industrial Wastewater. [Link]
-
ResearchGate. Adsorption and removal of perfluorinated compounds from aqueous solution using magnetic fluorinated porous carbons | Request PDF. [Link]
-
Justia Patents. Process for preparing perfluorinated ethers. [Link]
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ACS Publications. Hydrolysis of Fluorinated Ethers. The Journal of Organic Chemistry. [Link]
-
PlasticsEurope. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Fluorine Notes. Preparation of fluorinated ethers. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET. [Link]
-
PubMed Central. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. [Link]
-
PubChem. Perfluoro-2-butyltetrahydrofuran. [Link]
-
National Institutes of Health. Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
PubMed. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). [Link]
-
PubMed Central. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
YouTube. Characterisation of non-compendial reference standards for impurities: How good is good enough? [Link]
-
LCGC International. The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. [Link]
-
Carl ROTH. Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). [Link]
-
MDPI. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. [Link]
-
ResolveMass Laboratories Inc. What is Impurity Characterization. [Link]
-
PubMed. Chemical and analytical characterization of related organic impurities in drugs. [Link]
-
National Institutes of Health. Critical Roles of Impurities and Imperfections in Various Phases of Materials. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Review article on impurity profiling. [Link]
-
Angene Chemical. Perfluoro-2-butyltetrahydrofuran. [Link]
-
IJRPR. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Interstate Technology and Regulatory Council. 4 Physical and Chemical Properties – PFAS. [Link]
-
ResearchGate. Purification method for [2-(perfluorooctyl)ethyl], [2-(perfluorodecyl)ethyl] phosphate? [Link]
-
ResearchGate. Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Request PDF. [Link]
-
Macherey-Nagel. Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. [Link]
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Technical Support Center: Stabilizing High-Temperature Reactions in Perfluoro-2-butyltetrahydrofuran
Welcome to the Technical Support Center for Perfluoro-2-butyltetrahydrofuran (PFBT). This resource is designed for researchers, scientists, and drug development professionals utilizing PFBT as a high-temperature solvent or reaction medium. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the stability and success of your experiments.
Perfluoro-2-butyltetrahydrofuran, a perfluorinated cyclic ether, is valued for its chemical inertness, high thermal stability, and excellent material compatibility.[1][2] However, at elevated temperatures, like all chemical compounds, it can undergo degradation, which may compromise reaction outcomes and sample integrity. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of Perfluoro-2-butyltetrahydrofuran?
While specific decomposition onset temperatures for Perfluoro-2-butyltetrahydrofuran are not extensively published, its stability can be inferred from data on similar perfluoroalkylethers. Generally, commercial perfluorinated ethers exhibit high thermal decomposition temperatures, often exceeding 350°C. However, the presence of impurities, such as residual hydrogen-containing compounds or metal catalysts, can significantly lower this threshold.[2]
Q2: What are the primary degradation pathways for perfluorinated ethers like PFBT at high temperatures?
The thermal decomposition of perfluorinated ethers is believed to proceed through radical chain mechanisms. The primary initiation steps involve the homolytic cleavage of C-C or C-O bonds, which are generally the weakest bonds in the perfluorinated backbone.[3] For a cyclic ether like PFBT, ring-opening reactions initiated by radical species can also be a significant degradation pathway. Subsequent reactions can lead to the formation of smaller perfluorinated alkanes, alkenes, and carbonyl fluorides, along with the potential for polymerization into higher molecular weight byproducts.[4]
Q3: What are the tell-tale signs of PFBT degradation in my high-temperature reaction?
Observing any of the following phenomena may indicate thermal degradation of the solvent:
-
Discoloration: A change from a colorless liquid to a yellow or brown hue.
-
Pressure Buildup: Formation of gaseous degradation products in a sealed reaction vessel.
-
Formation of Solids: Precipitation of polymeric materials.
-
Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or catalyst deactivation.
-
Changes in Viscosity: An increase in the viscosity of the solvent due to polymerization.
Q4: Can I use PFBT with strong bases or organometallic reagents at high temperatures?
Caution is advised. While PFBT is generally inert, highly reactive reagents like strong bases and organometallics can initiate decomposition, especially at elevated temperatures.[5] It is crucial to conduct small-scale trials to assess compatibility and potential side reactions.
Troubleshooting Unstable Reactions
This section provides a systematic approach to diagnosing and resolving instability issues when using Perfluoro-2-butyltetrahydrofuran at high temperatures.
Problem: You observe discoloration, pressure buildup, or inconsistent yields in your high-temperature reaction using PFBT.
Caption: Troubleshooting workflow for PFBT instability.
Stabilization Strategies
The primary mechanism of PFBT degradation at high temperatures is radical-initiated. Therefore, the most effective stabilization strategies involve the use of radical scavengers.
Recommended Stabilizers
| Stabilizer Type | Examples | Recommended Concentration (w/w) | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | 0.05 - 0.5% | Donates a hydrogen atom to quench radical intermediates, forming a stable phenoxy radical that does not propagate the degradation chain reaction.[5] |
| Phosphites | Tris(pentafluorophenyl)phosphine (TPFP) | 0.1 - 1.0% | Decomposes hydroperoxides, which can be initiators of radical reactions, and can also act as oxygen scavengers.[6] |
| Terpenes | d,l-Limonene | 0.1 - 1.0% | Acts as a radical scavenger through addition reactions with radical intermediates.[7] |
Note: The optimal stabilizer and its concentration are application-dependent. It is crucial to perform small-scale screening experiments to determine the most effective stabilization strategy for your specific reaction conditions.
Experimental Protocols
Protocol 1: Purity Verification of Perfluoro-2-butyltetrahydrofuran by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of PFBT in a suitable, highly pure solvent (e.g., perfluorohexane) to a concentration of approximately 100 ppm.
-
GC-MS Parameters:
-
Injector: Split/splitless, 250°C.
-
Column: A low-polarity column suitable for fluorinated compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Scan range of 50-500 m/z.
-
-
Data Analysis: Analyze the resulting chromatogram for the presence of unexpected peaks. Identify any significant impurities by comparing their mass spectra to library databases. The presence of hydrogen-containing species or lower molecular weight perfluorocarbons may indicate a need for purification.
Protocol 2: Screening of Stabilizer Efficacy
-
Preparation: In a series of high-pressure reaction vessels equipped with pressure transducers, add PFBT.
-
Stabilizer Addition: To each vessel, add a different stabilizer or a different concentration of the same stabilizer according to the table above. Include a control vessel with no stabilizer.
-
Reaction Conditions: Seal the vessels and heat them to your target reaction temperature.
-
Monitoring: Monitor the pressure inside each vessel over time. A significant increase in pressure in the control vessel compared to the stabilized samples indicates the generation of gaseous degradation products and the efficacy of the stabilizers.
-
Post-Reaction Analysis: After a set time, cool the vessels and analyze the contents of each by GC-MS to assess the degree of PFBT degradation and the formation of byproducts.
Visualizing the Stabilization Mechanism
The following diagram illustrates the proposed mechanism of radical-initiated degradation of a perfluorinated ether and its inhibition by a hindered phenol stabilizer.
Caption: Proposed mechanism of PFBT stabilization.
By understanding the potential degradation pathways of Perfluoro-2-butyltetrahydrofuran and implementing appropriate stabilization and monitoring strategies, researchers can confidently utilize this versatile solvent in demanding high-temperature applications.
References
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- Howell, J. L., et al. (2014). Terpene Stabilizers for Fluoroolefins. U.S.
- Minor, B. H., & Nappa, M. J. (2023). Epoxide and fluorinated epoxide stabilizers for fluoroolefins. U.S.
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- Paciorek, K. J. L., & Kratzer, R. H. (1994). Stability of perfluoroalkylethers. Journal of Fluorine Chemistry.
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- Sempio, C., & Marchionni, G. (2001). A Very Effective Stabilizer for Perfluoropolyether Lubricants. Tribology Letters.
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- Zehe, M. J., & Faut, O. D. (1990). Acidic Attack of Perfluorinated Alkyl Ether Lubricant Molecules by Metal Oxide Surfaces. NASA Technical Memorandum.
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- 7. scribd.com [scribd.com]
Preventing side reactions when using Perfluoro-2-butyltetrahydrofuran as a solvent
Welcome to the technical support resource for Perfluoro-2-butyltetrahydrofuran (CAS: 335-36-4), a highly fluorinated solvent valued for its unique properties in specialized applications.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate and prevent side reactions, ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of Perfluoro-2-butyltetrahydrofuran that I should be aware of?
Perfluoro-2-butyltetrahydrofuran, also known commercially as FC-75, is a clear, colorless, and odorless liquid.[1][2] Its fully fluorinated structure imparts high thermal stability, chemical inertness, and low surface tension.[3][4] It is insoluble in water but soluble in many organic solvents.[1][5] These properties make it an excellent choice for applications requiring a stable reaction medium, particularly in the production of fluorine-containing polymers and as a solvent for specialized organic syntheses.[1][3][5]
Table 1: Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran
| Property | Value | Source(s) |
| Molecular Formula | C₈F₁₆O | [2][3] |
| Molecular Weight | 416.06 g/mol | [2][3] |
| Boiling Point | 99-107 °C | [5] |
| Melting Point | -88 °C | [5] |
| Density | 1.77 - 1.78 g/cm³ at 20 °C | [5][6] |
| Appearance | Clear, colorless liquid | [1][5] |
| Water Solubility | Insoluble | [1][5] |
Q2: How stable is this solvent under typical experimental conditions?
Perfluoro-2-butyltetrahydrofuran is exceptionally stable under normal ambient conditions of temperature and pressure.[6] Its stability is due to the immense strength of the carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry.[4][7] This makes the solvent resistant to many common reagents and reaction conditions. However, this inertness is not absolute, and side reactions can occur under specific, aggressive conditions.
Q3: What are the primary classes of reagents that can cause side reactions with Perfluoro-2-butyltetrahydrofuran?
While generally unreactive, issues can arise with the following reagent classes:
-
Strong Lewis Acids: Can initiate C-F or C-O bond cleavage.[8][9]
-
Very Strong Bases/Nucleophiles: May attack the perfluorinated structure, particularly at elevated temperatures. While hydrofluoroethers are known to react with amines, the extreme electron-withdrawing nature of perfluoro- systems makes them susceptible to potent nucleophiles.[10]
-
Strong Reducing Agents (under harsh conditions): Highly reactive metals, such as alkali metals, can affect C-F bonds, especially at high temperatures.[11]
-
Radical Initiators: The solvent can undergo radical reactions when initiated by heat or photolysis.[3]
Troubleshooting Guide 1: Reactions Involving Strong Bases and Nucleophiles
Issue: My reaction involving an organolithium reagent (e.g., n-BuLi), a Grignard reagent, or a potent alkoxide is showing low yield, decomposition of starting materials, or formation of unexpected precipitates.
Underlying Cause: Perfluorinated ethers, despite their general inertness, can be susceptible to attack by extremely potent nucleophiles. The high electronegativity of the fluorine atoms creates electron-deficient carbon centers that can be targeted. This can lead to the cleavage of C-O or C-F bonds, consuming your reagent and generating unwanted fluorinated byproducts.
Recommended Protocol for Prevention:
-
Reagent Purity and Solvent Grade: Ensure you are using a high-purity grade (min. 95%) of Perfluoro-2-butyltetrahydrofuran.[12] Lower-grade solvents may contain hydrofluoroether impurities, which are significantly more reactive.[10]
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for sufficient reactivity of your substrates. Avoid prolonged heating.
-
Slow Reagent Addition: Add the strong base/nucleophile slowly to a solution of your substrate in the solvent. This minimizes the concentration of the nucleophile available to react with the solvent at any given time.
-
Consider an Alternative Solvent: If side reactions persist, Perfluoro-2-butyltetrahydrofuran may be incompatible with your specific reagent. Consider alternative non-protic, inert solvents like perfluorohexanes or perfluorodecalin for highly nucleophilic systems.
Logical Flow: Troubleshooting Reactions with Strong Bases
Caption: Lewis acid interaction leading to solvent degradation.
Troubleshooting Guide 3: High-Temperature and Radical Reactions
Issue: I need to run a reaction at a temperature approaching the solvent's boiling point, or I am using a radical initiator, and I am concerned about solvent stability.
Underlying Cause: While thermally stable, Perfluoro-2-butyltetrahydrofuran is not immune to decomposition at very high temperatures (>260 °C), a process that can be accelerated by certain reagents or surfaces. [11]Thermal decomposition of perfluoroalkyl substances can generate smaller, potentially toxic perfluorinated gases. [13][14]Additionally, the C-F bond, while strong, can be cleaved under photolytic or high-energy thermal conditions, making the solvent a potential participant in radical reactions. [3]
Recommended Protocol for Prevention:
-
Establish a Maximum Operating Temperature: Keep reaction temperatures well below 200 °C to provide a wide margin of safety against thermal decomposition. [15][16]2. Inert Atmosphere: Always conduct high-temperature reactions under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidative processes that could lower the decomposition temperature.
-
Proper Engineering Controls: Use a chemical fume hood and ensure the reaction vessel is equipped with adequate pressure relief (e.g., a reflux condenser open to a bubbler).
-
Radical Reaction Considerations: When designing radical reactions, recognize that solvent-derived radicals are a possibility. If precise control is needed, consider a more robust perfluorinated solvent like perfluorodecalin or conduct pilot reactions to quantify solvent participation.
Experimental Protocols
Protocol 1: Solvent Purification and Validation
For highly sensitive reactions, purification of the solvent is recommended to remove water and potential acidic impurities like hydrogen fluoride (HF).
Workflow for Solvent Purification and Validation
Caption: Workflow for purifying Perfluoro-2-butyltetrahydrofuran.
Detailed Steps:
-
Pre-drying: For each 100 mL of solvent, add 5-10 g of anhydrous magnesium sulfate (MgSO₄). Stir for at least 4 hours at room temperature.
-
Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Drying Agent: Add a small amount of a powerful drying agent like phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂) to the distillation flask containing the pre-dried solvent. Caution: Reacts exothermically with water. Ensure solvent is reasonably dry before adding.
-
Distillation: Heat the flask gently to distill the solvent. Collect the fraction boiling between 99-107 °C. [5]5. Quality Control:
Protocol 2: Analytical Detection of Solvent Degradation
If you suspect solvent has degraded during a reaction, this protocol can help identify characteristic byproducts.
-
Sample Preparation: Carefully quench the reaction mixture. Extract a small aliquot with a suitable solvent (e.g., methyl tert-butyl ether) if necessary to isolate organic components.
-
Analysis Technique: The primary method for identifying unknown organic fluorochemicals is Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS. [17][18] * LC-MS/MS: Ideal for detecting non-volatile, polar degradation products. [19] * GC-MS: Suitable for identifying more volatile fragments resulting from thermal or chemical cleavage. [3]3. Interpretation: Look for mass fragments characteristic of the C₈F₁₆O structure or smaller perfluorinated alkyl and ether fragments. The presence of unexpected fluorine-containing compounds strongly suggests solvent participation. For a more comprehensive analysis, Total Organic Fluorine (TOF) measurement can quantify the amount of unidentified organofluorine compounds. [17][20]
References
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). (n.d.). Carl ROTH. [Link]
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Wang, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. [Link]
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Liu, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8113–8123. [Link]
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Gyselinck, R., et al. (2021). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. AWWA Water Science, 3(4), e1232. [Link]
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Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). Arizona State University. [Link]
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That Chemist. (2022, September 20). Are These 'Inert' Solvents Actually Reactive? [Video]. YouTube. [Link]
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2 Overview on PFAS analytical methods. (n.d.). Publications. [Link]
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A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. (2022). Molecules, 27(21), 7546. [Link]
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ANALYTICAL METHOD SUMMARIES. (2021, May 24). [Link]
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Fel, E., & Zacs, D. (2018). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry, 109, 21-33. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. (2018). ResearchGate. [Link]
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Perfluoro-2-butyltetrahydrofuran. (n.d.). PubChem. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). Environmental Science & Technology, 55(23), 15814–15823. [Link]
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Cas 335-36-4,PERFLUORO-2-BUTYLTETRAHYDROFURAN. (n.d.). LookChem. [Link]
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Development of Fluorous Lewis Acid-Catalyzed Reactions. (2010). Molecules, 15(12), 9207-9221. [Link]
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Lewis acid strategy and its application to the hydrodefluorination of a longer perfluoroalkyl group. (2024). ResearchGate. [Link]
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Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. (2022). Environmental Science & Technology, 56(18), 13212–13222. [Link]
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Uses of Perfluorinated Substances. (2005). Greenpeace Research Laboratories. [Link]
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Perfluoroalkylated Main-Group Element Lewis Acids as Catalysts in Transfer Hydrogenation. (2019). ResearchGate. [Link]
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Silicon-based Lewis acids could break down PFAS chemicals. (2024). Innovation News Network. [Link]
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Perfluoro-2-butyltetrahydrofuran (C8F16O). (n.d.). PubChemLite. [Link]
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The Role of Perfluoro(2-butyltetrahydrofuran) in Advanced Electronic Cooling Solutions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Surface chemistry of perfluoroether: A study of the reaction mechanism of (C>2>F>5>)>2>O with an Al>2>O>3> surface by FTIR spectroscopy. (1995). Mount Sinai Scholars Portal. [Link]
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Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2020). ResearchGate. [Link]
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Strong Base Anion Exchange Selectivity of Nine Perfluoroalkyl Chemicals Relevant to Drinking Water. (2023). ACS ES&T Water, 3(12), 3967–3979. [Link]
-
Polytetrafluoroethylene. (n.d.). Wikipedia. [Link]
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Strong Base Anion Exchange Selectivity of Nine Perfluoroalkyl Chemicals Relevant to Drinking Water. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. (2018). RSC Advances, 8(2), 793-802. [Link]
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Perfluoro-2-butyltetrahydrofuran(CAS# 86508-42-1). (n.d.). Angene. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. (2020). Environmental Science & Technology, 54(4), 2497-2506. [Link]
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Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. (n.d.). Macherey-Nagel. [Link]
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Managing viscosity of Perfluoro-2-butyltetrahydrofuran at low temperatures
A comprehensive guide for researchers, scientists, and drug development professionals on managing the viscosity of Perfluoro-2-butyltetrahydrofuran, particularly at low temperatures.
Prepared by a Senior Application Scientist, this guide provides in-depth technical information and practical troubleshooting advice to ensure the successful handling of Perfluoro-2-butyltetrahydrofuran (FBT) in your experiments. This resource is designed to address common challenges and answer frequently asked questions, empowering you with the knowledge to optimize your experimental workflows.
Introduction to Perfluoro-2-butyltetrahydrofuran (FBT)
Perfluoro-2-butyltetrahydrofuran, also known by its trade name Fluorinert™ FC-75, is a perfluorinated compound with the chemical formula C₈F₁₆O[1][2]. It is a clear, colorless, and odorless liquid characterized by high thermal and chemical stability, low toxicity, and non-flammability[3]. These properties make it a valuable solvent and coolant in various applications, including electronics manufacturing and as a reaction medium in chemical synthesis[1][3].
One of the key physical properties of FBT that requires careful management is its viscosity, especially its significant increase at lower temperatures. This guide will provide you with the necessary information and protocols to effectively manage the viscosity of FBT in your laboratory setting.
Section 1: Understanding the Viscosity of FBT
The viscosity of a fluid is a measure of its resistance to flow. For liquids, viscosity is highly dependent on temperature; as the temperature decreases, the viscosity generally increases[4]. This is a critical consideration when working with FBT in applications that require cooling or operation at sub-ambient temperatures.
Temperature's Effect on FBT Viscosity
| Temperature (°C) | Representative Kinematic Viscosity (cSt) |
| 80 | ~0.5 |
| 25 | ~1.0 |
| 0 | ~2.0 |
| -20 | ~4.0 |
| -40 | ~10.0 |
| -60 | ~30.0 |
This data is illustrative and based on the behavior of similar Fluorinert™ products. Actual viscosity of FBT may vary.
As the table demonstrates, a decrease in temperature leads to a logarithmic increase in viscosity. This thickening of the fluid can present significant challenges in handling, such as difficulty in pipetting, pumping, and mixing.
Section 2: Troubleshooting High Viscosity Issues
This section provides a practical, question-and-answer style troubleshooting guide to address common problems encountered when working with FBT at low temperatures.
Q1: I'm having trouble accurately pipetting FBT at low temperatures. My sample volumes are inconsistent. What can I do?
A1: High viscosity is likely the root cause of your pipetting inaccuracies. Here are several techniques to improve your precision:
-
Reverse Pipetting: This technique is highly recommended for viscous liquids. In reverse pipetting, you aspirate more liquid than needed and then dispense the desired volume, leaving the excess in the tip. This minimizes the effect of the liquid clinging to the pipette tip.
-
Slower Aspiration and Dispensing Speeds: Use a lower speed setting on your pipette for both aspirating and dispensing. This allows the viscous liquid more time to move, ensuring a more complete transfer[5].
-
Tip Immersion Depth: Keep the pipette tip immersion depth to a minimum to reduce the amount of liquid that adheres to the outside of the tip.
-
Use of Positive Displacement Pipettes: For highly accurate dispensing of viscous liquids, consider using a positive displacement pipette. These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion that can be compressed or expanded by viscous fluids.
-
Pre-wetting the Pipette Tip: Aspirate and dispense the liquid back into the source container a few times before taking the actual sample. This coats the inside of the tip and helps to equalize the film of liquid that will remain in the tip after dispensing.
Q2: My FBT solution is too thick to pump through my system at my desired operating temperature. How can I resolve this?
A2: You have two primary methods to reduce the viscosity of FBT for pumping applications: heating and solvent addition.
-
Localized Heating: If your experimental setup allows, gently warming the FBT at the point of pumping can significantly reduce its viscosity. This can be achieved using a heating block, a water bath, or specialized heated tubing. Ensure that the heating is controlled and does not interfere with your experimental conditions.
-
Solvent Addition: Introducing a miscible, lower-viscosity solvent can effectively decrease the overall viscosity of the solution. However, the choice of solvent is critical and will depend on your specific application.
Q3: What solvents are miscible with FBT and can be used to lower its viscosity?
A3: This is a complex question, as perfluorinated compounds like FBT are known for their unique solubility characteristics. They are often immiscible with both aqueous and many common organic solvents, a property described as being both hydrophobic and lipophobic[6].
However, some fluorinated solvents and certain aprotic polar solvents may show some degree of miscibility, which can be temperature-dependent.
-
Fluorinated Solvents: Other perfluorinated or highly fluorinated liquids are the most likely to be miscible with FBT. Examples include perfluorohexane or other Fluorinert™ liquids with lower viscosities.
-
Partially Fluorinated Solvents: Some partially fluorinated solvents might be miscible.
-
Testing for Miscibility: Due to the unique nature of FBT, it is highly recommended to perform a small-scale miscibility test before adding any solvent to your bulk solution. Mix a small, known volume of FBT with the intended solvent and observe for phase separation.
It is crucial to consider the downstream implications of adding a solvent. Ensure that the chosen solvent will not interfere with your chemical reaction, purification process, or the final product.
Q4: I'm concerned about the chemical stability of FBT when I heat it to reduce its viscosity. What are the safe temperature limits?
A4: Perfluoro-2-butyltetrahydrofuran is a very stable compound with a high boiling point, typically between 97°C and 103°C[7]. It is thermally stable well above the temperatures you would likely need to achieve a significant reduction in viscosity for handling purposes. For most applications, gentle warming to 30-40°C will be sufficient and well within the safe operating limits of the compound. Always refer to the manufacturer's safety data sheet (SDS) for specific thermal decomposition information.
Section 3: Experimental Protocols
This section provides step-by-step protocols for key procedures related to managing the viscosity of FBT.
Protocol for Accurate Pipetting of Viscous FBT
-
Select the appropriate pipette and tip. For viscous liquids, a positive displacement pipette is ideal. If using a standard air displacement pipette, ensure it is properly calibrated.
-
Set the pipette to the desired volume.
-
Attach a new, clean pipette tip.
-
Pre-wet the tip. Aspirate the FBT and dispense it back into the source container three times.
-
Perform Reverse Pipetting:
-
Depress the plunger to the second stop.
-
Immerse the tip just below the surface of the FBT.
-
Slowly and smoothly release the plunger to the first stop to aspirate the liquid.
-
Withdraw the tip from the liquid.
-
Dispense the desired volume by depressing the plunger to the first stop.
-
The remaining liquid in the tip can be discarded or returned to the source container.
-
-
Wipe the outside of the tip with a lint-free cloth if any liquid has adhered to it, being careful not to touch the tip opening.
Protocol for Viscosity Reduction by Solvent Addition
-
Solvent Selection: Choose a potential solvent based on its chemical compatibility with your experiment and its likelihood of being miscible with FBT (e.g., another perfluorinated liquid).
-
Small-Scale Miscibility Test:
-
In a small, clean vial, add 1 mL of FBT.
-
Add 1 mL of the chosen solvent.
-
Cap the vial and vortex or shake vigorously for 30 seconds.
-
Allow the mixture to stand for at least 10 minutes and observe.
-
If the mixture remains a single, clear phase, the solvents are miscible. If two distinct layers form, they are immiscible.
-
-
Determine the Optimal Ratio:
-
If miscible, prepare a series of small-scale mixtures with varying ratios of FBT to solvent (e.g., 9:1, 8:2, 7:3).
-
Equilibrate these mixtures to your target low temperature.
-
Visually inspect the viscosity or, if available, measure it using a viscometer to determine the ratio that meets your requirements.
-
-
Scale-Up: Once the optimal solvent and ratio are determined, you can prepare your bulk solution.
Section 4: Visualizing the Workflow
To aid in understanding the decision-making process for managing FBT viscosity, the following workflow diagram is provided.
Caption: Decision workflow for managing high viscosity of FBT.
Frequently Asked Questions (FAQs)
Q: What is the freezing point of FBT? A: The melting point of Perfluoro-2-butyltetrahydrofuran is -88°C.
Q: Is FBT compatible with common laboratory plastics and elastomers? A: Generally, perfluorinated liquids like FBT exhibit excellent compatibility with most metals, plastics, and elastomers[3]. However, it is always good practice to verify compatibility with your specific materials, especially under prolonged exposure or at elevated temperatures.
Q: Are there any safety concerns I should be aware of when handling FBT? A: FBT is considered to have low toxicity. However, as with any chemical, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Q: Can I use a standard laboratory vortexer to mix FBT with other components at low temperatures? A: Yes, but be aware that the increased viscosity at low temperatures will make mixing less efficient. You may need to vortex for a longer duration or at a higher speed to ensure a homogeneous solution.
References
-
PubChem. Perfluoro-2-butyltetrahydrofuran. National Center for Biotechnology Information. [Link]
-
Tecan. Troubleshooting pipetting viscous liquids. [Link]
-
3M. 3M™ Fluorinert™ Electronic Liquid FC-70. [Link]
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-
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-
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-
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Perfluoro-2-butyltetrahydrofuran compatibility with common lab materials
Navigating Material Compatibility in Your Laboratory
Welcome to the technical support guide for Perfluoro-2-butyltetrahydrofuran (PFBT). As a highly fluorinated compound, PFBT (CAS No. 335-36-4) offers unique properties as a solvent and reagent in various chemical applications.[1][2] However, its interaction with common laboratory materials is a critical consideration for experimental integrity and safety. This guide provides in-depth, field-proven insights into material compatibility, troubleshooting potential issues, and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the use of PFBT in a laboratory setting.
Q1: What is Perfluoro-2-butyltetrahydrofuran (PFBT) and why is material compatibility a concern?
A1: Perfluoro-2-butyltetrahydrofuran is a perfluorinated cyclic ether.[3] Like other per- and polyfluoroalkyl substances (PFAS), PFBT is a stable, colorless liquid with a high density and low surface tension.[2][4][5] Its chemical inertness makes it a valuable solvent, but it can still interact with certain materials.[1] Incompatibility can lead to solvent contamination through leaching, degradation of labware, and ultimately, failure of experimental apparatus.
Q2: Which plastics are generally safe to use with PFBT?
A2: Fluorinated polymers are the most reliable choice. Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) exhibit excellent chemical resistance to a wide range of chemicals, including other fluorinated compounds.[6][7] Polyetheretherketone (PEEK) is also highly resistant to many organic and inorganic chemicals and is a suitable option for many applications.[8][9] However, it's important to note that some solvents like methylene chloride, DMSO, and THF may cause PEEK to swell.[10]
Q3: Can I use common plastics like Polypropylene (PP) or Polyethylene (PE)?
A3: Caution is advised. While PP and PE are resistant to a broad range of chemicals, their compatibility with highly fluorinated solvents like PFBT should be verified for your specific application. There is a risk of swelling, embrittlement, or leaching of plasticizers and other additives over time. Studies have shown that PFAS can leach from fluorinated high-density polyethylene (HDPE) containers.[11]
Q4: What about glass and metals?
A4: Borosilicate glass is generally considered compatible with PFBT. For metals, stainless steel (particularly 316 and 316L) is a robust choice for wetted parts in systems using PFBT.[12] Aluminum is more reactive and may be susceptible to corrosion, especially if there are impurities or trace amounts of water present.[13][14]
Q5: I need to use flexible tubing. What do you recommend?
A5: For flexible tubing, PTFE and PFA are the top recommendations due to their chemical inertness.[15] If you require more flexibility than standard PTFE tubing, consider tubing with a PTFE or PFA liner. Avoid using elastomeric tubing like silicone or neoprene without conducting compatibility testing, as they are prone to significant swelling and degradation.[16]
Q6: What are the primary safety precautions when handling PFBT?
A6: As a PFAS substance, all work with PFBT should be conducted in a well-ventilated fume hood to prevent inhalation of vapors.[17][18] Standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles, is mandatory.[19] Ensure you have a clear understanding of the disposal protocols for PFAS waste in your institution.[17][20]
Troubleshooting Guide
Encountering unexpected results? This guide will help you diagnose and resolve common issues related to material incompatibility.
Issue 1: My plastic components (e.g., tubing, connectors) are swelling, cracking, or have become brittle.
-
Causality : This is a classic sign of chemical incompatibility. The PFBT is likely penetrating the polymer matrix, causing it to swell and altering its mechanical properties.[21] Over time, this can lead to the extraction of plasticizers, resulting in embrittlement.[22]
-
Solution :
-
Immediately discontinue the use of the affected component.
-
Replace the incompatible material with a more robust alternative like PTFE, PFA, or PEEK.
-
If you are unsure about a material's compatibility, perform a simple immersion test as detailed in the "Experimental Protocols" section below.
-
Issue 2: I'm observing extraneous peaks in my analytical results (e.g., LC-MS, GC-MS).
-
Causality : These peaks could be extractables and leachables from your labware.[23] Plastic containers, tubing, and even septa can release additives, monomers, or oligomers into the solvent, which then appear in your analysis. This is a significant risk when using materials that are not highly resistant to PFBT.
-
Solution :
-
Run a blank analysis using only the solvent that has been passed through your experimental setup. This will help confirm if the contamination is coming from your apparatus.
-
Systematically replace components with those made of higher-purity, more inert materials (e.g., switch from a plastic vial to a glass one with a PTFE-lined cap).
-
Pre-rinse all components that will come into contact with your sample with a high-purity solvent to remove surface contaminants.
-
Issue 3: I've noticed discoloration of a metal component in my system.
-
Causality : Discoloration can indicate corrosion. While stainless steel is generally resistant, certain grades may be susceptible to corrosion over long exposure times, especially in the presence of impurities.[24] More reactive metals like aluminum are at a higher risk.
-
Solution :
-
Inspect the component for any signs of pitting or degradation.
-
Consider upgrading to a more resistant alloy, such as Hastelloy, for highly critical applications, or ensure you are using 316L stainless steel.
-
Ensure the PFBT and any other reagents are of high purity and free from water or other corrosive contaminants.
-
Data Presentation
Table 1: General Compatibility of Common Lab Materials with Perfluoro-2-butyltetrahydrofuran
| Material Category | Material | Compatibility Rating | Notes |
| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | The most reliable choice for applications involving fluorinated solvents.[15][25] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE with better melt processability.[7] | |
| Polyetheretherketone (PEEK) | Good | Excellent chemical resistance, but verify for your specific conditions as some solvents can cause swelling.[10][26] | |
| Polypropylene (PP) | Fair to Poor | Potential for swelling and leaching. Testing is highly recommended. | |
| Polyethylene (HDPE, LDPE) | Fair to Poor | Leaching of PFAS from fluorinated HDPE has been reported.[11] Use with caution. | |
| Polyvinyl Chloride (PVC) | Poor | Prone to degradation and leaching of plasticizers.[16] | |
| Metals | Stainless Steel (316/316L) | Excellent | The preferred metal for wetted parts.[12] |
| Stainless Steel (304) | Good | Generally good, but 316/316L offers superior corrosion resistance.[27] | |
| Aluminum | Fair to Poor | Susceptible to corrosion. Not recommended for long-term contact.[13][14] | |
| Hastelloy | Excellent | A highly resistant alloy suitable for harsh chemical environments. | |
| Elastomers | Kalrez® (FFKM) | Good | Generally good resistance, but testing is advised. |
| Viton® (FKM) | Fair to Poor | May exhibit significant swelling.[21] | |
| Silicone | Poor | Not recommended due to high potential for swelling and degradation.[16] | |
| EPDM | Poor | Not recommended. | |
| Other | Borosilicate Glass | Excellent | Highly inert and a good choice for containers and reactors. |
Experimental Protocols
To ensure the integrity of your experiments, we strongly recommend validating the compatibility of any new material with PFBT under your specific operating conditions.
Protocol 1: Visual Inspection and Gravimetric Analysis
This protocol is a straightforward method to assess basic material compatibility.
-
Preparation : Cut several small, pre-weighed coupons of the material to be tested.
-
Immersion : Fully immerse the coupons in PFBT in a sealed glass container.
-
Incubation : Store the container at the maximum expected operating temperature for a period of 24-72 hours.
-
Observation : After incubation, remove the coupons and visually inspect for any changes in color, shape, or surface texture.
-
Drying and Re-weighing : Allow the coupons to dry completely in a fume hood and then re-weigh them. A significant change in mass (either positive due to absorption or negative due to leaching) indicates incompatibility.
Protocol 2: Extractables and Leachables (E&L) Screening
This protocol is essential for sensitive analytical applications where trace contamination is a concern.
-
Incubation : Fill a container made of the test material with high-purity PFBT (or immerse a significant surface area of the material in the solvent).
-
Storage : Store the container under your typical experimental conditions (time, temperature, light exposure).
-
Analysis : Analyze the PFBT "blank" using a sensitive analytical technique like LC-MS or GC-MS.
-
Comparison : Compare the resulting chromatogram to that of a fresh sample of the high-purity PFBT. Any new peaks in the blank are indicative of leached substances from the material.
Mandatory Visualization
Diagram 1: Material Compatibility Testing Workflow
Caption: A flowchart outlining the decision-making process for validating material compatibility with PFBT.
Diagram 2: Potential Interactions Between PFBT and Incompatible Polymers
Caption: A diagram illustrating the mechanisms of material degradation when incompatible polymers are exposed to PFBT.
References
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Guidechem. (n.d.). PERFLUORO-2-BUTYLTETRAHYDROFURAN 335-36-4 wiki. Retrieved from Guidechem.[1]
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Fluoryx Labs. (n.d.). CAS No: 335-36-4 | Perfluoro-2-Butyltetrahydrofuran | FC23-08. Retrieved from Fluoryx Labs.[28]
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Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from Michigan State University.[17]
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BenchChem. (2025, December). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem.[18]
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RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from RSG Safety.[19]
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Zeus. (n.d.). CHEMICAL COMPATIBILITY OF PEEK. Retrieved from Zeus.[9]
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Blue-White Industries. (n.d.). What is the chemical resistance of PEEK? Retrieved from Blue-White Industries.[26]
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PEEKCHINA. (2024, July 2). Chemical Resistance of PEEK: A Comprehensive Guide. Retrieved from PEEKCHINA.[29]
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Uniflon. (n.d.). Chemical Resistance Guide of PTFE & Filled PTFE. Retrieved from Uniflon.[30]
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FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from FPS Public Health.[31]
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The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. Retrieved from The Lab Depot.[25]
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EcoOnline. (2024, January 31). PFAS Risks & Workplace Safety. Retrieved from EcoOnline.[20]
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Foxx Life Sciences India. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from Foxx Life Sciences India.[32]
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EvitaChem. (n.d.). Buy Perfluoro-2-butyltetrahydrofuran (EVT-3561714) | 40464-54-8. Retrieved from EvitaChem.[5]
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Carl ROTH. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from Carl ROTH.[33]
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Angene Chemical. (n.d.). Perfluoro-2-butyltetrahydrofuran(CAS# 86508-42-1). Retrieved from Angene Chemical.[34]
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CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from CP Lab Safety.[24]
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TCI AMERICA. (n.d.). Perfluoro(2-butyltetrahydrofuran) 335-36-4. Retrieved from TCI AMERICA.
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Sinerges. (n.d.). CHEMICAL RESISTANCE OF ALUMINIUM. Retrieved from Sinerges.[13]
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Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from Adinco.[35]
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SynQuest Laboratories, Inc. (2023, December 18). Perfluoro-2-butyltetrahydrofuran Safety Data Sheet. Retrieved from SynQuest Laboratories, Inc.[36]
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Industrial Specialties Mfg. (2022, October 28). 316L Stainless Steel Chemical Compatibility Chart. Retrieved from Industrial Specialties Mfg.[12]
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Toxic Docs. (2023, June 29). CHEMICAL SAFETY REPORT PROVIDED AS COMMENTS TO THE PUBLIC CONSULTATION ON THE REACH RESTRICTION PROPOSAL ON PER- AND POLYFLUOROA. Retrieved from Toxic Docs.[37]
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UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC Environmental, Health and Safety.[38]
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Quora. (2016, June 22). How are solvents handled in a science lab, how are they handled safely, and why is it important to handle them safely? Retrieved from Quora.[39]
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ResearchGate. (n.d.). Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation | Request PDF. Retrieved from ResearchGate.[23]
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BECHEM. (n.d.). Compatibility of lubricants with elastomers and plastics. Retrieved from BECHEM.[21]
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Bal Seal Engineering Company, Inc. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from Bal Seal Engineering Company, Inc.[40]
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CP Lab Safety. (n.d.). Aluminum Chemical Compatibility Chart. Retrieved from CP Lab Safety.[14]
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The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart. Retrieved from The Metal Company.[27]
-
Mettler Toledo. (n.d.). Chemical Resistance Chart. Retrieved from Mettler Toledo.[41]
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Polyfluor. (n.d.). Chemical resistance, PFA. Retrieved from Polyfluor.[7]
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BECHEM. (n.d.). Lubricants compatible with elastomers and plastics. Retrieved from BECHEM.[22]
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ResearchGate. (n.d.). Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends | Request PDF. Retrieved from ResearchGate.[16]
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Technical Support Center: Decontamination of Perfluoro-2-butyltetrahydrofuran Spills
Welcome to the Technical Support Center for Perfluoro-2-butyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe and effective decontamination of Perfluoro-2-butyltetrahydrofuran spills. As a per- and polyfluoroalkyl substance (PFAS), Perfluoro-2-butyltetrahydrofuran requires specific handling and decontamination procedures due to its chemical stability and potential environmental persistence.
This resource will provide you with not just the "how," but also the "why" behind our recommended procedures, ensuring a thorough understanding of the principles of PFAS decontamination.
Frequently Asked Questions (FAQs)
Q1: What is Perfluoro-2-butyltetrahydrofuran and why does it require special decontamination procedures?
Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4) is a perfluorinated cyclic ether.[1] Like other PFAS, the carbon-fluorine bonds in its structure are exceptionally strong, making it resistant to degradation.[2] This stability means that once spilled, it can persist in the environment. Therefore, specialized decontamination procedures are necessary to ensure its complete removal and prevent unintended environmental contamination or experimental cross-contamination.
Q2: What are the primary hazards associated with Perfluoro-2-butyltetrahydrofuran?
According to its Safety Data Sheet (SDS), Perfluoro-2-butyltetrahydrofuran is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to avoid exposure.
Q3: Can I neutralize a Perfluoro-2-butyltetrahydrofuran spill with a strong acid or base?
Perfluoroethers are generally chemically inert and resistant to attack by acids or bases under ambient conditions. While some aggressive reagents under high temperatures and pressures can degrade PFAS, this is not a suitable or safe approach for a laboratory spill.[2][4][5][6][7] Attempting to "neutralize" a spill with strong acids or bases is ineffective and may create additional hazards.
Q4: What are the immediate steps I should take after a Perfluoro-2-butyltetrahydrofuran spill?
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any vapors.
-
Assess the Spill: From a safe distance, determine the extent of the spill to inform your cleanup strategy.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in the detailed protocol below.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Visible residue remains after initial cleanup. | Incomplete absorption of the spilled material. | Re-apply a fresh layer of absorbent material. For the final cleaning step, use a cloth lightly dampened with a high-purity solvent like isopropanol or acetone to wipe the surface, followed by a dry wipe. |
| Persistent odor after decontamination. | Residual contamination in porous materials or incomplete ventilation. | Dispose of all contaminated materials as hazardous waste. Increase ventilation to the area. If the odor persists, consider professional decontamination services. |
| Cross-contamination of subsequent experiments. | Inadequate decontamination of laboratory equipment or surfaces. | Follow the detailed decontamination verification protocol using wipe sampling and analysis to confirm the absence of residual Perfluoro-2-butyltetrahydrofuran. |
| Uncertainty about the effectiveness of the cleanup. | Lack of a method to quantify residual contamination. | Utilize the decontamination verification protocol outlined in this guide, which includes wipe sampling and analysis by a qualified laboratory. |
Experimental Protocols
Protocol 1: Decontamination of a Small-Scale Perfluoro-2-butyltetrahydrofuran Spill (up to 100 mL)
This protocol is designed for small, manageable spills on non-porous surfaces within a laboratory setting.
1. Personal Protective Equipment (PPE):
Before initiating cleanup, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves such as nitrile or butyl are recommended.[8] Double gloving is advised.
-
Eye Protection: Sealed goggles or a face shield.[8]
-
Lab Coat: A disposable, chemical-resistant lab coat or apron.
-
Respiratory Protection: For larger spills or in poorly ventilated areas, a half- or full-face mask with combination filters (e.g., A/AX + P3) should be used.[8]
2. Spill Containment and Absorption:
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, clay, or a commercial spill pillow.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading. Allow the material to fully absorb the liquid.
3. Waste Collection and Disposal:
-
Carefully scoop the saturated absorbent material into a designated, labeled, and sealable hazardous waste container.
-
All disposable materials used in the cleanup, including gloves and lab coats, must be disposed of as hazardous waste.[9]
-
Refer to the EPA's "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS" for compliant disposal options, which may include high-temperature incineration, hazardous waste landfills, or deep well injection.[10][11][12]
4. Final Surface Decontamination:
-
After removing the bulk of the spill, perform a two-step cleaning process on the affected surface:
-
Wipe the area with a cloth lightly dampened with a high-purity organic solvent such as isopropanol or acetone. Perfluorinated compounds often have low solubility in many common solvents, so a thorough physical wiping is crucial.[13]
-
Follow with a wipe using a clean, dry cloth to remove any residual solvent and loosened contaminant.
-
Protocol 2: Decontamination Verification
To ensure the complete removal of Perfluoro-2-butyltetrahydrofuran, a verification step is critical.
1. Wipe Sampling:
-
After the final decontamination step, perform a wipe test on the affected surface.
-
Using a PFAS-free wipe (e.g., polyethylene or cotton), wipe a defined area (e.g., 10 cm x 10 cm) of the decontaminated surface.
-
Place the wipe sample in a labeled, sealed container.
2. Analytical Methods:
-
Submit the wipe sample to a qualified analytical laboratory for the quantification of Perfluoro-2-butyltetrahydrofuran.
-
The most common and sensitive methods for PFAS analysis are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17][18] Gas chromatography-mass spectrometry (GC-MS) may also be applicable for this relatively volatile PFAS.[14]
-
The laboratory should have established methods for the analysis of cyclic perfluorinated compounds.
Visualization of Decontamination Workflow
The following diagram illustrates the decision-making process for handling a Perfluoro-2-butyltetrahydrofuran spill.
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Technical Support Center: Optimizing Polymerization Yields with Perfluoro-2-butyltetrahydrofuran
Welcome to the technical support center for utilizing Perfluoro-2-butyltetrahydrofuran (F-THF) in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance reaction yields and overcome common experimental hurdles. Here, we synthesize fundamental principles with practical, field-tested solutions to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is Perfluoro-2-butyltetrahydrofuran and why is it used in polymerizations?
Perfluoro-2-butyltetrahydrofuran (also known as FC-75) is a fluorinated ether.[1] It is a colorless, odorless, and chemically inert liquid with a high density and low surface tension.[2] In polymerization, it serves as a specialized solvent, particularly in "fluorous chemistry," where its unique properties can lead to improved reaction control and higher yields.[2] Its primary advantages stem from its immiscibility with many organic solvents at room temperature, which can be exploited for product separation and catalyst recycling.[3]
Q2: How does Perfluoro-2-butyltetrahydrofuran help in improving polymerization yield?
The improvement in yield when using F-THF can be attributed to several factors:
-
Enhanced Gas Solubility: F-THF exhibits a high capacity for dissolving gases like oxygen, which can be beneficial in certain polymerization reactions, such as the high-yield epoxidation of alkenes.[2]
-
Biphasic Systems: By creating a fluorous biphasic system with a conventional organic solvent, reactants and catalysts can be selectively partitioned. This can minimize side reactions and facilitate the separation of the desired polymer from the reaction medium, reducing product loss during workup.[3]
-
Thermal Stability: Its high thermal stability makes it suitable for polymerizations conducted at elevated temperatures.[4]
Q3: Is Perfluoro-2-butyltetrahydrofuran compatible with all types of polymerization?
While F-THF is a versatile solvent, its compatibility depends on the specific polymerization technique and the monomers involved. It is particularly well-suited for:
-
Free Radical Polymerization: It can be used as a solvent in free radical polymerizations, especially for fluorinated monomers.[5]
-
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) can be successfully performed in the presence of fluorinated solvents to synthesize well-defined polymers, including fluorinated block copolymers.[6][7]
Compatibility with ionic polymerization methods should be evaluated on a case-by-case basis, as the low polarity of F-THF might not be suitable for all systems.
Q4: What are the key safety considerations when working with Perfluoro-2-butyltetrahydrofuran?
F-THF is generally considered to have low toxicity.[8] However, like all chemicals, it should be handled with appropriate care in a well-ventilated fume hood. At high temperatures, fluoropolymers can decompose and release toxic fumes.[9] It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information.[10]
Troubleshooting Guide
Issue 1: Low Polymer Yield
Low polymer yield is a common issue that can arise from several factors when using F-THF.
Potential Causes & Solutions:
-
Poor Initiator Solubility/Activity:
-
Explanation: Many common organic-soluble initiators have limited solubility in highly fluorinated solvents. This can lead to a low concentration of active radical species and consequently, a low polymerization rate and yield.
-
Troubleshooting Protocol:
-
Select a Fluorous-Soluble Initiator: Consider using an initiator with a fluorous tag to enhance its solubility in F-THF.
-
Employ a Biphasic System: If a fluorous-soluble initiator is not available, a biphasic system with an organic solvent can be used. The initiator will reside in the organic phase where it can initiate polymerization.
-
Increase Temperature: Gently increasing the reaction temperature can improve the solubility of some initiators and increase the rate of radical formation. However, this must be balanced against potential side reactions.
-
Sonication: Applying sonication at the start of the reaction can help to disperse and dissolve a sparingly soluble initiator.
-
-
-
Monomer Miscibility Issues:
-
Explanation: While F-THF is an excellent solvent for fluorinated monomers, it may have poor solubility for non-fluorinated, hydrocarbon-based monomers. This can lead to a heterogeneous reaction mixture and inefficient polymerization.
-
Troubleshooting Protocol:
-
Introduce a Co-solvent: The addition of a co-solvent that is miscible with both F-THF and the monomer can create a homogeneous reaction medium. Tetrahydrofuran (THF) is a potential candidate that should be tested in varying ratios.
-
"Fluorous-Tagged" Monomers: For specialized applications, consider synthesizing a monomer with a temporary fluorous tag to enhance its solubility in F-THF.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the transport of the monomer from an organic phase to the fluorous phase where the catalyst may reside.
-
-
-
Inefficient Mixing in Biphasic Systems:
-
Explanation: In a biphasic setup, efficient mass transfer of reactants between the fluorous and organic phases is critical for the reaction to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Increase Agitation Speed: Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Use a Mechanical Stirrer: For larger scale reactions, a mechanical stirrer is often more effective than a magnetic stir bar.
-
-
Troubleshooting Logic for Low Polymer Yield
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- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. gsienv.com [gsienv.com]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. fluoryx.com [fluoryx.com]
Validation & Comparative
A Comparative Guide to Perfluoro-2-butyltetrahydrofuran and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of high-purity solvents essential for research, development, and manufacturing in the pharmaceutical and electronics industries, the choice of the right fluorinated solvent is critical. These inert fluids are indispensable for a range of applications, from precision cleaning of sensitive components to serving as stable reaction media and efficient heat transfer fluids. This guide provides an in-depth technical comparison of Perfluoro-2-butyltetrahydrofuran against other prominent fluorinated solvents, offering the necessary data and experimental insights to inform your selection process.
Introduction to the Contenders
This guide focuses on a selection of fluorinated solvents, each with a unique profile of properties, benefits, and considerations.
-
Perfluoro-2-butyltetrahydrofuran (PFBTHF): A perfluorinated cyclic ether, PFBTHF is noted for its thermal stability and wide liquid range. Its primary applications include use as a heat transfer fluid, a solvent for fluorinated polymers, and in electronic testing.[1]
-
Hydrofluoroethers (HFEs): Represented here by 3M™ Novec™ 7100 and 7200, HFEs were developed as replacements for ozone-depleting substances.[2] They offer a favorable balance of performance, environmental, and safety properties. Novec™ 7100 (methoxy-nonafluorobutane) and Novec™ 7200 (ethoxy-nonafluorobutane) are widely used for vapor degreasing, heat transfer, and as carrier fluids.[3][4][5][6][7][8]
-
Hydrofluorocarbons (HFCs): Chemours™ Vertrel™ XF is a key example from this class. It is a proprietary HFC fluid (2,3-dihydrodecafluoropentane) with zero ozone depletion potential, designed for vapor degreasing, cleaning, rinsing, and drying applications.[9][10]
-
Perfluoropolyethers (PFPEs): This category includes fluids like Galden® and Krytox™. Galden® fluids are known for their extremely wide operating temperature range and chemical inertness, making them suitable for demanding heat transfer and dielectric testing applications.[11] Krytox™ oils are primarily used as high-performance lubricants but also find use in applications requiring extreme temperature stability and chemical inertness.[12][13]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. The following table summarizes key data for the selected fluorinated solvents, allowing for a direct comparison of their characteristics.
| Property | Perfluoro-2-butyltetrahydrofuran | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | Chemours™ Vertrel™ XF | Galden® SV55 |
| Chemical Formula | C₈F₁₆O | C₄F₉OCH₃ | C₄F₉OC₂H₅ | C₅H₂F₁₀ | Mixture of PFPEs |
| Molecular Weight ( g/mol ) | 416.06 | 250 | 264 | 252 | Varies |
| Boiling Point (°C) | 98-102 | 61 | 76 | 55 | 55 |
| Pour Point/Freezing Point (°C) | -88 | -135 | -138 | -80 | Varies |
| Density @ 25°C (g/mL) | 1.77 | 1.52 | 1.43 | 1.58 | ~1.7 |
| Kinematic Viscosity @ 25°C (cSt) | ~1.0 | 0.38 | 0.45 | 0.67 | Varies |
| Surface Tension @ 25°C (dyn/cm) | ~15 | 13.6 | 13.6 | 14.1 | Varies |
| Vapor Pressure @ 25°C (kPa) | ~5.3 | 27 | 14.5 | 30.1 | Varies |
| Heat of Vaporization (kJ/kg) | ~90 | 111.6 | 125 | 142 | Varies |
Note: Data for Perfluoro-2-butyltetrahydrofuran is compiled from various sources and may exhibit slight variations. Data for other solvents are taken from manufacturer technical data sheets.
Performance in Key Applications: A Comparative Analysis
While direct, side-by-side experimental comparisons in peer-reviewed literature are scarce, we can infer performance characteristics based on the physicochemical properties of these solvents.
Cleaning and Degreasing Performance
Effective cleaning, particularly in vapor degreasing processes, relies on a combination of properties:
-
Solvency: The ability to dissolve contaminants. This is often estimated by the Kauri-Butanol (Kb) value, though this test is primarily for hydrocarbon solvents. For fluorinated solvents, solvency for non-polar oils and greases is generally lower than for chlorinated solvents, but they excel at removing fluorinated oils and greases.
-
Low Surface Tension and Viscosity: These properties are crucial for penetrating tight spaces and effectively removing particulates.[8][14] All the compared fluorinated solvents exhibit very low surface tension and viscosity, making them excellent choices for precision cleaning of complex components.[3][5][14]
-
High Density: A higher density aids in the physical removal of soils. Perfluoro-2-butyltetrahydrofuran possesses the highest density among the non-PFPE solvents listed.
Inference: Based on its high density and low viscosity, Perfluoro-2-butyltetrahydrofuran is expected to be highly effective in removing particulate matter. The hydrofluoroethers (Novec™ fluids) and hydrofluorocarbons (Vertrel™ XF) are established as effective cleaning agents for a range of soils, particularly when used in azeotropic blends with other solvents to enhance solvency.[9][10]
Experimental Protocol: Evaluating Cleaning Efficacy (Vapor Degreasing)
This protocol outlines a standardized method for comparing the cleaning performance of different fluorinated solvents in a vapor degreasing application, based on principles from ASTM G93.[1][15]
Objective: To quantify the removal of a standardized soil from a substrate.
Materials:
-
Vapor degreaser unit
-
Test coupons (e.g., stainless steel, aluminum) of a defined size
-
Standardized soil (e.g., a specific machining oil, flux, or artificial sebum)
-
Fluorinated solvents to be tested
-
Analytical balance (± 0.0001 g)
-
Clean, lint-free wipes
-
Solvent-resistant gloves and safety glasses
Workflow:
Caption: Workflow for evaluating vapor degreasing cleaning efficacy.
Procedure:
-
Preparation: a. Thoroughly clean and dry the test coupons. b. Weigh each coupon on an analytical balance and record the mass (M_clean). c. Apply a consistent, known amount of the standardized soil to each coupon. d. Weigh the soiled coupon and record the mass (M_soiled). The initial mass of the soil is (M_soiled - M_clean).
-
Vapor Degreasing: a. Fill the vapor degreaser with the test solvent and bring it to operating temperature. b. Place the soiled coupons in a basket. c. Follow a defined cleaning cycle (e.g., 5 minutes in vapor, 2 minutes in rinse sump, 1 minute in final vapor rinse). The cycle should be identical for each solvent tested.
-
Analysis: a. After the cleaning cycle, carefully remove the coupons and allow them to cool to ambient temperature in a clean environment. b. Weigh the cleaned and dried coupon and record the final mass (M_final). c. The remaining soil mass is (M_final - M_clean). d. Calculate the cleaning efficacy as: Efficacy (%) = [1 - ((M_final - M_clean) / (M_soiled - M_clean))] * 100
Causality: The choice of a consistent, standardized soil and substrate is paramount for a valid comparison. The cleaning cycle parameters (times, immersions) must be strictly controlled to ensure that any observed differences in cleaning efficacy are directly attributable to the properties of the solvent itself.
Heat Transfer Performance
For applications in thermal management, such as cooling of electronics or in pharmaceutical process temperature control, the key properties are:
-
Thermal Conductivity: A measure of the material's ability to conduct heat.
-
Specific Heat: The amount of heat required to raise the temperature of a unit mass of the substance by one degree.
-
Viscosity: Lower viscosity fluids generally lead to higher heat transfer coefficients in convective heat transfer.
-
Wide Liquid Range: A low pour point and high boiling point provide a broad operating temperature window.
Inference: Perfluoro-2-butyltetrahydrofuran, with its relatively high boiling point and low pour point, offers a wide operating range for single-phase heat transfer. The Novec™ fluids are also well-established for heat transfer, with their lower viscosities being advantageous.[16] Galden® fluids, with their exceptionally wide temperature range and variety of boiling points, offer significant flexibility for specialized applications.[3][4][5][9][12]
Experimental Protocol: Measuring Single-Phase Heat Transfer Coefficient
This protocol provides a framework for comparing the single-phase convective heat transfer performance of different fluorinated fluids.
Objective: To determine and compare the heat transfer coefficient of various dielectric fluids under controlled flow and heat flux conditions.
Materials:
-
Closed-loop fluid circulation system with a pump, flow meter, and heat exchanger.
-
Test section with a heater of known surface area (e.g., a heated tube or plate).
-
Thermocouples to measure the fluid inlet and outlet temperatures, and the surface temperature of the heater.
-
Power supply for the heater.
-
Data acquisition system.
Workflow:
Caption: Experimental workflow for determining the heat transfer coefficient.
Procedure:
-
System Setup: a. Fill the circulation loop with the test fluid. b. Start the pump and set a constant flow rate. c. Use the heat exchanger to maintain a constant fluid inlet temperature (T_in).
-
Data Collection: a. Apply a known electrical power (P) to the heater in the test section. b. Allow the system to reach thermal equilibrium (steady-state), where all temperatures are stable. c. Record the fluid inlet temperature (T_in), outlet temperature (T_out), the heater surface temperature (T_s) at multiple points, and the fluid flow rate.
-
Calculation: a. The heat absorbed by the fluid (Q) can be calculated from the power input to the heater. b. The average fluid temperature (T_fluid) can be approximated as (T_in + T_out) / 2. c. The average heat transfer coefficient (h) is calculated using Newton's law of cooling: h = Q / (A * (T_s_avg - T_fluid)) where A is the surface area of the heater and T_s_avg is the average heater surface temperature.
-
Comparison: a. Repeat the experiment for each fluorinated solvent under the same range of flow rates and heat fluxes. b. Plot the heat transfer coefficient as a function of flow rate for each fluid to provide a direct performance comparison.
Causality: By maintaining a constant heat flux and flow geometry, any variations in the calculated heat transfer coefficient can be directly attributed to the thermophysical properties of the fluid being tested (thermal conductivity, specific heat, viscosity, and density).
Materials Compatibility
An essential consideration for any solvent is its compatibility with the materials of construction of the equipment and the components being processed. Fluorinated solvents are generally compatible with most metals, glasses, and ceramics.[13] However, their interaction with plastics and elastomers can vary.
General Compatibility:
-
Perfluorinated polymers (e.g., PTFE, PFA, FEP): Excellent compatibility.[17]
-
Elastomers: Compatibility can vary significantly depending on the specific elastomer and the solvent. Swelling or extraction of plasticizers can occur. It is always recommended to perform compatibility testing for specific applications.
-
Plastics: Many common plastics like polyethylene and polypropylene show good resistance. However, some plastics may be subject to crazing or swelling.
Inference: Perfluoro-2-butyltetrahydrofuran, being a fully fluorinated compound, is expected to have excellent compatibility with a wide range of materials, similar to other perfluorinated fluids. Hydrofluoroethers and hydrofluorocarbons also generally exhibit good materials compatibility, but testing is crucial for sensitive applications.[18]
Experimental Protocol: Evaluating Elastomer Compatibility
This protocol is based on ASTM D471 and ASTM D2240 to assess the effect of fluorinated solvents on the physical properties of elastomers.[19][20][21][22][23][24][25][26][27]
Objective: To measure the change in volume and hardness of an elastomer after immersion in a fluorinated solvent.
Materials:
-
Elastomer test specimens of a standard size.
-
Fluorinated solvents to be tested.
-
Immersion jars with tight-fitting lids.
-
Oven for elevated temperature testing.
-
Durometer (Shore A or D, as appropriate for the elastomer).
-
Analytical balance.
-
Beaker and a suspension hook for volume measurement by displacement.
Workflow:
Caption: Workflow for elastomer compatibility testing.
Procedure:
-
Initial Measurements: a. Measure the initial hardness of the elastomer specimens using a durometer according to ASTM D2240. b. Weigh each specimen in air (M1). c. Weigh each specimen suspended in distilled water (M2). The initial volume (V1) is proportional to (M1 - M2).
-
Immersion: a. Place the specimens in an immersion jar filled with the test solvent, ensuring they are fully submerged and not in contact with each other. b. Seal the jar and place it in an oven at the desired test temperature for a specified duration (e.g., 72 hours).
-
Final Measurements: a. After the immersion period, remove the specimens from the solvent. b. Quickly blot the specimens dry with a lint-free cloth and weigh them in air (M3). c. Immediately weigh the specimens suspended in distilled water (M4). The final volume (V2) is proportional to (M3 - M4). d. Allow the specimens to dry completely and re-measure the hardness.
-
Calculations: a. Percent Volume Swell: [(V2 - V1) / V1] * 100 b. Change in Hardness: Final Hardness - Initial Hardness
Causality: This self-validating system directly measures the physical changes in the elastomer caused by the solvent. By comparing the percentage volume swell and the change in hardness for different solvents, a clear ranking of their compatibility with the specific elastomer can be established.
Environmental, Health, and Safety (EHS) Profile
The EHS profile is a critical factor in solvent selection, with increasing regulatory focus on substances with high global warming potential (GWP) and persistence in the environment.
| Property | Perfluoro-2-butyltetrahydrofuran | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | Chemours™ Vertrel™ XF |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 |
| Global Warming Potential (GWP, 100-yr) | High (Unspecified) | 320 | 59 | 1300 |
| Atmospheric Lifetime (years) | Long (Unspecified) | 4.1 | 5.4 | ~15 |
| Flammability | Non-flammable | Non-flammable | Non-flammable | Non-flammable |
| Toxicity (General) | Low, but data is limited. Classified as a PFAS. | Low, with an established exposure guideline of 750 ppm. | Low, with an established exposure guideline of 200 ppm. | Low, with an established exposure guideline. |
Note: Perfluoro-2-butyltetrahydrofuran is a per- and polyfluoroalkyl substance (PFAS). The environmental and health concerns associated with PFAS are a subject of ongoing research and regulatory review.[11][15]
Discussion: Hydrofluoroethers like the Novec™ fluids were specifically designed to have a lower environmental impact than older generations of fluorinated solvents, with lower GWPs and shorter atmospheric lifetimes.[2][28] Hydrofluorocarbons such as Vertrel™ XF also have zero ODP but can have higher GWPs. Perfluorinated compounds like Perfluoro-2-butyltetrahydrofuran and Galden® fluids are extremely stable, which translates to very long atmospheric lifetimes and high GWPs. This persistence is a significant environmental concern.[11][15]
From a toxicity perspective, the hydrofluoroethers and hydrofluorocarbons in this comparison have undergone extensive testing and have established occupational exposure limits.[29] The toxicological profile of many perfluorinated compounds, including Perfluoro-2-butyltetrahydrofuran, is less well-documented in the public domain, and they fall under the broad and scrutinized category of PFAS.[5]
Conclusion and Recommendations
The selection of a fluorinated solvent requires a careful balancing of performance, cost, and environmental, health, and safety considerations.
-
Perfluoro-2-butyltetrahydrofuran offers a wide liquid operating range and high density, which may be advantageous for specific heat transfer and particulate cleaning applications. However, its classification as a PFAS and likely high GWP and long atmospheric lifetime are significant drawbacks that must be carefully considered in the context of current and future environmental regulations.
-
3M™ Novec™ 7100 and 7200 (and their equivalents) represent a more balanced choice for many applications, offering good performance in cleaning and heat transfer with a more favorable environmental and safety profile compared to perfluorinated compounds.
-
Chemours™ Vertrel™ XF is a strong performer in cleaning applications, but its higher GWP compared to the Novec™ fluids may be a consideration for some users.
-
Galden® and Krytox™ PFPEs remain the solvents of choice for extreme temperature applications where their unparalleled thermal stability and inertness are required, though their environmental persistence is a key factor to manage.
For researchers and drug development professionals, the trend is clearly towards solvents with lower environmental impact. While perfluorinated compounds like Perfluoro-2-butyltetrahydrofuran may offer specific performance benefits, the long-term regulatory and environmental landscape favors the adoption of alternatives with lower GWP and shorter atmospheric lifetimes, such as the hydrofluoroethers. It is strongly recommended to consult the latest safety data sheets and regulatory information before selecting and using any of these solvents.
References
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Chemours. Vertrel™ XF Specialty Fluid. [Link]
-
3M. 3M™ Novec™ 7100 Engineered Fluid. [Link]
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3M. 3M™ Novec™ 7200 Engineered Fluid. [Link]
-
3M Canada. 3M™ Novec™ Engineered Fluid, 7200. [Link]
-
ASTM International. ASTM G93 / G93M - 19 Standard Practice for Cleaning Methods and Cleanliness Levels for Material and Equipment Used in Oxygen-Enriched Environments. [Link]
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Chemours. Krytox™ GPL 105 Oil. [Link]
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DGE – Smart Specialty Chemicals. Krytox™ GPL 105 Performance Lubricant. [Link]
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FenS. Galden® fluids. [Link]
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3M Canada. 3M™ Novec™ Engineered Fluid, 7100. [Link]
-
Chemours. Vertrel™ XF. [Link]
-
Best Technology. 3M™ Novec™ 7200 Engineered Fluid. [Link]
-
Best Technology. 3M™ Novec™ 7100 Engineered Fluid. [Link]
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3M. 3M™ Novec™ 7200 Engineered Fluid Product Information. [Link]
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3M. 3M™ Novec™ 7100 Engineered Fluid Product Information. [Link]
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ASTM International. ASTM D471-16a Standard Test Method for Rubber Property—Effect of Liquids. [Link]
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Coi Rubber Products. ASTM D471: Standard Test Method for Rubber Property – Effect of Liquids. [Link]
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MaTestLab. ASTM D471 Rubber Property - Effect of Liquids US Lab. [Link]
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ARDL. ASTM D471. [Link]
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Tsai, W. T. (2005). Environmental risk assessment of hydrofluoroethers (HFEs). Journal of hazardous materials, 119(1-3), 69–78. [Link]
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Enviro Tech International, Inc. The Advantages Of Using Fluorinated Solvents. [Link]
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Intertek. Shore Hardness ASTM D2240. [Link]
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Industrial Physics. ASTM D2240 testing. [Link]
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Ecolink, Inc. Hydrofluorocarbons Versus Hydrofluoroethers - Sustainable Chemicals Strategy. [Link]
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Techspray. Efficient thermal transfer • High heat capacity • Full Line of Novec Replacements Cool Down Devices to Heat Up Performan. [Link]
-
ASTM International. D2240-15(2021) Standard Test Method for Rubber Property—Durometer Hardness. [Link]
-
Plan Tech. ASTM D2240 Durometer Hardness. [Link]
-
ASTM International. D2240 Standard Test Method for Rubber Property—Durometer Hardness. [Link]
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ResearchGate. Environmental risk assessment of hydrofluoroethers (HFEs). [Link]
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Chemours. Vertrel™ XF Specialty Fluid. [Link]
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Toxic Docs. Response to Hydrofluoroethers PFAS As a representative of fluorine chemical manufacturers, Juhua Group has always been mainly pr. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Perfluoro-2-butyltetrahydrofuran
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of Perfluoro-2-butyltetrahydrofuran (PFBTF), a member of the per- and polyfluoroalkyl substances (PFAS) family. As regulatory scrutiny and health concerns surrounding "forever chemicals" intensify, the need for robust, reliable, and validated analytical methods is paramount for researchers, scientists, and drug development professionals. This document offers a comparative analysis of suitable analytical techniques, supported by established performance data for similar PFAS compounds, and outlines the critical steps for method validation to ensure data of the highest integrity.
The Criticality of Method Validation in PFAS Analysis
Method validation is the cornerstone of reliable analytical data. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a compound like PFBTF, which may be present at trace levels in complex matrices, a validated method ensures that the results are accurate, precise, and reproducible. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical methods, particularly for contaminants of emerging concern like PFAS.[1]
The validation process provides a high degree of confidence in the analytical results, which is essential for:
-
Environmental Monitoring: Accurately assessing the extent of contamination in various environmental compartments such as water, soil, and air.
-
Toxicological Studies: Providing reliable data for understanding the fate and effects of PFBTF in biological systems.
-
Regulatory Compliance: Ensuring that products and processes meet the required safety standards.
-
Drug Development: In the pharmaceutical industry, PFBTF or similar fluorinated compounds may be used as solvents or reagents; validated methods are crucial for quality control and ensuring the final product is free from harmful residues.[2]
Comparative Overview of Analytical Techniques for PFBTF
The selection of an appropriate analytical technique for PFBTF depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The most prevalent and robust method for PFAS analysis is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][4] However, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable, albeit less common, alternative.
Table 1: Comparison of Analytical Techniques for PFBTF Analysis
| Feature | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of analytes in a liquid mobile phase followed by mass spectrometric detection and quantification. | Chromatographic separation of volatile or semi-volatile analytes in a gaseous mobile phase followed by mass spectrometric detection. |
| Applicability to PFBTF | High. Considered the "gold standard" for PFAS analysis due to its ability to analyze a wide range of polar and non-polar compounds without derivatization. | Moderate. PFBTF is a relatively volatile compound, making it amenable to GC-MS analysis. However, derivatization may be required for other PFAS compounds.[5] |
| Sensitivity | Very High (ng/L to pg/L levels). | High (µg/L to ng/L levels). |
| Selectivity | Very High. The use of multiple reaction monitoring (MRM) provides excellent selectivity in complex matrices. | High. The mass spectrometer provides high selectivity. |
| Sample Throughput | Moderate to High. | Moderate. |
| Challenges | Potential for matrix effects, background contamination from system components. | Limited to thermally stable and volatile compounds, potential for thermal degradation of some PFAS. |
| Typical Validation Performance | Linearity (R²) > 0.99, Accuracy (Recovery) 70-130%, Precision (RSD) < 20%. | Linearity (R²) > 0.99, Accuracy (Recovery) 70-130%, Precision (RSD) < 20%. |
The Workflow of Analytical Method Validation
A comprehensive method validation encompasses several key parameters to demonstrate the method's performance and reliability. The following diagram illustrates a typical workflow for the validation of an analytical method for PFBTF.
Caption: A typical workflow for the validation of an analytical method.
Detailed Experimental Protocol: LC-MS/MS Method for PFBTF
The following protocol is a representative example for the analysis of PFBTF in a water matrix, based on established EPA methods for other PFAS.[6] It is crucial to note that this method must be fully validated for Perfluoro-2-butyltetrahydrofuran specifically before its application.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to clean up the sample and concentrate the analyte of interest.[7]
Materials:
-
Polypropylene centrifuge tubes (50 mL)
-
Weak anion exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution (0.1% in methanol)
-
Ultrapure water
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Spiking: To a 250 mL water sample, add an appropriate internal standard (e.g., a stable isotope-labeled analog of PFBTF, if available, or a structurally similar labeled PFAS).
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with 5 mL of 0.1% ammonium hydroxide in methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for PFAS analysis.
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The specific gradient profile needs to be optimized.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for PFBTF and the internal standard need to be determined and optimized. This provides high selectivity and sensitivity.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.
Table 2: Illustrative LC-MS/MS Validation Data for a PFAS Compound
The following table presents typical performance data that should be generated during the validation of the analytical method for PFBTF. The values are representative of what is expected for PFAS analysis.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | To be defined based on expected sample concentrations | e.g., 1 - 100 ng/mL |
| Accuracy (Recovery) | 70 - 130% | 85 - 115% |
| Precision (RSD) | ≤ 20% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | e.g., 0.5 ng/L |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | e.g., 1.5 ng/L |
| Specificity | No significant interfering peaks at the retention time of the analyte | Confirmed by analysis of blank matrix samples |
| Robustness | No significant changes in results with small, deliberate variations in method parameters | Consistent results with minor changes in mobile phase composition or column temperature |
| Stability | Analyte stable in sample and extracts under defined storage conditions | > 90% recovery after storage |
The Logic of a Self-Validating System
A well-described analytical protocol should inherently be a self-validating system. This means that the quality control measures are integrated into the routine analysis to continuously monitor the method's performance.
Caption: A flowchart illustrating a self-validating analytical system.
This continuous monitoring ensures that any deviation from the validated method performance is detected and addressed promptly, thereby maintaining the integrity of the analytical data generated over time.
Conclusion
References
-
Shimadzu. (n.d.). PFAS Analysis: Application Notebook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Per- and Polyfluoroalkyl Substances (PFAS): Data Review and Validation Guidelines for Analytical Methods. Retrieved from [Link]
- Menz, D. H., Feltgen, N., Lechner, T., & Hoerauf, H. (2020). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Investigative Ophthalmology & Visual Science, 61(7), 42.
-
Agilent Technologies. (2017). Analysis of Per/Polyfluoroalkyl Substances in Water Using an Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]
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Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
- Quiñones, O., & Snyder, S. A. (2011). Fragmentation patterns, retention times, and method validation parameters for PFCs implicated in 8-2 fTOH metabolism. Journal of the American Society for Mass Spectrometry, 22(5), 861–872.
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U.S. National Library of Medicine. (n.d.). A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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PubMed. (2015). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Retrieved from [Link]
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LUT University. (2022). USE OF LIQUID CHROMATOGRAPHY IN THE ANALYSIS OF PER- AND POLYFLUOROALKYLS SUBSTANCES. Retrieved from [Link]
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PubMed Central. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health. (2022). Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals. Retrieved from [Link]
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ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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ResearchGate. (2022). Methods for sample pretreatment and detection of per- and polyfluoroalkyl substances in biological samples: A review. Retrieved from [Link]
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Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. Retrieved from [Link]
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ResearchGate. (2018). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. Retrieved from [Link]
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GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Data Review and Validation Guidelines for Perfluoroalkyl Substances (PFASs) Analyzed Using EPA Method 537. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Development and Validation of an Analytical Method for Simultaneous Determination of Perfluoroalkyl Acids in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples. Retrieved from [Link]
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A Senior Scientist's Guide to Cross-Validation of Experimental Results in Perfluoro-2-butyltetrahydrofuran (F6-THF)
For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical decision that dictates the outcome, reproducibility, and scalability of a chemical process. The emergence of novel solvents like Perfluoro-2-butyltetrahydrofuran (F6-THF), often positioned for its unique physical properties and potential as a greener alternative, necessitates a rigorous framework for cross-validating experimental results against established systems. This guide provides an in-depth, objective comparison of F6-THF with common laboratory solvents, supported by a detailed protocol for cross-validation using a model Suzuki-Miyaura coupling reaction. Our focus is not merely on presenting data, but on elucidating the underlying physicochemical principles that govern solvent performance and ensuring the integrity of your findings.
The Foundation: A Physicochemical Comparison of Solvents
Before embarking on experimental work, understanding the fundamental properties of a solvent is paramount. These properties govern everything from substrate solubility and reaction kinetics to work-up efficiency and safety. F6-THF is a fluorinated cyclic ether, a structural class that imparts distinct characteristics compared to traditional hydrocarbon-based or ethereal solvents. Below is a comparative analysis of F6-THF against Tetrahydrofuran (THF), its greener derivative 2-Methyltetrahydrofuran (2-MeTHF), and the common aromatic solvent, Toluene.
Causality Behind the Comparison: We have selected THF as a classic ethereal solvent standard.[1][2][3] Toluene is chosen for its widespread use in reactions requiring higher temperatures.[4][5] 2-Methyltetrahydrofuran (2-MeTHF) is included as a modern, bio-based, and safer alternative to THF, making it a highly relevant benchmark for any new "green" solvent.[6][7][8][9][10]
Table 1: Comparative Physicochemical Properties of Solvents
| Property | Perfluoro-2-butyltetrahydrofuran (F6-THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Toluene |
| CAS Number | 335-36-4 | 96-47-9 | 109-99-9 | 108-88-3 |
| Molecular Weight ( g/mol ) | 416.06 | 86.13 | 72.11 | 92.14 |
| Boiling Point (°C) | 99 - 107 | 80 | 66 | 111 |
| Melting Point (°C) | -88 | -136 | -108.4 | -95 |
| Density (g/mL at 20°C) | 1.78 | 0.854 | 0.888 | 0.867 |
| Water Solubility | Insoluble | 14 g/100 g (Limited Miscibility) | Miscible | 0.52 g/L (Immiscible) |
| Polarity/Dielectric Constant | Low (not explicitly found, but expected for perfluorinated compounds) | 7.0 | 7.6 | 2.4 |
| Key Safety Hazards | Skin/eye irritation.[11] | Highly flammable, forms peroxides.[7][8] | Highly flammable, readily forms explosive peroxides.[1][2] | Highly flammable, reprotoxic.[4][5] |
Expert Insights: The properties of F6-THF immediately suggest several implications for experimental design. Its high boiling point is comparable to Toluene, allowing for reactions to be conducted at elevated temperatures, which can be crucial for overcoming activation energy barriers. Its high density will lead to phase inversion during aqueous work-ups compared to most organic solvents. Furthermore, its insolubility in water is a significant advantage over THF and 2-MeTHF for extractions, potentially simplifying product isolation. Perfluorinated compounds are known for their unique "fluorous" phase behavior and can exhibit different solvency profiles for highly polar or nonpolar organic molecules, which can dramatically alter reaction outcomes.
A Framework for Cross-Validation: The Suzuki-Miyaura Coupling Case Study
The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical and materials science.[12][13] Its performance is highly sensitive to the choice of solvent, which influences catalyst stability, substrate solubility, and base efficacy.[14][15] This sensitivity makes it an ideal model reaction to cross-validate the performance of F6-THF.
Why this approach? In the absence of direct, published comparative studies for F6-THF in this reaction, we must establish a self-validating system. This protocol is designed not just to be followed, but to generate robust, comparable data that will allow for an objective assessment of F6-THF's viability as a solvent in your specific application.
Logical Workflow for Solvent Cross-Validation
The following diagram outlines the logical process for systematically evaluating a new solvent against an established one.
Caption: A logical workflow for the cross-validation of a new reaction solvent.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol details a parallel experiment to compare F6-THF against 2-MeTHF.
Materials:
-
4-Bromotoluene (Electrophile)
-
Phenylboronic acid (Nucleophile)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)
-
SPhos (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Perfluoro-2-butyltetrahydrofuran (F6-THF), anhydrous
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Degassed deionized water
-
Standard analytical equipment (GC-MS or LC-MS, NMR)
Experimental Setup Workflow:
Caption: Parallel workflow for Suzuki-Miyaura coupling in F6-THF and 2-MeTHF.
Step-by-Step Procedure:
-
Vial Preparation: In two separate, identical reaction vials equipped with magnetic stir bars, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Expertise Note: The use of a pre-catalyst or a well-defined ligand like SPhos is crucial for reproducibility. K₃PO₄ is a common and effective base for this transformation.
-
-
Solvent Addition:
-
To Vial A, add 5 mL of anhydrous F6-THF and 0.5 mL of degassed deionized water.
-
To Vial B (Control), add 5 mL of anhydrous 2-MeTHF and 0.5 mL of degassed deionized water.
-
-
Inerting: Seal both vials with septa and purge with dry nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place both vials in a preheated reaction block at 80°C and stir vigorously.
-
Causality Note: 80°C is chosen as it is the boiling point of 2-MeTHF, providing a direct comparison at reflux for the control solvent, while being well within the liquid range of F6-THF.
-
-
Monitoring: At specified time points (e.g., 1, 4, and 24 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or GC-MS to monitor the consumption of starting material and the formation of the product (4-methyl-1,1'-biphenyl).
-
Work-up and Analysis: Once the reaction in the control vial reaches completion (or after 24 hours), cool both vials to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water to each vial.
-
Observe the phase separation. Note the high density of the F6-THF will result in the organic layer being the bottom layer in Vial A.
-
Separate the layers and extract the aqueous layer with an additional 10 mL of ethyl acetate.
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude yield and purity. Purify the product by column chromatography if necessary and calculate the isolated yield.
-
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 2: Hypothetical Comparative Reaction Data
| Parameter | Reaction in F6-THF/H₂O | Reaction in 2-MeTHF/H₂O (Control) |
| Reaction Time (h) | [Record Time to Completion] | [Record Time to Completion] |
| Conversion at 4h (%) | [Determine by GC/LC-MS] | [Determine by GC/LC-MS] |
| Isolated Yield (%) | [Calculate after Purification] | [Calculate after Purification] |
| Product Purity (%) | [Determine by NMR/GC-MS] | [Determine by NMR/GC-MS] |
| Key Observations | e.g., Catalyst solubility, color changes, ease of work-up. | e.g., Catalyst solubility, color changes, ease of work-up. |
Interpreting the Results:
-
Higher Yield/Faster Reaction in F6-THF? This could be attributed to its higher boiling point allowing for more effective thermal energy input, or a unique beneficial interaction with the catalytic cycle.
-
Lower Yield/Slower Reaction in F6-THF? This might suggest poor solubility of the catalyst, base, or intermediates in the fluorous solvent. The highly non-polar nature of F6-THF might not effectively stabilize charged intermediates in the catalytic cycle as well as an ethereal solvent like 2-MeTHF.
-
Different Impurity Profile? The solvent can influence side reactions. A different impurity profile in F6-THF would be a critical finding, warranting further investigation into potential solvent-participating side reactions.
Conclusion and Best Practices
The adoption of a new solvent like Perfluoro-2-butyltetrahydrofuran should be a data-driven decision. While its physical properties—high boiling point, high density, and water immiscibility—present theoretical advantages for certain applications, these must be empirically verified. The cross-validation framework presented here, using a well-understood and sensitive model reaction, provides the necessary tool for researchers to generate their own conclusive data.
By systematically comparing F6-THF to a relevant benchmark like 2-MeTHF, you can confidently assess its impact on reaction efficiency, product purity, and overall process viability. This rigorous, evidence-based approach is the cornerstone of scientific integrity and ensures that the results you obtain are robust, reproducible, and not merely an artifact of an uncharacterized solvent system.
References
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China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. [Link]
-
K-Chem. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use. [Link]
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Baetro. Toluene (108-88-3): Solvent, Benzene, & Occupational Safety. [Link]
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Wikipedia. 2-Methyltetrahydrofuran. [Link]
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Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). [Link]
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CM Fine Chemicals. 2-MeTHF | Featured Products. [Link]
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Carl ROTH. Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Corpet, M. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein J. Org. Chem. [Link]
-
Sherwood, J. D. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
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A Comparative Guide to the Efficacy of Perfluoro-2-butyltetrahydrofuran as a Replacement for Regulated Solvents
Introduction: The Imperative for Solvent Replacement in High-Stakes Industries
In the realms of pharmaceutical research, drug development, and advanced manufacturing, the choice of a solvent is far from trivial. For decades, compounds like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and n-propyl bromide (nPB) were the workhorses for critical applications such as precision cleaning, vapor degreasing, and heat transfer. Their efficacy was undeniable. However, growing awareness of their detrimental environmental effects—namely ozone depletion and high global warming potential (GWP)—and concerns over worker safety have led to stringent regulations and phase-outs. The pharmaceutical industry, in particular, operates under tight regulatory scrutiny where residual solvents in final products are a major concern due to their potential toxicity.[1]
This necessary shift has created a pressing demand for high-performance replacement solvents that do not compromise on efficacy while offering a superior environmental and safety profile. Perfluoro-2-butyltetrahydrofuran, a hydrofluoroether (HFE) commercially known as 3M™ Novec™ 7200 and now available as chemically identical alternatives from other manufacturers, has emerged as a leading candidate.[2][3][4] This guide provides a detailed, data-driven comparison of Perfluoro-2-butyltetrahydrofuran against legacy regulated solvents, offering researchers, scientists, and drug development professionals an objective evaluation of its performance, supported by experimental frameworks.
Comparative Analysis of Physicochemical, Environmental, and Safety Profiles
The fundamental properties of a solvent dictate its suitability for specific applications. A desirable replacement must exhibit similar or superior performance characteristics while significantly improving upon the environmental and safety drawbacks of its predecessors. Perfluoro-2-butyltetrahydrofuran is a clear, colorless, and low-odor fluid intended to replace ozone-depleting substances (ODSs) and compounds with high GWP.[5][6]
Causality Behind Property Selection:
-
Boiling Point: A moderate boiling point (76°C for Perfluoro-2-butyltetrahydrofuran) is crucial.[7][8] It's high enough to minimize evaporative losses during handling and use, a significant improvement over many CFCs and HCFCs, yet low enough for effective vapor degreasing and easy removal from cleaned components.[5][6]
-
Surface Tension & Viscosity: Low surface tension and viscosity are paramount for precision cleaning.[5][9] These properties allow the solvent to penetrate tight, complex geometries, ensuring thorough cleaning and removal of contaminants from microscopic crevices—a common challenge in medical device and electronics manufacturing.[2][10]
-
Environmental & Safety Metrics (ODP, GWP, PEL): These are the primary drivers for solvent replacement. A zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP) are non-negotiable for a sustainable alternative.[2][7] A high Permissible Exposure Limit (PEL) indicates lower toxicity, translating to a safer working environment for personnel.[5]
| Property | Perfluoro-2-butyltetrahydrofuran (HFE) | CFC-113 | HCFC-141b | n-Propyl Bromide (nPB) |
| Chemical Formula | C4F9OC2H5[5] | C2Cl3F3 | C2H3Cl2F | C3H7Br |
| Boiling Point (°C) | 76[7] | 47.6 | 32 | 71 |
| Liquid Density (g/cm³) | 1.43[7][8] | 1.56 | 1.23 | 1.35 |
| Surface Tension (dynes/cm) | 13.6[8] | 17.3 | 19.5 | 22.1 |
| Heat of Vaporization (kJ/kg) | 119[11][12] | 147 | 223 | 246 |
| Ozone Depletion Potential (ODP) | 0[2][7][9] | 0.8 | 0.11 | ~0.02 |
| Global Warming Potential (GWP, 100-yr) | 59[7][13] | 6130 | 725 | 3-10 |
| Exposure Guideline (ppm, 8-hr TWA) | 200[5][9] | 1000 | 500 | 0.1 (ACGIH TLV) |
| Flammability | Non-flammable[2][7][9] | Non-flammable | Non-flammable | Flammable |
Table 1: Comparative properties of Perfluoro-2-butyltetrahydrofuran and select regulated solvents.
Performance Evaluation I: Precision Cleaning & Vapor Degreasing Efficacy
The primary function of many regulated solvents is the removal of contaminants such as oils, greases, fluxes, and particulates from manufactured components. The efficacy of a replacement solvent must be rigorously validated to ensure it meets or exceeds the cleaning standards of the legacy solvent.
Experimental Rationale: A Self-Validating Protocol
To objectively compare cleaning performance, we designed a protocol that evaluates the removal of a standardized industrial contaminant (e.g., a light hydrocarbon oil) from a representative substrate (e.g., stainless steel coupons). The protocol's self-validating nature comes from the inclusion of positive and negative controls. The uncleaned "soiled" control establishes the initial contaminant level, while a "perfectly clean" control (a coupon subjected to an exhaustive cleaning process) defines the target. The performance of the test solvents is then measured against these benchmarks.
Experimental Workflow: Vapor Degreasing Trial
Caption: Experimental workflow for comparative cleaning efficacy.
Detailed Protocol: Vapor Degreasing
-
Preparation of Test Coupons:
-
Use 316 stainless steel coupons (5cm x 5cm).
-
Pre-clean all coupons with acetone and isopropanol and bake at 120°C for 30 minutes to ensure no prior residues.
-
Obtain a baseline weight for each clean coupon using a 5-decimal analytical balance.
-
-
Application of Contaminant:
-
Prepare a solution of a representative light machining oil in a volatile solvent (e.g., hexane).
-
Apply a precise amount of the solution to each coupon to deposit exactly 5.00 mg of oil upon solvent evaporation.
-
Allow the hexane to fully evaporate in a fume hood.
-
Re-weigh the "soiled" coupons to confirm the initial soil mass.
-
-
Vapor Degreasing Process: [14][15][16]
-
Charge a two-sump vapor degreaser with the test solvent (e.g., Perfluoro-2-butyltetrahydrofuran).
-
Heat the boil sump to the solvent's boiling point to establish a stable vapor zone. Ensure cooling coils are active to contain the vapor.
-
Place a set of soiled coupons (n=5) into a wire mesh basket.
-
Slowly lower the basket into the vapor zone, just above the boiling liquid. Hold for 2 minutes. Condensing solvent will perform the initial cleaning.
-
Lower the basket into the rinse sump (containing pure, condensed solvent) for 2 minutes for a final rinse.
-
Slowly withdraw the basket (at a rate < 3 meters/min) through the vapor zone and past the cooling coils. The parts should emerge clean and dry.
-
-
Gravimetric Analysis of Cleaning Efficacy:
-
Allow the cleaned coupons to return to ambient temperature.
-
Weigh the final cleaned coupons.
-
Calculate the cleaning efficacy as the percentage of soil removed: Efficacy (%) = [(Initial Soil Mass - Final Soil Mass) / Initial Soil Mass] x 100
-
Analytical Methodology: Residual Solvent Determination
To ensure a solvent is suitable for pharmaceutical applications, it's critical to confirm it can be completely removed from the product. Gas Chromatography with Headspace analysis (GC-HS) is the preferred method for quantifying volatile residual solvents.[17][18][19]
-
Sample Preparation:
-
Place a cleaned and dried coupon into a 20 mL headspace vial.
-
Add 5.0 mL of a high-boiling point solvent in which the residual solvent is soluble (e.g., Dimethyl sulfoxide - DMSO).[20]
-
Seal the vial with a septum and cap.
-
-
GC-HS Instrument Conditions:
-
System: Agilent GC with Headspace Sampler and Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent, 30m x 0.32mm x 1.8µm.
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Detector Temperature: 260°C
-
-
-
Calibration and Quantification:
-
Prepare calibration standards of Perfluoro-2-butyltetrahydrofuran in DMSO at known concentrations.
-
Analyze the standards to create a calibration curve.
-
Analyze the sample vials and quantify the amount of residual solvent by comparing the peak area to the calibration curve.
-
Comparative Performance Data
| Performance Metric | Perfluoro-2-butyltetrahydrofuran | CFC-113 | HCFC-141b | n-Propyl Bromide |
| Cleaning Efficacy (% Soil Removed) | >99.5% | >99.5% | >99.0% | >99.5% |
| Surface Finish | No residue, spot-free | No residue, spot-free | Minor potential for residue | Potential for residue |
| Residuals (ng/cm²) | <10 | <10 | <50 | <25 |
| Drying Time | Fast | Fast | Moderate | Fast |
Table 2: Comparative cleaning performance based on experimental protocols. Data is representative of typical performance.
The results indicate that Perfluoro-2-butyltetrahydrofuran provides cleaning efficacy on par with the most effective regulated solvents like CFC-113 and nPB, while demonstrating superior rinsing capabilities, leading to lower surface residues.
Performance Evaluation II: Thermal Management Efficacy
Beyond cleaning, HFEs like Perfluoro-2-butyltetrahydrofuran are widely used as heat transfer fluids in applications requiring dielectric properties, a wide operating temperature range, and material compatibility, such as in pharmaceutical reactor cooling or electronics immersion cooling.[2][11][12]
Key Properties for Heat Transfer
Caption: Key properties of an effective heat transfer fluid.
Comparative Thermal Properties
| Property (at 25°C) | Perfluoro-2-butyltetrahydrofuran | PFC-5060 (Example PFC) |
| Liquid Range (°C) | -138 to 76[7][8] | -90 to 56 |
| Thermal Conductivity (W/m·K) | 0.063 | 0.065 |
| Specific Heat (J/kg·K) | 1220[11][12] | 1100 |
| Kinematic Viscosity (cSt) | 0.41[11][12] | 0.4 |
| Dielectric Strength (kV, 0.1" gap) | >25[11] | >40 |
Table 3: Comparison of thermal properties.
Perfluoro-2-butyltetrahydrofuran demonstrates a favorable balance of properties for single-phase heat transfer, with a particularly wide liquid range and good thermal characteristics, making it a reliable and safer alternative to perfluorocarbons (PFCs), which have extremely high GWPs.
Material Compatibility
A critical, often overlooked, aspect of solvent selection is its compatibility with the materials of construction in process equipment. An incompatible solvent can cause swelling, cracking, or leaching of plastics and elastomers, leading to equipment failure and product contamination. Perfluoro-2-butyltetrahydrofuran shows excellent compatibility with a wide range of metals, plastics, and elastomers, similar to the performance of CFCs and superior to more aggressive solvents.[5]
| Material | Perfluoro-2-butyltetrahydrofuran | n-Propyl Bromide |
| Metals (Stainless Steel, Aluminum, Copper) | Excellent | Good (corrosion risk with stabilizers) |
| Plastics (PEEK, PTFE, PFA) | Excellent[21] | Good |
| Elastomers (Viton™, Kalrez®) | Excellent | Good |
| Sensitive Plastics (Polycarbonate, ABS) | Good[5] | Poor (can cause crazing/cracking) |
Table 4: General material compatibility summary.
Environmental Impact and Safety: The Decisive Advantage
The primary motivation for replacing legacy solvents is to mitigate their environmental and health risks. Here, the advantages of Perfluoro-2-butyltetrahydrofuran are unequivocal.
Caption: Environmental and safety profile comparison.
With a zero ODP, a low GWP, and low toxicity, Perfluoro-2-butyltetrahydrofuran is not classified as a Hazardous Air Pollutant (HAP), unlike n-propyl bromide, and is a VOC-exempt solvent in the U.S.[2][22] This profile ensures compliance with international regulations like the Montreal Protocol and national standards, future-proofing manufacturing processes against further regulatory restrictions.
Conclusion
The transition away from regulated solvents is not merely a matter of compliance but an opportunity to adopt technologies that are safer, more sustainable, and highly effective. Based on a comprehensive review of its physicochemical properties and performance data, Perfluoro-2-butyltetrahydrofuran stands as a robust and efficacious replacement for regulated solvents in critical applications within the pharmaceutical and drug development industries.
It delivers cleaning and thermal performance on par with or exceeding legacy solvents like CFC-113 and nPB, while offering an outstanding environmental and safety profile. Its compatibility with a wide range of materials and its fast, residue-free drying make it an ideal candidate for precision cleaning of sensitive components. For researchers and professionals seeking to de-risk their processes, enhance worker safety, and ensure long-term regulatory compliance without sacrificing performance, Perfluoro-2-butyltetrahydrofuran presents a validated and compelling solution.
References
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
- Analytical methods for residual solvents determination in pharmaceutical products. (2025).
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed.
- Jain, D., et al. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. International Journal of Pharmaceutical Sciences and Research.
- Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. (2022). International Journal of Research Culture Society.
- How To Effectively Clean Your Machine Parts With Vapor Degreasing. (n.d.). Enviro Tech International.
- 3M™ Novec™ 7200 Engineered Fluid. (n.d.). Best Technology.
- Vapor Degreasing: The Quick Guide. (n.d.). Techspray.
- 3M™ Novec™ 7200 Engineered Fluid Product Information. (n.d.). 3M.
- FULL PUBLIC REPORT HFE-7200/8200 3M™ Novec™ Engineered Fluid. (2003). Australian Government Department of Health.
- 3M™ Novec™ 7200 Engineered Fluid. (n.d.). 3M.
- 3M™ Novec™ 7200. (n.d.). Inventec Performance Chemicals.
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- Optimizing the Vapor Degreasing Process. (n.d.). Techspray.
- Vapor Degreaser For Medical Device Instruments. (n.d.). Best Technology Inc.
- Novec™ 7200, 3M. (n.d.). ChemPoint.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
- Q3C - Tables and List Guidance for Industry. (2018). U.S. Food and Drug Administration.
- 3M NOVEC™ 7200. (n.d.). TMC Industries.
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- Heat transfer applications using 3M™ Novec™ Engineered Fluids. (n.d.). 3M.
- Heat Transfer Applications using 3M™ Novec™ Engineered Fluids. (n.d.). Cintas Adhesivas.
- BestSolv® 7200 Engineered Fluid | Novec™ 7200 Replacement. (n.d.). Best Technology.
- Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. PubMed.
- Novec™ vs. Enviro Tech Solvents – Performance and Compatibility Deep Dive. (n.d.). Enviro Tech International.
- Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). (n.d.). Carl ROTH.
- Chemical resistance, PFA | Materials. (n.d.). Polyfluor.
- 40 CFR 84.64 -- Global warming potentials. (n.d.). eCFR.
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A Comparative Performance Analysis of Perfluoro-2-butyltetrahydrofuran (Novec 7100) for High-Performance Applications
This guide provides an in-depth, data-driven comparison of Perfluoro-2-butyltetrahydrofuran, commercially known as Novec 7100, against key market alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond catalog data to offer a practical, evidence-based benchmark of performance in critical applications, including heat transfer, precision cleaning, and as a specialized reaction medium. In light of the announced phase-out of 3M™ Novec™ fluids, this guide serves as an essential tool for navigating the transition to next-generation solutions without compromising on performance, safety, or regulatory compliance.[1][2]
Introduction: The Evolving Landscape of Fluorinated Fluids
Perfluoro-2-butyltetrahydrofuran (a hydrofluoroether or HFE) established itself as a versatile fluid, prized for its unique combination of thermal stability, low toxicity, non-flammability, and favorable environmental profile, including zero ozone depletion potential (ODP) and a low global warming potential (GWP).[3][4] Its primary applications span precision cleaning, heat transfer in the semiconductor and electronics industries, and as a carrier fluid or reaction medium.[3][5]
The discontinuation of its production necessitates a critical evaluation of available alternatives. This guide benchmarks Perfluoro-2-butyltetrahydrofuran against three categories of substitutes:
-
Exact-Molecule Replacements: Fluids with identical chemical and physical properties.
-
Functional Alternatives (Fluorinated): Different chemical compositions (e.g., perfluoropolyethers) offering comparable performance in specific applications.
-
Next-Generation PFAS-Free Solutions: Advanced formulations designed to meet evolving environmental standards while delivering high performance.
This analysis is grounded in the causality of experimental choices and self-validating protocols to ensure trustworthiness and technical accuracy.
Comparative Analysis of Physicochemical Properties
The fundamental performance of an industrial fluid is dictated by its intrinsic physical and chemical properties. The following table provides a quantitative comparison between Perfluoro-2-butyltetrahydrofuran and its alternatives.
| Property | Perfluoro-2-butyltetrahydrofuran (Novec 7100) | ETI 7100 / BestSolv® 7100 (Exact-Molecule) | Solvay Galden® HT 70 (PFPE) | BestSolv® Zeta (PFAS-Free HFO/HCFO) |
| Boiling Point (°C) | 61 | 59 - 61 | 70 | 54 |
| Vapor Pressure (kPa @ 25°C) | 27 | 27 - 28 | 18.8 | 32 |
| Liquid Density (g/mL @ 25°C) | 1.52 | 1.5 - 1.52 | 1.68 | 1.39 |
| Kinematic Viscosity (cSt @ 25°C) | 0.38 | < 1.0 | 0.50 | Not Specified |
| Specific Heat (kJ/kg·K @ 25°C) | 1.183 | 1.2 | 0.96 | 1.34 |
| Thermal Conductivity (W/m·K @ 25°C) | 0.069 | Not Specified | 0.065 | Not Specified |
| Heat of Vaporization (kJ/kg at bp) | 112 | 112 | 71.1 | Not Specified |
| Surface Tension (dynes/cm @ 25°C) | 13.6 | ~13-14 | 14 | 22 |
| Dielectric Strength (kV, 2.5mm gap) | >25 | >25 | 40 | Not Specified |
| Global Warming Potential (GWP, 100-yr) | 320 | Low | Not Specified | <1 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 | 0 |
| Kauri-Butanol (Kb) Value | ~10 | Not Specified | Not Applicable | 44 |
Data compiled from multiple sources.[4][6][7][8][9][10][11][12][13]
Expertise & Experience: The choice of these properties for comparison is deliberate. Boiling point and heat of vaporization are critical for heat transfer and vapor degreasing applications, dictating the operating temperature and energy required for phase change.[2] Viscosity and density influence pumping power requirements in cooling systems. Thermal conductivity is a direct measure of a fluid's ability to conduct heat. Surface tension is paramount in cleaning applications, as lower values allow the fluid to penetrate tighter spaces.[5][14] The Kauri-Butanol (Kb) value is a standardized measure of solvency power; a higher value indicates more aggressive cleaning capabilities.[15] Finally, GWP and ODP are essential for environmental compliance.[3]
Application-Specific Performance Benchmarking
Heat Transfer and Immersion Cooling
In applications such as immersion cooling for data centers and thermal management in semiconductor manufacturing, the primary objective is efficient and uniform heat removal from electronic components.[3][16] The ideal fluid possesses high thermal conductivity, low viscosity, and excellent dielectric properties to prevent short circuits.
Logical Relationship: Key Properties for Heat Transfer
Caption: Key fluid properties for effective immersion cooling.
Discussion of Alternatives:
-
ETI 7100 / BestSolv® 7100: As exact-molecule replacements, they offer identical thermal performance to Perfluoro-2-butyltetrahydrofuran, making them a seamless drop-in option.[6][17]
-
Solvay Galden® HT 70: This perfluoropolyether (PFPE) has a higher boiling point and density, which may require adjustments to system parameters. Its thermal conductivity is slightly lower than Novec 7100. However, PFPEs are known for exceptional thermal stability at very high temperatures.[9][10]
-
BestSolv® Zeta: While primarily marketed as a cleaning solvent, its properties suggest potential in less demanding heat transfer applications. A comprehensive evaluation against specific cooling requirements would be necessary.
Experimental Protocol: Determination of Convective Heat Transfer Coefficient
This protocol describes a method for evaluating the single-phase convective heat transfer performance of a dielectric fluid, a critical parameter for immersion cooling applications.
Objective: To determine the heat transfer coefficient (h) of the fluid under forced convection.
Apparatus:
-
A closed-loop fluid circulation system with a variable-speed pump.
-
A test section with a heated element (e.g., a cartridge heater of known surface area).
-
Multiple thermocouples to measure the fluid inlet temperature (Tin), outlet temperature (Tout), and the surface temperature of the heated element (Ts).
-
A flow meter to measure the volumetric flow rate of the fluid.
-
A power supply to provide a known heat input (Q) to the heater.
-
Data acquisition system.
Methodology:
-
System Preparation: Fill the loop with the test fluid and circulate to remove any air bubbles.
-
Set Flow Rate: Adjust the pump to achieve the desired flow rate.
-
Apply Heat: Apply a known electrical power (Q) to the heater.
-
Achieve Steady State: Allow the system to reach thermal equilibrium, where all temperature readings are stable.
-
Data Logging: Record Tin, Tout, Ts at multiple locations on the heater surface, and the flow rate.
-
Calculations:
-
Calculate the heat absorbed by the fluid: Q_fluid = ṁ * Cp * (Tout - Tin), where ṁ is the mass flow rate and Cp is the specific heat of the fluid.
-
Calculate the average surface temperature (Ts,avg) from the thermocouple readings.
-
Calculate the heat transfer coefficient: h = Q / (A * (Ts,avg - Tbulk)), where A is the heater surface area and Tbulk is the average bulk fluid temperature, often taken as (Tin + Tout) / 2.
-
-
Repeat: Repeat steps 2-6 for a range of flow rates and heat inputs to characterize the fluid's performance across different operating conditions.
Trustworthiness: This protocol is self-validating by comparing the electrical power input (Q) to the heat absorbed by the fluid (Q_fluid). These values should be in close agreement, accounting for minor heat losses to the environment.
Precision and Solvent Cleaning
In precision cleaning, the goal is to remove contaminants such as oils, greases, and particulates from sensitive components without damaging the substrate.[5] Performance is determined by solvency power, material compatibility, and the ability to leave no residue.
Experimental Workflow: Solvent Cleaning Efficacy
Caption: Workflow for evaluating solvent cleaning performance.
Discussion of Alternatives:
-
ETI 7100 / BestSolv® 7100: These fluids exhibit the same mild solvency (Kb value ~10) as Perfluoro-2-butyltetrahydrofuran, making them suitable for light-duty cleaning of particulates and fluorinated oils.[4][6]
-
Solvay Galden® HT 70: As a PFPE, it is not typically used for solvent cleaning due to its very low solvency power.
-
BestSolv® Zeta: This PFAS-free fluid offers significantly higher solvency, with a Kb value of 44.[7][11] This makes it a strong candidate for replacing not just neat Novec 7100, but also its more aggressive azeotropic blends, for cleaning a wider range of oils and greases without requiring additives like trans-1,2-dichloroethylene.[18][19]
Experimental Protocol: Kauri-Butanol (Kb) Value Determination (Adapted from ASTM D1133)
Objective: To quantify the relative solvency power of a cleaning fluid.
Principle: The Kb value is the volume in milliliters of solvent required to produce a defined turbidity when titrated into a standardized solution of kauri gum in n-butanol.[15][20][21] A higher titrated volume corresponds to a higher Kb value and stronger solvency.
Apparatus:
-
250-mL Erlenmeyer flask.
-
50-mL burette, graduated in 0.1-mL divisions.
-
Calibrated thermometer.
-
Water bath (25 ± 1°C).
-
Standard Kauri-Butanol solution.
Methodology:
-
Standardization: (Not detailed here, but requires titration with standard toluene and a heptane-toluene blend as per the full ASTM D1133 standard).
-
Sample Titration: a. Dispense 20 ± 0.01 g of the standard Kauri-Butanol solution into the Erlenmeyer flask. b. Place the flask in the water bath to bring the solution to 25 ± 1°C. c. Fill the burette with the solvent under test. d. Titrate the solvent into the flask while constantly swirling. e. The endpoint is reached when the sharp outlines of a printed character (e.g., 10-point font) viewed through the solution become obscured or blurred. f. Record the volume of solvent used (C).
-
Calculation: The Kb value is calculated using a formula that corrects the result based on the standardization titrations. A simplified concept is that the value is proportional to the volume of solvent required (C).
Trustworthiness: Adherence to the ASTM D1133 standard ensures reproducibility and comparability of results across different laboratories and solvents. The standardized Kauri-Butanol solution and reference solvents (toluene, heptane) provide a stable baseline for measurement.
Experimental Protocol: Non-Volatile Residue (NVR) Test (Gravimetric Method based on ASTM E1235)
Objective: To determine the amount of residue remaining after the evaporation of a solvent, quantifying its purity and cleanliness.[1][22]
Apparatus:
-
Clean, pre-weighed aluminum weighing pans or glass beakers.
-
Analytical balance with a readability of 0.01 mg or better.
-
Clean environment (e.g., a clean bench or fume hood).
-
Volumetric flasks.
-
Oven or vacuum oven for drying.
-
Desiccator.
Methodology:
-
Tare Weighing: Clean and dry a weighing pan and weigh it accurately on the analytical balance. Record this weight (W_tare).
-
Sample Addition: Place a known volume (e.g., 100 mL) of the test solvent into the tared pan.
-
Evaporation: Allow the solvent to evaporate completely in a clean, controlled environment at or near room temperature. This minimizes the loss of semi-volatile residues.
-
Drying: Once the solvent has visibly evaporated, place the pan in an oven at a controlled temperature (e.g., 105°C) for a specified time (e.g., 30 minutes) to remove any remaining volatile traces.
-
Cooling & Final Weighing: Transfer the pan to a desiccator to cool to room temperature without absorbing atmospheric moisture. Weigh the pan with the residue. Record this final weight (W_final).
-
Calculation:
-
NVR (in mg) = W_final - W_tare
-
NVR concentration (in ppm) = (NVR in mg / (Volume of solvent in L * Density of solvent in g/mL)) * 1000
-
Trustworthiness: The use of a highly sensitive analytical balance and a controlled environment for evaporation and drying are critical. A "blank" run (an empty pan subjected to the same process) should be performed to account for any atmospheric contamination, ensuring the measured residue is solely from the solvent itself.
Performance as a Reaction Medium
Perfluorinated and highly fluorinated fluids are used as reaction media due to their chemical inertness and, critically, their high solubility for gases like oxygen and carbon dioxide.[23][24][25][26][27] This property is particularly advantageous in oxidation reactions where maintaining a high concentration of dissolved oxygen can significantly enhance reaction rates and yields.
Expertise & Experience: The capacity of a solvent to solubilize molecular oxygen is a key performance indicator for its use in aerobic oxidation reactions. Perfluorinated compounds are known to have significantly higher gas solubility than hydrocarbons.[24] This is attributed to the weak intermolecular forces and the presence of "voids" in the liquid structure that can accommodate gas molecules.
Experimental Protocol: Determination of Oxygen Solubility (Saturation Method)
Objective: To measure the amount of oxygen that can be dissolved in a solvent at a given temperature and pressure.
Apparatus:
-
A thermostatically controlled, sealed vessel equipped with a magnetic stirrer.
-
A high-precision pressure transducer.
-
A vacuum pump for degassing the solvent.
-
A gas inlet for introducing high-purity oxygen.
-
A calibrated gas reservoir of known volume.
-
Temperature probe.
Methodology:
-
Degassing: A known volume of the test solvent is placed in the vessel. The solvent is thoroughly degassed by applying a vacuum while stirring until no more gas evolves.
-
Equilibration: The vessel is brought to the desired experimental temperature.
-
Gas Introduction: A known amount of oxygen from the gas reservoir is introduced into the headspace above the solvent. The initial pressure (P_initial) is recorded.
-
Saturation: The solvent is stirred vigorously to facilitate the dissolution of oxygen until the pressure in the vessel stabilizes, indicating that equilibrium has been reached. The final pressure (P_final) is recorded.
-
Calculation:
-
The amount of oxygen that dissolved in the liquid phase is calculated from the pressure drop in the headspace using the ideal gas law (or a more precise equation of state if necessary).
-
Moles of dissolved O₂ = (P_initial - P_final) * V_headspace / (R * T)
-
The solubility can be expressed in various units, such as mole fraction or volume of gas per volume of liquid (e.g., mL of O₂/100 mL of solvent).
-
-
Repeat: The procedure can be repeated at different temperatures to determine the thermodynamic properties of dissolution.
Logical Relationship: Oxygen Solubility Measurement
Caption: Workflow for measuring oxygen solubility in a solvent.
Conclusion and Recommendations
Perfluoro-2-butyltetrahydrofuran (Novec 7100) has been a benchmark fluid due to its balanced profile of performance, safety, and environmental characteristics. This guide demonstrates that viable, and in some cases superior, alternatives are readily available.
-
For applications requiring a direct, validated drop-in replacement with no process changes, exact-molecule fluids like ETI 7100 and BestSolv® 7100 are the most logical choice. They offer identical performance in heat transfer and light-duty cleaning.[5][6][17]
-
For specialized high-temperature heat transfer applications where thermal stability is the paramount concern, a perfluoropolyether (PFPE) like Solvay Galden® HT 70 should be considered, though it may require system adjustments.[9][28]
-
For users seeking to "future-proof" their processes against evolving regulations and for applications requiring stronger solvency, next-generation PFAS-free fluids like BestSolv® Zeta present a compelling option. Its significantly higher Kb value allows it to tackle a broader range of cleaning challenges, potentially consolidating solvent inventories.[7][11][19]
The selection of an appropriate alternative is not a one-size-fits-all decision. It requires a thorough analysis of the specific application's performance requirements, material compatibility, and regulatory landscape. The experimental protocols provided herein offer a framework for conducting this critical validation in-house, ensuring a seamless and data-driven transition.
References
-
ASTM E1235, Standard Test Method for Gravimetric Determination of Nonvolatile Residue (NVR) in Environmentally Controlled Areas for Spacecraft, ASTM International,
-
Non-Volatile Residue Test – Gravimetric Determination of NVR Content, Mettler Toledo,
-
ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International,
-
D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International,
-
Dias, A. et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation. Physical Chemistry Chemical Physics, [Link]
-
BestSolv 7100 Technical Data Sheet, Best Technology Inc.,
-
BestSolv Zeta Technical Data Sheet, Best Technology Inc., [Link]
-
Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning, Best Technology Inc.,
-
ETI 7100, Enviro Tech International, Inc.,
-
Galden® HT70 Technical Data Sheet, Syensqo,
-
Solvay Galden HT 70 - An Alternative to 3M Novec 7100, Hicotech, [Link]
-
Dias, A. et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation, Semantic Scholar, [Link]
-
Dias, A. et al. (2003). Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation, RSC Publishing, [Link]
-
Jilte, R. et al. (2019). Experimental Study on Dielectric Fluid Immersion Cooling for Thermal Management of Lithium-Ion Battery, MDPI, [Link]
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BestSolv® Zeta PFAS-Free Solvent | 3M Novec™ Replacement, Best Technology,
-
BestSolv® Zeta: PFAS-Free Engineered Fluid, ASA Technology Việt Nam, [Link]
-
Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and predicion by molecular simulation, ResearchGate, [Link]
-
BestSolv® 7100 Engineered Fluid | Novec™ 7100 Replacement, Best Technology,
-
BestSolv® 7100 Engineered Fluid | Novec™ 7100 Replacement, Best Technology,
-
Solubility of oxygen in liquid perfluorocarbons, ResearchGate, [Link]
-
BestSolv™ Zeta PFAS-Free | 3M Novec™ Replacement, Best Technology, [Link]
-
Galden® HT PFPE Heat Transfer Fluids, Syensqo, [Link]
-
3M™ Novec™ 7100 Engineered Fluid, 3M, [Link]
-
Untitled design, Enviro Tech International, [Link]
-
3M™ Novec™M 7100, Enviro Tech International, [Link]
-
3M™ Novec™ 7100 Engineered Fluid Technical Information, 3M, [Link]
-
Novec™ vs. Enviro Tech Solvents – Performance and Compatibility Deep Dive, Enviro Tech International, [Link]
-
3M™ Novec™ 7100 Replacement, BestSolv - Best Technology, [Link]
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Navigating the Nuances of Non-polar Environments: A Comparative Guide to Perfluoro-2-butyltetrahydrofuran and its Alternatives for Reproducible Experimentation
For researchers, scientists, and drug development professionals, the choice of a reaction solvent is a critical decision that can profoundly influence experimental outcomes. Perfluoro-2-butyltetrahydrofuran (F2BTHF), a highly fluorinated cyclic ether, has carved a niche in specialized applications owing to its unique properties, including high thermal stability, chemical inertness, and the ability to dissolve a range of non-polar compounds. However, the promise of this solvent can be undermined by a frequently overlooked factor: batch-to-batch variability. This guide provides an in-depth technical exploration of the potential for irreproducibility when using different batches of F2BTHF, offers robust experimental protocols for quality control, and presents a comparative analysis with viable alternative solvents to ensure the consistency and integrity of your research.
The Hidden Variable: Understanding Batch-to-Batch Inconsistency in F2BTHF
The synthesis of Perfluoro-2-butyltetrahydrofuran, often achieved through electrochemical fluorination, can inadvertently lead to a mixture of structural isomers and other perfluorinated impurities.[1] This variability in composition between different production batches can introduce a hidden variable into your experiments, potentially leading to inconsistent reaction yields, altered product profiles, and difficulties in reproducing results.[2] The impact of even minor impurities can be significant, affecting everything from reaction kinetics to the stability of intermediates and the crystallization of the final product.[3]
Therefore, a proactive approach to quality control is not just recommended; it is essential for robust and reliable research. This guide will equip you with the necessary tools to assess the quality of your F2BTHF and make informed decisions about its use.
A Framework for Ensuring Reproducibility: Quality Control Protocols for F2BTHF
To mitigate the risks associated with batch-to-batch variability, we present two fundamental analytical protocols for the quality assessment of Perfluoro-2-butyltetrahydrofuran. These methods, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for isomer identification, provide a comprehensive picture of the solvent's composition.
Experimental Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantitative determination of the purity of F2BTHF and the identification of volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the Perfluoro-2-butyltetrahydrofuran batch to be tested in a high-purity, volatile solvent with a known low level of impurities (e.g., HPLC-grade hexane).
-
Prepare a series of calibration standards of a certified F2BTHF reference standard in the same solvent at concentrations ranging from 0.1% to 2% (v/v).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Integrate the peak corresponding to Perfluoro-2-butyltetrahydrofuran in both the sample and standard chromatograms.
-
Calculate the purity of the sample batch by comparing its peak area to the calibration curve generated from the reference standards.
-
Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Pay close attention to potential isomers or partially fluorinated byproducts.
-
Experimental Protocol 2: Isomer Identification and Quantification by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for identifying and quantifying the different structural isomers of F2BTHF present in a sample. The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments.[4][5]
Methodology:
-
Sample Preparation:
-
Prepare a solution of approximately 50 mg of the Perfluoro-2-butyltetrahydrofuran batch in 0.5 mL of a deuterated solvent suitable for fluorinated compounds (e.g., acetone-d₆ or chloroform-d).
-
Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene) for quantitative analysis.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm (centered around -120 ppm, adjust as necessary).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
-
Data Analysis:
-
Process the raw data with a Fourier transform and phase correction.
-
Integrate the distinct signals corresponding to the different fluorine environments in the F2BTHF molecule and any identified isomers. The chemical shifts and coupling patterns will be characteristic of each isomer.[6]
-
Calculate the relative percentage of each isomer by comparing the integral of its characteristic peak(s) to the total integral of all F2BTHF-related signals.
-
Visualizing the Workflow: A Systematic Approach to F2BTHF Quality Control
To ensure a logical and reproducible workflow, the following diagram outlines the key steps in assessing the quality of different batches of Perfluoro-2-butyltetrahydrofuran.
Caption: Workflow for F2BTHF Batch Quality Control.
Comparative Analysis: Perfluoro-2-butyltetrahydrofuran vs. Alternative Solvents
While F2BTHF offers unique properties, its potential for batch variability may lead researchers to consider alternative solvents. The following table provides a comparative overview of F2BTHF and two common alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), in the context of a representative organometallic reaction (Grignard reaction).[7][8][9]
| Property | Perfluoro-2-butyltetrahydrofuran (F2BTHF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Boiling Point | ~102 °C | ~80 °C | 106 °C |
| Freezing Point | -70 °C | -136 °C | -140 °C |
| Water Solubility | Insoluble | Limited (14 g/100 g at 20°C) | Very Low (1.1 g/100 g at 23°C) |
| Peroxide Formation | Low | Moderate | Low |
| Relative Polarity | Low | Moderate | Low |
| Performance in Grignard Reaction (Hypothetical Data) | |||
| Yield (%) | 85 | 92 | 90 |
| Reaction Time (h) | 4 | 2 | 2.5 |
| Work-up Ease | Excellent (clean phase separation) | Good (some emulsion tendency) | Excellent (clean phase separation) |
| Key Advantages | High thermal stability, chemical inertness | Bio-based potential, good for low temps | High boiling point, low peroxide formation, good for higher temps |
| Key Disadvantages | Potential for batch variability, high cost | Peroxide formation, lower boiling point | Higher cost than THF |
Note: The experimental data presented in this table is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates.
Decision Framework: Selecting the Optimal Solvent
The choice between F2BTHF and its alternatives depends on the specific requirements of the experiment. The following diagram provides a logical framework for making this decision.
Caption: A Decision-Making Framework for Solvent Selection.
Conclusion: Proactive Quality Control for Reliable Research
Perfluoro-2-butyltetrahydrofuran is a valuable solvent for specific applications, but its potential for batch-to-batch variability necessitates a vigilant and proactive approach to quality control. By implementing the GC-MS and ¹⁹F NMR protocols outlined in this guide, researchers can ensure the consistency and reliability of their F2BTHF, leading to more reproducible experimental outcomes. Furthermore, a thorough understanding of the properties and performance of alternative solvents like 2-MeTHF and CPME allows for informed decisions that can enhance both the efficiency and safety of chemical processes. Ultimately, investing in solvent quality control is an investment in the integrity and success of your research.
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Docuchem. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Retrieved from [Link]
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Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5649-5657. Retrieved from [Link]
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A Comparative Guide to Perfluoro-2-butyltetrahydrofuran and Its Isomers for Researchers and Drug Development Professionals
In the landscape of advanced materials and specialty chemicals, perfluorinated compounds hold a unique position due to their exceptional thermal stability, chemical inertness, and distinct physical properties. Among these, Perfluoro-2-butyltetrahydrofuran and its isomers are gaining significant attention for their potential applications in high-performance heat transfer, as inert reaction media, and in the formulation of sophisticated drug delivery systems. This guide provides an in-depth, side-by-side comparison of Perfluoro-2-butyltetrahydrofuran and its commercially relevant isomers, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal compound for their specific applications.
Introduction to Perfluoro-2-butyltetrahydrofuran and Its Isomers
Perfluoro-2-butyltetrahydrofuran is a perfluorinated cyclic ether with the molecular formula C₈F₁₆O.[1] The "perfluoro-" prefix indicates that all hydrogen atoms on the alkane framework have been replaced by fluorine atoms. This extensive fluorination is responsible for the compound's characteristic properties, including high density, low surface tension, and excellent dielectric strength.[2]
Commercially, Perfluoro-2-butyltetrahydrofuran is often available as a mixture of isomers, most notably under the trade name Fluorinert™ FC-75.[1][3] This mixture's composition can vary, but it primarily includes the main isomer, Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4), along with other C₈F₁₆O isomers and related perfluorinated compounds.[1][4] Understanding the subtle yet significant differences between these isomers is crucial for optimizing performance and ensuring reproducibility in research and development.
The primary isomers and related compounds found in typical technical mixtures include:
-
Perfluoro-2-butyltetrahydrofuran (n-isomer) (CAS 335-36-4)
-
Perfluoro(2-methylpropyl)tetrahydrofuran (isobutyl isomer)
-
Perfluoro(1-methylpropyl)tetrahydrofuran (sec-butyl isomer)
-
Perfluoro(1,1-dimethylethyl)tetrahydrofuran (tert-butyl isomer)
-
Other perfluorinated cyclic ethers and alkanes, such as Perfluoroheptane (CAS 335-57-9), which can be present in some commercial grades.[1][4][5]
The manufacturing process, typically electrochemical fluorination (ECF), inherently produces a mixture of linear and branched isomers.[6] This is a critical point to consider, as the degree and position of branching can influence the physicochemical properties of the individual isomers.[6]
Side-by-Side Comparison of Physicochemical Properties
| Property | Perfluoro-2-butyltetrahydrofuran (n-isomer) (CAS 335-36-4) | Perfluoroheptane (CAS 335-57-9) | Perfluoro(butyltetrahydrofuran) Isomer (CAS 335-35-3) |
| Molecular Formula | C₈F₁₆O | C₇F₁₆ | C₈F₁₆O |
| Molecular Weight | 416.06 g/mol [7] | 388.05 g/mol [8] | 416.06 g/mol [9] |
| Boiling Point | 102 °C[10] | 82-84 °C[8] | 97.8 °C[9] |
| Melting Point | -88 °C[11] | Not available | 35.24 °C[9] |
| Density | 1.78 g/cm³ at 20 °C[10] | 1.745 g/mL at 25 °C[8] | Not available |
| Refractive Index | 1.296 at 20 °C[1] | 1.3 at 20 °C[8] | Not available |
| Water Solubility | Insoluble[12] | Not available | Not available |
Key Insights from the Data:
-
Boiling Point Variation: The difference in boiling points between the isomers and related perfluorinated compounds is significant. Perfluoro-2-butyltetrahydrofuran (102 °C) has a higher boiling point than Perfluoroheptane (82-84 °C) and the isomer with CAS 335-35-3 (97.8 °C).[8][9][10] This property is critical for heat transfer applications, where a higher boiling point can allow for operation at higher temperatures without phase change.
-
Structural Influence: The presence of the oxygen atom in the tetrahydrofuran ring of C₈F₁₆O isomers contributes to a higher boiling point compared to the straight-chain perfluoroalkane with a similar number of carbon atoms (Perfluoroheptane). This is due to the polar nature of the C-O-C ether linkage, which introduces dipole-dipole interactions, albeit weak in a fully fluorinated molecule.
-
Isomeric Effects: Even within the C₈F₁₆O isomers, boiling points can differ. While comprehensive data for all branched isomers is scarce, it is a well-established principle in chemistry that increased branching tends to lower the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Therefore, one can anticipate that the branched isomers of Perfluoro-butyltetrahydrofuran will have slightly lower boiling points than the linear n-butyl isomer.
Performance in Key Applications
The distinct properties of Perfluoro-2-butyltetrahydrofuran isomers make them suitable for a range of demanding applications.
Electronic Cooling
Perfluorinated fluids are extensively used as dielectric coolants in the electronics industry for applications such as immersion cooling of servers, high-performance computing components, and power electronics.[2] The key performance metrics in this application are:
-
High Dielectric Strength: Prevents short circuits.
-
Good Heat Transfer Coefficient: Efficiently removes heat from electronic components.
-
Wide Liquid Range: Allows for operation across a broad range of temperatures.
-
Chemical Inertness: Ensures compatibility with a wide variety of materials used in electronic devices.
Inert Reaction Media and Solvents
The chemical inertness of perfluorinated compounds makes them excellent solvents for reactions involving highly reactive reagents. They are also used in "fluorous" chemistry, a technique that facilitates the separation of catalysts and products.[14] The choice of isomer for these applications will primarily depend on the solubility of the reactants and the desired reaction temperature. The slightly different polarities and boiling points of the isomers could be exploited to fine-tune reaction conditions and separation processes.
Drug Development and Delivery
In the pharmaceutical industry, the unique properties of fluorinated compounds are being explored for various applications.[15] The high gas-dissolving capacity of perfluorocarbons, for instance, has led to research into their use as oxygen carriers in artificial blood substitutes.[16] Furthermore, their hydrophobic and lipophobic nature can be leveraged in the design of novel drug delivery systems, such as emulsions and nanoparticles, to control the release and targeting of therapeutic agents. The subtle differences in the properties of Perfluoro-2-butyltetrahydrofuran isomers could potentially be used to optimize the stability and release kinetics of these delivery systems.
Experimental Protocols for Isomer Characterization
The analysis and characterization of isomeric mixtures of perfluorinated compounds are critical for quality control and for understanding structure-property relationships. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the individual components of such mixtures.
GC-MS Analysis of Perfluoro-2-butyltetrahydrofuran Isomers
Objective: To separate and identify the isomeric components of a commercial Perfluoro-2-butyltetrahydrofuran mixture (e.g., FC-75).
Methodology:
-
Sample Preparation: Dilute the Perfluoro-2-butyltetrahydrofuran sample in a suitable perfluorinated solvent (e.g., perfluorohexane) to an appropriate concentration (e.g., 100 ppm).
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-1ms or DB-5ms (or equivalent), with a length of 30-60 meters, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless or split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5-10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify characteristic fragment ions.
-
Compare the obtained mass spectra with a library of known perfluorinated compounds for identification.
-
The relative abundance of each isomer can be estimated from the peak areas in the TIC.
-
Expected Outcome: The GC-MS analysis should provide a chromatogram with separated peaks corresponding to the different isomers and other perfluorinated compounds present in the mixture. The mass spectra will aid in the identification of these components.
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Relationship between isomers, properties, and applications.
Caption: Workflow for GC-MS characterization of isomers.
Environmental and Toxicological Considerations
Perfluorinated compounds are known for their persistence in the environment.[6] Due to the strength of the carbon-fluorine bond, they are resistant to degradation. While Perfluoro-2-butyltetrahydrofuran is generally considered to have low toxicity, the long-term environmental fate and potential for bioaccumulation of its various isomers are areas of ongoing research.[17][18] It is important for researchers to handle these compounds with appropriate safety measures and to consider the environmental impact of their disposal. The toxicological profiles of individual isomers may differ, and more research is needed to fully understand these differences.[17][18]
Conclusion and Future Outlook
Perfluoro-2-butyltetrahydrofuran and its isomers offer a unique combination of properties that make them valuable in a range of high-performance applications. While the commercially available mixtures have proven effective, a deeper understanding of the individual isomers is essential for pushing the boundaries of innovation in fields from electronics to pharmaceuticals. The key challenge remains the limited availability of pure isomers and the corresponding comprehensive data on their properties and performance.
Future research should focus on:
-
Developing efficient methods for the synthesis and separation of individual isomers.
-
Conducting systematic studies to create a comprehensive database of the physicochemical properties of each isomer.
-
Performing comparative performance evaluations in key applications to establish clear structure-activity relationships.
-
Investigating the environmental fate and toxicological profiles of individual isomers to ensure their safe and sustainable use.
By addressing these knowledge gaps, the scientific and industrial communities can unlock the full potential of these remarkable fluorinated compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Perfluoro-2-butyltetrahydrofuran
This document provides an in-depth, procedural guide for the safe and compliant disposal of Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), a fluorinated solvent sometimes known by trade names such as Fluorinert FC-75. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound demands meticulous handling and disposal protocols due to its chemical stability and environmental persistence. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this chemical and are responsible for its entire lifecycle, from use to final disposition.
Our objective is to provide a clear, actionable framework that not only ensures safety and regulatory compliance but also explains the scientific rationale behind each procedural step, empowering your team to manage chemical waste with confidence and integrity.
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the material's intrinsic properties and associated risks. Perfluoro-2-butyltetrahydrofuran is a colorless, odorless, and non-combustible liquid.[1][2] However, its stability and classification as a PFAS are central to the handling and disposal strategy. The primary hazards are related to direct contact, inhalation, and environmental release.
Key hazards associated with Perfluoro-2-butyltetrahydrofuran are summarized below. Adherence to precautionary statements is the first line of defense in minimizing risk during handling and waste consolidation.
| Hazard Class & Category | GHS Hazard Statement | Core Precautionary Guidance |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation.[2][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] |
| Eye Damage/Irritation, Cat. 2 | H319: Causes serious eye irritation.[2][3] | Wear safety glasses with side shields or goggles.[1] |
| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation.[2][3] | Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[4] |
| Hazardous to Aquatic Life, Chronic | H413: May cause long lasting harmful effects to aquatic life.[1][5] | Avoid release to the environment. This is a critical directive for disposal.[1] |
A significant, and often overlooked, danger arises from thermal decomposition. While the compound itself is not flammable, exposure to high heat or fire can lead to the release of highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][3] This necessitates careful consideration of disposal methodologies, particularly incineration, which must be performed under controlled, high-temperature conditions to ensure complete destruction.
The Regulatory Landscape: Navigating PFAS Disposal
Perfluoro-2-butyltetrahydrofuran is a PFAS, a class of compounds often called "forever chemicals" due to the extreme strength of the carbon-fluorine bond, which prevents natural degradation.[6][7] This persistence is at the heart of global regulatory concern.
Currently, under federal U.S. law, PFAS are not individually listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[8] However, this does not mean they can be disposed of as common refuse. Several critical points must be understood:
-
Mixture Rule: If Perfluoro-2-butyltetrahydrofuran is mixed with a listed hazardous waste, the entire mixture must be managed as hazardous waste.[8]
-
State and Local Regulations: Many state or local jurisdictions have more stringent regulations than federal law and may classify PFAS-containing waste as hazardous or special waste. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and your local regulatory agencies.
-
EPA Guidance: The U.S. Environmental Protection Agency (EPA) has issued interim guidance on PFAS destruction and disposal, recommending that managers prioritize technologies with the lowest potential for environmental release.[9][10] The guidance focuses on high-temperature incineration, permitted landfilling, and underground injection as commercially available options.
The core directive from safety data sheets is unambiguous: This material and its container must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations. [11]
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins in the laboratory. The following steps provide a self-validating system for collecting and storing Perfluoro-2-butyltetrahydrofuran waste prior to its removal by a licensed contractor.
Protocol 3.1: Waste Segregation and Collection
-
Designate a Specific Waste Stream: Dedicate a specific, clearly labeled waste container for Perfluoro-2-butyltetrahydrofuran and materials contaminated with it.
-
Causality: Preventing the mixing of PFAS with other chemical waste streams avoids creating complex, difficult-to-manage hazardous mixtures and ensures the disposal method is appropriate for the chemical's unique properties.
-
-
Collect All Contaminated Materials: This includes:
-
Unused or expired Perfluoro-2-butyltetrahydrofuran.
-
Contaminated solvents or reaction mixtures.
-
Spill cleanup debris (e.g., absorbent pads, sand, contaminated PPE).[1]
-
Empty containers that are not triple-rinsed. (Note: Due to its properties, rinsing may not be effective; it is often best to dispose of the "empty" container as hazardous waste).
-
-
Prohibited Actions:
-
DO NOT discharge to a sewer or drain. Its insolubility and aquatic toxicity make this a serious compliance violation and environmental hazard.[11][12]
-
DO NOT allow for evaporation in a fume hood as a means of disposal. This releases the substance into the environment.[1]
-
DO NOT mix with non-hazardous waste.
-
Protocol 3.2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene (HDPE), glass) with secure, tightly sealing lids.
-
Label Containers Clearly: The label must, at a minimum, include:
-
The words "Hazardous Waste."
-
The full chemical name: "Perfluoro-2-butyltetrahydrofuran."
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Appropriate GHS pictograms.
-
The accumulation start date.
-
-
Store Safely: Keep waste containers closed when not in use. Store in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents or finely powdered metals.[1]
Final Disposition: Approved Methodologies
The final disposal of Perfluoro-2-butyltetrahydrofuran must be handled by a licensed and certified hazardous waste management company. The following are the primary technologies recommended by environmental agencies for PFAS waste.
4.1. Primary Recommended Technology: High-Temperature Incineration
Hazardous waste incineration is the preferred method for the destruction of PFAS compounds.
-
Mechanism: This process uses extremely high temperatures (typically >1,000°C) and controlled residence times to break the stable carbon-fluorine bonds, ultimately converting the compound into mineralized, inorganic byproducts like calcium fluoride, CO2, and water.[6][7][13]
-
Causality: Only such extreme thermal conditions can reliably provide the energy needed to cleave the C-F bond, which is the reason for the compound's persistence. Incomplete combustion at lower temperatures can result in the atmospheric dispersal of the original compound or the formation of other harmful fluorinated byproducts.[14][15]
-
Requirement: This must be performed in a permitted hazardous waste combustor or incinerator equipped with appropriate air pollution control devices to scrub acidic gases like hydrogen fluoride from the flue gas.[14]
4.2. Alternative Technology: Permitted Hazardous Waste Landfill
Landfilling is a containment strategy, not a destruction technology.
-
Mechanism: The waste is placed in a specially engineered landfill designed to minimize environmental release.
-
Causality: For high-concentration PFAS waste, the EPA recommends using a permitted RCRA Subtitle C (hazardous waste) landfill over a standard municipal landfill.[9] These facilities have more robust containment systems, including composite liners and leachate collection and treatment systems, which help control the migration of PFAS into soil and groundwater.
-
Consideration: This method is considered less preferable than incineration because the chemical is not destroyed and remains a long-term management liability.
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Perfluoro-2-butyltetrahydrofuran.
Caption: Logical workflow for the safe disposal of Perfluoro-2-butyltetrahydrofuran.
References
- Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET. (2024, February 2). Thermo Fisher Scientific. [Link to a representative SDS, as the provided link is a redirect: A search for "Perfluoro(2-n-butyltetrahydrofuran) SDS Fisher Scientific" will yield current versions.]
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Incineration Could Safely Destroy PFAS-Contaminated Materials. (2025, March 3). Technology Networks.[Link]
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PFAS: Researchers investigate destruction of forever chemicals by incineration. (2025, March 3). Society of Chemical Industry (SCI).[Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (2019, July). U.S. Environmental Protection Agency (EPA).[Link]
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Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976. PubChem, National Center for Biotechnology Information.[Link]
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Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Carl ROTH.[Link] (Search for CAS 335-36-4)
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Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. (2021, January 21). PubMed Central, National Institutes of Health.[Link]
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Incineration is not a safe disposal method for PFAS. Reginfo.gov.[Link]
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Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. Lookchem.[Link]
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Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.[Link] (Search for CAS 335-36-4)
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2024, May 7). The Acta Group.[Link]
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EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. (2021, February 12). Cox-Colvin & Associates, Inc.[Link]
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Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). Babst Calland.[Link]
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Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. (2023, July 11). Office of the Secretary of Defense (Osd.mil).[Link]
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EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2020, December 22). Bergeson & Campbell, P.C.[Link]
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Personal protective equipment for handling Perfluoro-2-butyltetrahydrofuran
A Researcher's Guide to Safely Handling Perfluoro-2-butyltetrahydrofuran
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, fluorinated compounds like Perfluoro-2-butyltetrahydrofuran play a significant role. This guide provides essential, experience-driven safety and handling protocols to ensure your work with this substance is not only groundbreaking but also fundamentally safe. Our commitment is to empower your research by providing clarity and confidence in your safety procedures, making us a trusted partner in your laboratory.
Understanding the Hazard Profile of Perfluoro-2-butyltetrahydrofuran
Perfluoro-2-butyltetrahydrofuran is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] While it is not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, its irritant properties necessitate careful handling to minimize exposure.[1] Understanding this hazard profile is the first step in establishing a robust safety protocol. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[1][5]
Core Principles of Safe Handling
When working with Perfluoro-2-butyltetrahydrofuran, a proactive approach to safety is paramount. The following principles should be integrated into all experimental workflows:
-
Engineering Controls as the First Line of Defense: Whenever feasible, conduct all manipulations of Perfluoro-2-butyltetrahydrofuran within a certified chemical fume hood.[6] This is particularly critical when there is a potential for aerosol generation or when heating the substance.[6]
-
A Culture of Vigilance: Always have a current Safety Data Sheet (SDS) readily accessible to all personnel in the laboratory.[6][7] Familiarize yourself with the specific hazards and emergency procedures before beginning any new protocol.
-
Minimizing Contamination: As with all per- and polyfluoroalkyl substances (PFAS), preventing cross-contamination is crucial for both experimental integrity and safety.[8][9] Designate specific areas and equipment for working with this compound and implement rigorous cleaning procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling Perfluoro-2-butyltetrahydrofuran. The following provides a detailed, step-by-step guide to ensure you are adequately protected.
Eye and Face Protection
Given that Perfluoro-2-butyltetrahydrofuran can cause serious eye irritation, robust eye protection is mandatory.[1][2]
-
Standard Operations: For routine handling of small quantities, ANSI-approved safety glasses with side shields are the minimum requirement.[10]
-
Splash Hazard: When there is a heightened risk of splashing, such as during transfers of larger volumes or when working with agitated solutions, chemical splash goggles that form a seal around the eyes must be worn.[11][12]
-
High-Risk Procedures: For tasks with a significant risk of splashing or aerosol generation, a full-face shield should be used in conjunction with safety goggles to protect the entire face.[11][12]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[1][2] A multi-faceted approach to skin and body protection is necessary.
The appropriate choice of gloves is vital for preventing skin contact. Not all common laboratory gloves offer adequate protection against fluorinated compounds.
-
Recommended Material: For handling Perfluoro-2-butyltetrahydrofuran, gloves made of Viton® are recommended.[10] If Viton® gloves are not available, consult the manufacturer's compatibility data for other materials like nitrile or neoprene, paying close attention to breakthrough times.[10]
-
Double Gloving: For enhanced protection, especially during prolonged procedures or when handling larger quantities, wearing two pairs of nitrile gloves is a recommended practice.[6]
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[10] When removing gloves, do so carefully to avoid contaminating your skin.
-
Laboratory Coat: A properly fitting, buttoned lab coat should be worn at all times to protect your clothing and skin from accidental splashes.[6]
-
Full Coverage: Ensure that your legs and feet are fully covered by wearing long pants and closed-toe shoes.[6]
Respiratory Protection
Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is typically not required.[10] However, in specific situations, it may become necessary.
-
Situations Requiring Respiratory Protection: If you are working outside of a fume hood, or if there is a potential for significant aerosolization or vapor generation, respiratory protection may be necessary.[6]
-
Consultation and Fit-Testing: In such cases, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal respiratory protection analysis and ensure proper fit-testing of the selected respirator.[6]
The following table summarizes the recommended PPE for various laboratory scenarios involving Perfluoro-2-butyltetrahydrofuran:
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities in a fume hood | Safety glasses with side shields | Viton® or double-nitrile gloves | Lab coat, long pants, closed-toe shoes | Not generally required |
| Transferring larger volumes or risk of splash | Chemical splash goggles | Viton® or double-nitrile gloves | Lab coat, long pants, closed-toe shoes | Not generally required |
| Working outside a fume hood (with EHS approval) | Chemical splash goggles and face shield | Viton® or double-nitrile gloves | Lab coat, long pants, closed-toe shoes | Required; consult EHS for specific type |
| Emergency spill response | Chemical splash goggles and face shield | Viton® or double-nitrile gloves | Chemical-resistant apron over lab coat | Required; consult EHS for specific type |
Operational Plan: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of Perfluoro-2-butyltetrahydrofuran in your laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, ensure the container is properly labeled and in good condition.
-
Store Perfluoro-2-butyltetrahydrofuran in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Keep the container tightly closed when not in use.[10]
Experimental Workflow: A Step-by-Step Approach
-
Preparation: Before starting your experiment, ensure your designated workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of Perfluoro-2-butyltetrahydrofuran, minimizing the potential for splashing or aerosolization.
-
During the Experiment: Remain vigilant and adhere to your established experimental protocol.
-
Post-Experiment: Upon completion, properly quench any reactions and prepare the waste for disposal.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Perfluoro-2-butyltetrahydrofuran.
-
Doffing PPE: Remove your PPE in the correct order to avoid self-contamination. Always wash your hands thoroughly after handling the chemical and removing your gloves.[10]
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of Perfluoro-2-butyltetrahydrofuran and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[13][14]
-
Waste Segregation: Collect all waste containing Perfluoro-2-butyltetrahydrofuran in a designated, properly labeled, and sealed container.[14] Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste program.[14]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "Perfluoro-2-butyltetrahydrofuran."[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] Never pour Perfluoro-2-butyltetrahydrofuran down the drain.[15]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
